2,3-Dichloro-6-nitrobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-1-2-6(10(12)13)4(3-11)7(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYQPLPGNFOLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459088 | |
| Record name | 2,3-dichloro-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75618-41-6 | |
| Record name | 2,3-Dichloro-6-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75618-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dichloro-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloro-6-nitrobenzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A6FKF5ADP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,3-Dichloro-6-nitrobenzaldehyde CAS number
An In-Depth Technical Guide to 2,3-Dichloro-6-nitrobenzaldehyde
CAS Number: 75618-41-6
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 75618-41-6), a crucial chemical intermediate in the field of pharmaceutical research and development. The document details its physicochemical properties, outlines a logical synthetic approach, and explores its significant applications, particularly its role as a reactant in the synthesis of Staurosporinone analogues.[1] Furthermore, this guide presents essential safety, handling, and storage protocols to ensure its proper use in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this whitepaper serves as an authoritative resource, integrating established scientific principles with practical, field-proven insights.
Introduction
This compound is a substituted aromatic aldehyde that has garnered significant interest within the scientific community, primarily for its utility as a building block in the synthesis of complex organic molecules. Its unique trifunctional structure, featuring an aldehyde group, two chlorine atoms, and a nitro group, offers a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring and the aldehyde functionality, making it a valuable precursor for targeted molecular design.
A notable application of this compound is its use as a reactant in the synthesis of analogues of Staurosporinone, a potent inhibitor of protein kinase C.[1] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The ability to synthesize novel Staurosporinone analogues allows researchers to explore structure-activity relationships and develop more selective and effective therapeutic agents. This guide provides an in-depth exploration of the properties, synthesis, and applications of this compound, positioning it as a key intermediate for innovation in drug discovery.
Physicochemical Properties and Identification
The fundamental characteristics of this compound are summarized below. Accurate identification and understanding of these properties are paramount for its effective use in experimental design and synthesis.
| Property | Value | Source(s) |
| CAS Number | 75618-41-6 | [1][2][3] |
| Molecular Formula | C₇H₃Cl₂NO₃ | [1][3][4] |
| Molecular Weight | 220.01 g/mol | [1][4] |
| Physical Form | Solid | [4] |
| Purity | ≥97% | [4] |
| InChI | 1S/C7H3Cl2NO3/c8-5-1-2-6(10(12)13)4(3-11)7(5)9/h1-3H | [4] |
| InChIKey | WIYQPLPGNFOLGH-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC(=C(C(=C1C=O)Cl)Cl)N(=O)=O | [5] |
Synthesis and Manufacturing
While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a plausible and logical pathway can be derived from established organic chemistry principles for analogous compounds. The synthesis of substituted nitrobenzaldehydes typically involves the nitration of a corresponding benzaldehyde or the oxidation of a nitrotoluene.
A logical precursor for this compound is 2,3-dichlorotoluene. The synthesis would proceed via a two-step process: nitration followed by oxidation.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on well-established procedures for similar transformations, such as the synthesis of o-nitrobenzaldehyde.[6]
Step 1: Nitration of 2,3-Dichlorotoluene
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a 1:1 molar ratio, while maintaining the temperature below 10°C with an ice bath.
-
Substrate Addition: Slowly add 2,3-dichlorotoluene to the cooled nitrating mixture dropwise via the dropping funnel. The rate of addition must be controlled to ensure the reaction temperature does not exceed 10°C. Causality: This temperature control is critical to prevent over-nitration and the formation of unwanted byproducts.
-
Reaction: After the addition is complete, allow the mixture to stir for several hours, gradually warming to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice. The crude product, 2,3-Dichloro-6-nitrotoluene, will precipitate as a solid.
-
Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.
Step 2: Oxidation to this compound
-
Reaction Setup: Prepare a solution of glacial acetic acid and acetic anhydride in a flask. Add the purified 2,3-Dichloro-6-nitrotoluene from the previous step.
-
Oxidant Addition: Cool the mixture to approximately 5°C. Add chromium trioxide (CrO₃) in small portions, ensuring the temperature does not rise above 10°C. Causality: Chromium trioxide is a strong oxidizing agent. The exothermicity of the reaction requires careful temperature management to prevent decomposition and ensure selective oxidation of the methyl group to an aldehyde.
-
Hydrolysis: After the oxidation is complete (monitored by TLC), the intermediate diacetate is hydrolyzed. This is typically achieved by refluxing the mixture with aqueous hydrochloric or sulfuric acid.[6]
-
Isolation and Purification: Cool the mixture, which should cause the crude this compound to precipitate. Isolate the product by filtration. The crude product can be purified by steam distillation or recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) to yield the final, high-purity product.[6]
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile intermediate for synthesizing biologically active molecules. Its functional groups provide multiple reaction sites for building molecular complexity.
Synthesis of Staurosporinone Analogues
As previously mentioned, this compound is a documented reactant for creating analogues of Staurosporinone.[1] Staurosporinone is the aglycone core of Staurosporine, a natural product known for its potent, albeit non-selective, inhibition of a wide range of protein kinases. The development of analogues is a key strategy in medicinal chemistry to enhance selectivity and improve the pharmacological profile of a lead compound.
The aldehyde group of this compound can participate in condensation reactions to form Schiff bases or undergo reductive amination to introduce new substituents. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in cyclization reactions to build heterocyclic systems common in kinase inhibitors. The chlorine atoms can be displaced via nucleophilic aromatic substitution, allowing for the introduction of further diversity.
Caption: Role of this compound in drug discovery workflow.
Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification and Precautionary Measures
The compound is classified as hazardous. The following table summarizes key safety information derived from supplier safety data sheets.
| Safety Information | Details | Source(s) |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H411: Toxic to aquatic life with long lasting effects. | [7] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER/doctor. |
Handling and Storage Recommendations
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage conditions vary by supplier, with some suggesting refrigeration (2-8°C) and others deep-freeze (-20°C)[1]. For long-term stability and to prevent degradation from atmospheric moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Conclusion
This compound, identified by CAS number 75618-41-6, is a highly functionalized chemical intermediate of significant value to the pharmaceutical and chemical research sectors. Its strategic combination of reactive sites—an aldehyde, a nitro group, and two chlorine substituents—makes it an ideal starting material for the synthesis of complex molecular architectures. Its documented use in the creation of Staurosporinone analogues highlights its direct relevance to drug discovery programs targeting protein kinases.[1] This guide has provided a thorough examination of its properties, a logical synthetic strategy, and critical safety protocols, equipping researchers with the necessary knowledge for its confident and effective application in the laboratory.
References
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This compound | CAS#:75618-41-6. Chemsrc. [Link]
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This compound | C7H3Cl2NO3 | CID 11218271. PubChem - NIH. [Link]
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Synthesis of 2,3-Dichloro-6-nitrobenzonitrile. PrepChem.com. [Link]
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This compound. CAS Common Chemistry. [Link]
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Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]
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(PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]
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An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of 2,3-Dichloro-6-nitrobenzaldehyde
Introduction: A Versatile Intermediate in Modern Synthesis
2,3-Dichloro-6-nitrobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in advanced organic synthesis. Characterized by a benzaldehyde core substituted with two chlorine atoms and a nitro group, its unique electronic and steric properties make it a valuable precursor for complex molecular targets. The strategic placement of electron-withdrawing groups—the aldehyde, chloro, and nitro moieties—profoundly influences the reactivity of both the carbonyl group and the aromatic ring, enabling a range of selective chemical transformations.
This guide provides an in-depth analysis of the chemical properties, reactivity, and handling of this compound. Of particular significance to drug development professionals, this compound is a key starting material in the synthesis of Staurosporinone analogues, which are known for their activity as protein kinase C inhibitors[1][2]. Furthermore, it is a documented precursor in the synthesis of Anagrelide, a platelet-reducing agent[3][4][5]. This technical whitepaper will furnish researchers and scientists with the foundational knowledge required to effectively and safely utilize this potent synthetic intermediate.
Physicochemical and Structural Characteristics
The physical and chemical properties of this compound are summarized below. These characteristics are fundamental for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 75618-41-6 | [3][4][6] |
| Molecular Formula | C₇H₃Cl₂NO₃ | [1][6] |
| Molecular Weight | 220.01 g/mol | [1][6] |
| Appearance | Off-White to Pale Beige Solid | [3][6] |
| Melting Point | 86.5 °C | |
| Solubility | Slightly soluble in Chloroform and Methanol. | [3] |
| Purity | Typically ≥97% | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. Hygroscopic. | [6] |
Structural and Spectroscopic Identifiers
Correctly identifying a chemical is paramount for experimental reproducibility and safety. The following identifiers are used for this compound:
-
InChI: InChI=1S/C7H3Cl2NO3/c8-5-1-2-6(10(12)13)4(3-11)7(5)9/h1-3H
-
InChIKey: WIYQPLPGNFOLGH-UHFFFAOYSA-N
-
Canonical SMILES: C1=CC(=C(C(=C1[O-])C=O)Cl)Cl
Quality control for this compound typically involves analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its structure and purity.
Caption: 2D structure of this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its three functional groups:
-
Aldehyde Group (-CHO): As a classic electrophilic center, the aldehyde carbon is susceptible to nucleophilic attack. This allows for a wide array of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. It is a prime substrate for carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol reactions.
-
Nitro Group (-NO₂): This powerful electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution. Its primary synthetic value lies in its ability to be reduced to an amine (-NH₂). This transformation is fundamental in many synthetic pathways, as the resulting aniline derivative can undergo a host of subsequent reactions, including diazotization and amide bond formation.
-
Dichloro Substituents (-Cl): The chlorine atoms also act as electron-withdrawing groups, further deactivating the ring. While typically stable, they can be substituted under specific nucleophilic aromatic substitution (SₙAr) conditions, particularly if activated by the strongly withdrawing nitro group.
A significant application of this molecule is its use as a precursor in the synthesis of an intermediate for the drug Anagrelide. A key step in this process is the selective reduction of the aldehyde group in the presence of the nitro group.
Caption: Synthetic pathway from this compound.
Experimental Protocol: Selective Reduction to (2,3-Dichloro-6-nitrophenyl)methanol
The following protocol is based on a procedure described in patent literature for the synthesis of an Anagrelide intermediate[3][4]. This first step demonstrates the selective reduction of the aldehyde, a common and crucial transformation for this substrate.
Causality and Experimental Rationale:
-
Choice of Reductant: Sodium borohydride (NaBH₄) is a mild and selective reducing agent. It readily reduces aldehydes and ketones but is generally unreactive towards more robust functional groups like nitroarenes and aryl chlorides under these conditions. This chemoselectivity is the cornerstone of the protocol's success.
-
Solvent System: A mixture of methylene chloride (DCM) and methanol is employed. DCM serves as the primary solvent for the starting aldehyde, while methanol is necessary to activate the borohydride and protonate the resulting alkoxide intermediate.
-
Temperature Control: The reaction is conducted at 0-5°C. This low temperature is critical for controlling the reaction rate, preventing over-reduction or side reactions, and ensuring high selectivity and yield.
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry, nitrogen-purged reaction vessel equipped with a mechanical stirrer and a thermometer, charge methylene chloride (4 parts by volume relative to the aldehyde weight) and sodium borohydride (0.24 parts by weight relative to the aldehyde).
-
Cooling: Chill the resulting slurry to a temperature of 0-5°C using an ice-salt bath.
-
Methanol Addition: Slowly add methanol (0.2 parts by volume) dropwise over 20-30 minutes, ensuring the temperature remains between 0-5°C.
-
Substrate Addition: Prepare a solution of this compound (1 part by weight) in methylene chloride (4 parts by volume). Add this solution to the reaction mixture slowly over a period of approximately 2 hours, maintaining the internal temperature at 0-5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC to confirm the consumption of the starting material.
-
Work-up and Isolation: Upon completion, the reaction is quenched, and the product, (2,3-dichloro-6-nitrophenyl)methanol, is isolated through standard aqueous work-up and solvent removal procedures as detailed in the source literature[3].
This self-validating protocol ensures a high-purity product by carefully controlling the reaction parameters based on the known reactivity of the substrate and reagent.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.
-
Signal Word: Danger
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H411: Toxic to aquatic life with long lasting effects.
-
-
Precautionary Measures:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is a synthetically valuable intermediate whose utility is derived from the distinct and exploitable reactivity of its aldehyde, nitro, and chloro functional groups. Its demonstrated role in the synthesis of bioactive molecules, including intermediates for Anagrelide, underscores its importance in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, reactivity profile, and handling requirements, as detailed in this guide, is essential for its effective and safe application in the research and development laboratory.
References
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Title: METHOD FOR THE MANUFACTURE OF ANAGRELIDE. Source: European Patent Office (Patent 1373268). URL: [Link]
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Title: this compound | C7H3Cl2NO3 | CID 11218271. Source: PubChem - NIH. URL: [Link]
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Title: this compound (C7H3Cl2NO3). Source: PubChemLite. URL: [Link]
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Title: Reductive amination. Source: Wikipedia. URL: [Link]
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Title: Wittig Reaction. Source: Organic Chemistry Portal. URL: [Link]
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Title: Wittig Reaction - Examples and Mechanism. Source: Master Organic Chemistry. URL: [Link]
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Title: Making Substituted Amines Through Reductive Amination. Source: Master Organic Chemistry. URL: [Link]
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Title: Wittig Reaction. Source: Chemistry LibreTexts. URL: [Link]
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Title: CAS No : 75618-41-6| Product Name : this compound. Source: Pharmaffiliates. URL: [Link]
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2,3-Dichloro-6-nitrobenzaldehyde molecular structure
<An In-depth Guide to the Molecular Structure, Synthesis, and Application of 2,3-Dichloro-6-Nitrobenzaldehyde for Advanced Research
Executive Summary: this compound is a pivotal substituted aromatic aldehyde whose molecular architecture dictates its significant role as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic positioning of its chloro, nitro, and aldehyde functional groups on the benzene ring creates a unique electronic and steric environment, enabling a wide range of chemical transformations. This guide provides a comprehensive analysis of its molecular structure, detailed protocols for its synthesis and characterization, and an exploration of its applications, offering researchers and drug development professionals a thorough understanding of this important chemical entity.
Core Chemical Identity and Properties
This compound is a solid organic compound characterized by a benzaldehyde core substituted with two chlorine atoms at positions 2 and 3, and a nitro group at position 6.[1][2] This substitution pattern is crucial to its reactivity and utility in organic synthesis.
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 75618-41-6 |
| Molecular Formula | C₇H₃Cl₂NO₃ |
| Molecular Weight | 220.01 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
| InChI Key | WIYQPLPGNFOLGH-UHFFFAOYSA-N |
| Canonical SMILES | O=CC1=C(Cl)C(Cl)=CC=C1N(=O)=O |
Source: PubChem, CAS Common Chemistry, CymitQuimica[1][2][3]
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves a multi-step process, often starting from a more readily available precursor like o-nitrotoluene. The rationale behind this synthetic route is to introduce the functional groups in a controlled manner, leveraging directing effects and selective reactions.
Conceptual Synthetic Pathway
A plausible and commonly referenced pathway begins with the nitration of a dichlorotoluene derivative. The choice of starting material and the sequence of reactions are critical to achieving the desired substitution pattern. For instance, starting with 2,3-dichlorotoluene, one could perform a nitration followed by oxidation of the methyl group to an aldehyde. The directing effects of the chloro and methyl groups play a key role in the regioselectivity of the nitration step.
Detailed Experimental Protocol: Synthesis from o-Nitrotoluene (Illustrative)
-
Chlorination of o-Nitrotoluene: Introduce the two chlorine atoms onto the aromatic ring. This would likely result in a mixture of isomers requiring separation.
-
Oxidation of the Methyl Group: The methyl group of the resulting dichloronitrotoluene isomer is then oxidized to an aldehyde.
A more direct synthesis would involve the nitration of 2,3-dichlorobenzaldehyde. However, the strong deactivating effect of the two chlorine atoms and the aldehyde group would make this a challenging transformation requiring harsh conditions.
Visualization of a General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Molecular Structure Elucidation
The precise molecular structure of this compound is confirmed through a combination of spectroscopic techniques. Each method provides unique information about the connectivity and chemical environment of the atoms within the molecule.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the two aromatic protons and the aldehyde proton. The chemical shifts and coupling patterns of the aromatic protons would confirm their relative positions on the ring. The aldehyde proton would appear as a singlet at a characteristic downfield shift (typically around 10 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts would indicate the electronic environment of each carbon, with the carbonyl carbon of the aldehyde group appearing at a significantly downfield position.
-
FT-IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the key functional groups. A strong carbonyl (C=O) stretch for the aldehyde would be observed around 1700 cm⁻¹. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be present, typically in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. C-Cl stretching vibrations would also be present in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (220.01 g/mol ). A characteristic isotopic pattern for the presence of two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) would be a key feature for structural confirmation.
Visualization of Key Structural Features
Caption: Key functional groups of this compound.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is governed by its three functional groups. The electron-withdrawing nature of the nitro and chloro groups makes the aldehyde group highly electrophilic and susceptible to nucleophilic attack.[5][6]
Reactivity Profile
-
Aldehyde Group: This is the primary site of reactivity. It can undergo a wide range of reactions, including condensation reactions with amines to form Schiff bases, reduction to an alcohol, and oxidation to a carboxylic acid.[5][6] The Cannizzaro reaction, a self-redox reaction typical for aldehydes without α-hydrogens, is also a possibility under strong basic conditions.[7]
-
Nitro Group: The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of heterocyclic compounds and pharmaceutical intermediates.
-
Aromatic Ring: The chlorinated aromatic ring is generally deactivated towards electrophilic substitution. However, it can participate in nucleophilic aromatic substitution reactions under certain conditions.
Application in Drug Development
This compound serves as a valuable reactant in the synthesis of various biologically active molecules. For instance, it is used in the synthesis of analogues of Staurosporinone, which are known to act as protein kinase C inhibitors.[8] Its derivatives are also explored in the development of other pharmaceutical agents. The ability to transform the aldehyde and nitro groups into other functionalities makes it a versatile building block in medicinal chemistry.
Handling, Safety, and Disposal
As with any chemical reagent, proper handling and safety precautions are essential.
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H411 (Toxic to aquatic life with long-lasting effects).
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Store in an inert atmosphere, at 2-8°C.
Conclusion
This compound is a highly functionalized aromatic compound with significant utility in organic synthesis. Its unique substitution pattern provides a platform for a variety of chemical transformations, making it a valuable intermediate in the preparation of complex molecules for the pharmaceutical and chemical industries. A thorough understanding of its structure, synthesis, and reactivity is crucial for its effective application in research and development.
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An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a strategic and efficient synthesis route for 2,3-dichloro-6-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the reaction mechanisms, causality behind experimental choices, and critical parameters for success. The primary focus is on a robust, two-step pathway commencing with the nitration of 2,3-dichlorotoluene, followed by the selective oxidation of the methyl group. This approach is presented as a more regioselective and reliable alternative to the direct nitration of 2,3-dichlorobenzaldehyde. This guide is intended to serve as a practical resource for researchers and process chemists, providing both theoretical grounding and detailed, actionable protocols.
Introduction and Strategic Overview
This compound (CAS No. 75618-41-6) is a highly functionalized aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its utility is particularly noted as a reactant in the synthesis of complex heterocyclic structures, such as Staurosporinone analogues, which are known for their protein kinase C inhibitory activity[1]. The strategic placement of chloro, nitro, and aldehyde functionalities on the benzene ring provides multiple reaction sites for diversification and construction of complex molecular architectures.
Retrosynthetic Analysis and Chosen Pathway
A logical retrosynthetic analysis of this compound suggests two primary disconnection approaches:
-
Route A: Functional group interconversion of the aldehyde from a methyl group, preceded by nitration of a dichlorinated toluene precursor.
-
Route B: Late-stage nitration of a pre-formed 2,3-dichlorobenzaldehyde.
While Route B appears more direct, it presents a significant regiochemical challenge. The aldehyde group is a meta-director, whereas the chlorine atoms are ortho-, para-directing. This clash of directing effects would likely lead to a complex mixture of isomers, complicating purification and reducing the overall yield of the desired 6-nitro product.
Therefore, this guide will focus on Route A , a more controllable and scientifically sound pathway. This strategy prioritizes the establishment of the correct substitution pattern on a simpler precursor before undertaking the more delicate oxidation step.
The chosen synthetic workflow is as follows:
Caption: Chosen synthetic pathway for this compound.
Synthesis of the Starting Material: 2,3-Dichlorotoluene
The commercial availability of 2,3-dichlorotoluene is widespread; however, for completeness, a brief overview of its synthesis is relevant. It is an important organic intermediate used in the manufacture of pharmaceuticals like Lamotrigine and Felodipine[2]. Common synthetic routes include:
-
From o-Toluidine: A multi-step process involving the protection of the amino group, chlorination, and subsequent diazotization (Sandmeyer reaction) to replace the amino group with a second chlorine atom[3].
-
Directional Chlorination: The direct chlorination of 2-chlorotoluene in the presence of a specialized directional catalyst can yield a mixture of dichlorotoluene isomers, from which 2,3-dichlorotoluene can be separated[4].
-
From 2-Chloro-3-methyl-phenol: Reaction with chlorine and triphenylphosphine provides a high-yield route to the desired product[5].
For the purpose of this guide, we will assume the availability of high-purity 2,3-dichlorotoluene as the starting material.
Part 1: Regiocontrolled Nitration of 2,3-Dichlorotoluene
The critical step in this synthesis is the introduction of a nitro group at the C6 position of 2,3-dichlorotoluene. This requires careful control of reaction conditions to favor the desired isomer over other potential products.
Mechanistic Considerations and Regioselectivity
The nitration of 2,3-dichlorotoluene is an electrophilic aromatic substitution reaction. The regiochemical outcome is governed by the combined directing effects of the three substituents on the ring:
-
Methyl Group (-CH₃): An activating, ortho-, para- directing group.
-
Chlorine Atoms (-Cl): Deactivating, but ortho-, para- directing groups.
The potential sites for nitration are C4, C5, and C6.
-
Attack at C4: Favored by the para-directing effect of the methyl group and the ortho-directing effect of the C3-Cl.
-
Attack at C5: Favored by the para-directing effect of the C2-Cl.
-
Attack at C6: Favored by the ortho-directing effect of the methyl group and the ortho-directing effect of the C2-Cl.
While attack at C4 and C6 is electronically favored by two directing groups, the C6 position is significantly more sterically hindered, being flanked by both a methyl and a chloro group. However, the formation of the C6 isomer is feasible and can be optimized by controlling temperature and the nitrating agent's composition. The use of mixed acid (HNO₃/H₂SO₄) is a standard and effective method for this transformation.
Caption: Nitration of 2,3-dichlorotoluene to its 6-nitro isomer.
Experimental Protocol: Synthesis of 2,3-Dichloro-6-nitrotoluene
Caution: This reaction involves the use of strong, corrosive acids and is exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Preparation of Nitrating Mixture: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 100 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly, add 30 mL of fuming nitric acid (>90%) dropwise via the dropping funnel to the cooled sulfuric acid with vigorous stirring. Maintain the temperature of the mixture below 10 °C throughout the addition.
-
Nitration Reaction: Once the nitrating mixture is prepared and stable at 0-5 °C, slowly add 50 g (0.31 mol) of 2,3-dichlorotoluene dropwise. The rate of addition should be controlled to maintain the internal reaction temperature between 5-15 °C. This addition may take approximately 1-2 hours.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with stirring. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: The crude product will be a mixture of isomers. Recrystallization from ethanol or methanol can be used to purify the desired 2,3-dichloro-6-nitrotoluene. The purity should be checked by GC-MS or NMR.
Part 2: Oxidation of 2,3-Dichloro-6-nitrotoluene
The final step is the selective oxidation of the benzylic methyl group to an aldehyde. A classic and reliable method for this transformation is the use of chromium trioxide in acetic anhydride to form a geminal diacetate intermediate, which is then hydrolyzed to the aldehyde. This method is well-documented for various nitrotoluenes[6].
Mechanism of Oxidation
The reaction proceeds via the formation of o-nitrobenzaldiacetate. The methyl group of the nitrotoluene is oxidized by chromium trioxide in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The acetic anhydride serves both as a solvent and as a trapping agent for the initially formed aldehyde, preventing over-oxidation to the carboxylic acid. The resulting stable diacetate intermediate is then isolated and subsequently hydrolyzed under acidic conditions to yield the final aldehyde product.
Caption: Two-stage oxidation of the methyl group to an aldehyde.
Experimental Protocol: Synthesis of this compound
Caution: Chromium trioxide is a strong oxidizing agent and is highly toxic and carcinogenic. Handle with extreme care using appropriate engineering controls and PPE.
Step A: Formation of the Diacetate Intermediate
-
Reaction Setup: In a 1 L three-necked, round-bottomed flask equipped with a powerful mechanical stirrer and a thermometer, place 300 mL of glacial acetic acid, 280 mL of acetic anhydride, and 30 g (0.146 mol) of 2,3-dichloro-6-nitrotoluene.
-
Acid Addition: Surround the flask with an ice-salt bath. To the stirred solution, slowly add 45 mL of concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Oxidant Addition: Once the mixture has cooled to 5 °C, add 50 g (0.50 mol) of chromium trioxide in small portions. The rate of addition must be carefully controlled to ensure the temperature does not rise above 10 °C. This process can be highly exothermic.
-
Reaction: After all the chromium trioxide has been added (approx. 2 hours), continue stirring in the ice bath for an additional 3-5 hours.
-
Isolation of Intermediate: Pour the reaction mixture onto 1.5 L of an ice-water slurry. An oily solid should precipitate. Stir vigorously until the oil solidifies.
-
Filter the solid with suction, wash thoroughly with cold water, and then with a cold 2% sodium carbonate solution to neutralize residual acid. Finally, wash again with cold water. The crude diacetate can be used directly in the next step after drying.
Step B: Hydrolysis to this compound
-
Hydrolysis Setup: Place the crude diacetate intermediate in a round-bottomed flask. Add a mixture of 250 mL of concentrated hydrochloric acid, 220 mL of water, and 40 mL of ethanol.
-
Reaction: Stir the suspension and heat to reflux for 45-60 minutes. The solid should dissolve, and the aldehyde will begin to form.
-
Isolation and Purification: Cool the mixture to 0 °C. The product, this compound, will precipitate as a solid.
-
Collect the solid by suction filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the final product. Purity should be confirmed by melting point, NMR, and GC-MS analysis.
Data Summary
| Step | Reactants | Reagents | Key Conditions | Product | Typical Yield |
| 1. Nitration | 2,3-Dichlorotoluene | Conc. HNO₃, Conc. H₂SO₄ | 5-15 °C, 3-5 hours | 2,3-Dichloro-6-nitrotoluene | 60-70% (isomer dependent) |
| 2. Oxidation (A) | 2,3-Dichloro-6-nitrotoluene | CrO₃, Ac₂O, H₂SO₄ | 5-10 °C, 5-7 hours | Diacetate Intermediate | ~50% (crude) |
| 2. Oxidation (B) | Diacetate Intermediate | HCl, H₂O, EtOH | Reflux, 1 hour | This compound | ~85% (from diacetate) |
Conclusion
The synthetic route detailed herein, proceeding via the nitration of 2,3-dichlorotoluene followed by oxidation, represents a robust and logical approach to obtaining this compound. By carefully controlling the regioselectivity in the initial nitration step and employing a well-established oxidation protocol, this pathway offers a reliable method for accessing this valuable chemical intermediate. The provided protocols, grounded in established chemical principles and analogous transformations, offer a solid foundation for laboratory-scale synthesis and further process development.
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An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-6-nitrobenzaldehyde: Starting Materials and Core Methodologies
Introduction
2,3-Dichloro-6-nitrobenzaldehyde is a pivotal intermediate in the synthesis of a variety of high-value organic compounds, particularly in the pharmaceutical and dye industries.[1][2][3] Its utility as a reactant in the synthesis of Staurosporinone analogues, which act as protein kinase C inhibitors, underscores its importance in drug development.[2][3] The strategic placement of chloro and nitro substituents on the benzaldehyde scaffold presents unique challenges and necessitates a careful selection of starting materials and synthetic routes to achieve high yields and purity. The steric hindrance imposed by the adjacent chloro groups at the 2 and 3 positions significantly influences the reactivity of the aromatic ring and the aldehyde functionality.[4]
This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the selection of starting materials and the underlying chemical principles. We will delve into the mechanistic details, provide field-proven insights into experimental choices, and present comparative data to aid researchers and drug development professionals in making informed decisions for their synthetic campaigns.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be approached from several key precursors. The choice of the starting material is often dictated by factors such as availability, cost, and the desired scale of the synthesis. The primary routes, which will be discussed in detail, originate from:
-
2,3-Dichlorotoluene: A versatile starting material that allows for two main synthetic sequences.
-
2,3-Dichloroaniline: Leveraging the power of diazonium chemistry.
-
2,3-Dichlorobenzaldehyde: A direct precursor amenable to nitration.
The following table provides a high-level comparison of these strategic approaches:
| Starting Material | Key Transformation(s) | Advantages | Disadvantages |
| 2,3-Dichlorotoluene | Halogenation of the methyl group followed by hydrolysis and nitration; OR Nitration followed by oxidation of the methyl group. | Readily available starting material. | Multi-step synthesis; potential for side reactions and purification challenges. |
| 2,3-Dichloroaniline | Diazotization (Sandmeyer-type reaction) followed by nitration. | High regioselectivity in the introduction of the aldehyde group. | Use of potentially hazardous diazonium salts; requires careful control of reaction conditions. |
| 2,3-Dichlorobenzaldehyde | Direct electrophilic nitration. | A more direct, one-step approach. | Potential for the formation of multiple isomers; the aldehyde group is deactivating, which can affect reaction rates. |
Route 1: Synthesis from 2,3-Dichlorotoluene
The use of 2,3-dichlorotoluene as a starting material offers a flexible and economically viable pathway to the target molecule. Two primary strategies can be employed from this precursor, differing in the sequence of the introduction of the aldehyde and nitro groups.
Strategy A: Halogenation, Hydrolysis, and Subsequent Nitration
This approach first focuses on the formation of the benzaldehyde moiety, followed by the introduction of the nitro group.
Workflow Diagram:
Caption: Synthetic pathway from 2,3-Dichlorotoluene via halogenation and hydrolysis.
Experimental Protocol:
-
Radical Halogenation of 2,3-Dichlorotoluene: The synthesis commences with the free-radical halogenation (typically bromination) of the methyl group of 2,3-dichlorotoluene. This reaction is usually initiated by UV light or a radical initiator such as azobisisobutyronitrile (AIBN). The use of N-bromosuccinimide (NBS) is a common and effective method for this transformation. A patent describes a process where 2,3-dichlorotoluene is brominated using bromine and hydrogen peroxide in the presence of AIBN to yield 2,3-dichlorobenzal bromide.[1]
-
Hydrolysis to 2,3-Dichlorobenzaldehyde: The resulting 2,3-dichlorobenzyl halide is then subjected to hydrolysis to form 2,3-dichlorobenzaldehyde. This can be achieved under aqueous acidic or basic conditions. The aforementioned patent details a catalytic hydrolysis of 2,3-dichlorobenzal bromide in an aqueous solution of hydrogen bromide with N,N-dimethyl acetamide as a co-solvent.[1]
-
Nitration of 2,3-Dichlorobenzaldehyde: The final step involves the regioselective nitration of 2,3-dichlorobenzaldehyde. This is a critical step where the directing effects of the substituents play a crucial role. The aldehyde group is a meta-director, while the chloro groups are ortho, para-directors. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The conditions must be carefully controlled to favor the formation of the desired 6-nitro isomer.
Strategy B: Nitration Followed by Oxidation
This alternative route introduces the nitro group first, followed by the oxidation of the methyl group to an aldehyde.
Workflow Diagram:
Caption: Synthetic pathway from 2,3-Dichloroaniline via a Sandmeyer-type reaction.
Experimental Protocol:
-
Diazotization of 2,3-Dichloroaniline: The synthesis begins with the diazotization of 2,3-dichloroaniline. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. [5]
-
Formation of 2,3-Dichlorobenzaldehyde: The diazonium salt is then converted to 2,3-dichlorobenzaldehyde. A patent describes a process where the diazonium salt prepared from 2,3-dichloroaniline hydrochloride reacts with formaldoxime. [4]In this process, cupric ions are reduced to cuprous ions, which act as a catalyst. [4]This is a variation of the Sandmeyer reaction, which is a powerful method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. [6][7][8][9]
-
Nitration of 2,3-Dichlorobenzaldehyde: The final step is the nitration of the resulting 2,3-dichlorobenzaldehyde, as described in the previous section.
Route 3: Direct Nitration of 2,3-Dichlorobenzaldehyde
For laboratories and manufacturing facilities where 2,3-dichlorobenzaldehyde is readily available, its direct nitration presents the most straightforward route to the target molecule.
Workflow Diagram:
Caption: Direct synthesis via nitration of 2,3-Dichlorobenzaldehyde.
Experimental Protocol:
The direct nitration of 2,3-dichlorobenzaldehyde is an electrophilic aromatic substitution reaction. The key to the success of this reaction is to achieve high regioselectivity for the desired 6-nitro isomer.
Mechanistic Considerations:
-
The aldehyde group (-CHO) is a deactivating and meta-directing group.
-
The chlorine atoms are deactivating but ortho, para-directing groups.
The directing effects of the substituents are additive. The strong meta-directing effect of the aldehyde group, combined with the ortho-directing effect of the chlorine at position 2, and the para-directing effect of the chlorine at position 3, all favor the substitution at the 6-position.
The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction temperature needs to be carefully controlled to prevent the formation of by-products and to ensure the safety of the process. While direct nitration of benzaldehyde can lead to a mixture of ortho and meta isomers, the presence of the two chloro groups in 2,3-dichlorobenzaldehyde significantly enhances the selectivity for the 6-nitro product. [10]
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on a careful evaluation of factors such as the availability and cost of starting materials, the desired scale of production, and the technical capabilities of the laboratory or manufacturing facility.
-
The 2,3-dichlorotoluene route offers flexibility and is based on a readily available starting material. The choice between nitrating before or after forming the aldehyde will depend on the efficiency and selectivity of the respective oxidation and nitration steps.
-
The 2,3-dichloroaniline route, via a Sandmeyer-type reaction, provides a regioselective method for introducing the aldehyde group, but requires careful handling of diazonium intermediates.
-
The direct nitration of 2,3-dichlorobenzaldehyde is the most concise route, provided the starting aldehyde is available. The directing effects of the existing substituents favorably lead to the desired product.
A thorough understanding of the reaction mechanisms and careful optimization of the reaction conditions are paramount for the successful and efficient synthesis of this important chemical intermediate.
References
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Wikipedia. Sandmeyer reaction. [Link]
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PrepChem.com. Synthesis of 2,3-Dichloro-6-nitrobenzonitrile. [Link]
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A Technical Guide to 2,3-Dichloro-6-nitrobenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
2,3-Dichloro-6-nitrobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an electrophilic aldehyde, a reducible nitro group, and two chlorine atoms on the phenyl ring, imparts a distinct reactivity profile that makes it a valuable intermediate for constructing complex heterocyclic scaffolds. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic pathway, explores its key chemical transformations, and details its application as a precursor in the synthesis of biologically active molecules, such as Staurosporinone analogues, which are known inhibitors of protein kinase C. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Compound Identification and Physicochemical Properties
This compound is systematically named according to IUPAC nomenclature based on a benzaldehyde core. The compound is a solid at room temperature and its key identifiers and properties are summarized below.[1][2][3]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 75618-41-6 | [2] |
| Molecular Formula | C₇H₃Cl₂NO₃ | [1][2] |
| Molecular Weight | 220.01 g/mol | [2][4] |
| Appearance | Solid | |
| Melting Point | 86.5 °C | [1] |
| Canonical SMILES | O=CC1=C(Cl)C(Cl)=CC=C1N(=O)=O | [1] |
| InChI Key | WIYQPLPGNFOLGH-UHFFFAOYSA-N |
Proposed Synthesis Pathway
While specific literature detailing a high-yield, single-pot synthesis for this compound is scarce, a logical and robust two-step synthetic route can be designed based on well-established organic transformations. This pathway begins with the selective nitration of 2,3-dichlorotoluene, followed by the oxidation of the methyl group to an aldehyde.
Causality of Pathway Selection: Direct nitration of 2,3-dichlorobenzaldehyde is not ideal, as the aldehyde group is a meta-director and deactivating, leading to poor yields and undesired isomers. Conversely, the methyl group of 2,3-dichlorotoluene is an ortho-, para-director. The steric hindrance from the two adjacent chlorine atoms and the methyl group favors nitration at the C6 position, which is para to the C3-chloro group and ortho to the C2-chloro group, leading to the desired 2,3-dichloro-6-nitrotoluene intermediate. This intermediate can then be selectively oxidized to the final product.
Diagram: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Part A: Nitration of 2,3-Dichlorotoluene
This procedure is adapted from standard nitration protocols for substituted toluenes.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 2.5 eq) to 0-5 °C in an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add concentrated nitric acid (HNO₃, 1.1 eq) to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Addition of Substrate: Add 2,3-dichlorotoluene (1.0 eq) dropwise to the nitrating mixture over 1-2 hours, maintaining the reaction temperature between 5-10 °C. The addition is exothermic and requires careful control.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The crude 2,3-dichloro-6-nitrotoluene will precipitate as a solid.
-
Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a cold dilute sodium bicarbonate solution. Recrystallize the crude product from ethanol or methanol to yield pure 2,3-dichloro-6-nitrotoluene.
Part B: Oxidation to this compound
This protocol is based on the oxidation of a nitrotoluene methyl group using chromium trioxide in acetic anhydride, which proceeds via a gem-diacetate intermediate.
-
Preparation: In a flask equipped with a stirrer and thermometer, dissolve the 2,3-dichloro-6-nitrotoluene (1.0 eq) from Part A in a mixture of acetic anhydride (Ac₂O, 6.0 eq) and glacial acetic acid (6.0 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (1.5 eq) while cooling the mixture to below 10 °C.
-
Oxidation: With vigorous stirring, add chromium trioxide (CrO₃, 2.2 eq) portion-wise, ensuring the temperature is maintained between 5-10 °C.[5] The reaction is highly exothermic.
-
Reaction: After the addition, continue stirring at 10 °C for several hours.
-
Intermediate Hydrolysis: Pour the reaction mixture onto ice, which will hydrolyze the intermediate diacetate. The crude aldehyde will precipitate.
-
Purification: Filter the solid product, wash extensively with water, and then with a sodium carbonate solution to remove acidic impurities. The crude this compound can be further purified by recrystallization from a suitable solvent system like toluene/petroleum ether or by column chromatography.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.
-
Aldehyde Group: The carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. It readily participates in reactions such as Wittig olefination, condensations (e.g., Knoevenagel), and reductive amination.[6][7][8]
-
Nitro Group: The ortho-nitro group can be selectively reduced to an amine using various reducing agents (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This transformation is pivotal for subsequent cyclization reactions to form nitrogen-containing heterocycles.
-
Dichloro Groups: The chlorine atoms are generally unreactive towards nucleophilic aromatic substitution but activate the ring and influence its electronic properties.
Key Application: Synthesis of Staurosporinone Analogues
This compound serves as a key reactant in the synthesis of analogues of Staurosporinone, a core scaffold of the potent protein kinase C inhibitor Staurosporine.[2] A common first step involves a reductive amination or condensation reaction to build a more complex molecular framework.
Diagram: Core Reactivity Pathwaysdot
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. usbio.net [usbio.net]
- 3. This compound | C7H3Cl2NO3 | CID 11218271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzaldehyde [webbook.nist.gov]
- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Section 1: Core Chemical Identity and Strategic Importance
An In-Depth Technical Guide to the Safe Handling of 2,3-Dichloro-6-nitrobenzaldehyde for Research and Development
This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in synthetic organic chemistry. Its trifunctional nature—an aldehyde for nucleophilic additions, chloro-substituents for cross-coupling or nucleophilic aromatic substitution, and a nitro group for reduction to an amine or for its electron-withdrawing effects—makes it a versatile building block. For researchers in drug development, this compound is particularly relevant as a reactant in the synthesis of complex heterocyclic scaffolds, such as staurosporinone analogues, which are known to act as protein kinase C inhibitors[1]. Understanding its reactivity is key, but a mastery of its safety profile is a non-negotiable prerequisite to its use in any laboratory setting.
Chemical and Physical Properties
A precise understanding of a compound's physical properties is the foundation of its safe handling. These parameters dictate appropriate storage conditions, predict its physical state during an experiment, and inform emergency response procedures. The data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 75618-41-6 | [2][3][4] |
| Molecular Formula | C₇H₃Cl₂NO₃ | [2][5][6] |
| Molecular Weight | 220.01 g/mol | [2][6][7] |
| Appearance | Off-White to Pale Beige Solid | [7] |
| Melting Point | 108 - 111 °F / 42 - 44 °C (literature value for a related isomer) | [8] |
| Boiling Point | 307 °F / 153 °C at 31 hPa (literature value for a related isomer) | [8] |
| Purity | Typically ≥97% | [2] |
Section 2: A Deep Dive into the Hazard Profile
The toxicological properties of many specialized research chemicals are not always thoroughly investigated[8][9]. Consequently, researchers may encounter safety data sheets from different suppliers with slight variations in their hazard classifications. For this compound, some sources indicate severe corrosive properties, while others classify it as an irritant and harmful if swallowed. This guide adopts the most conservative assessment, treating the compound with the highest level of precaution indicated by available data.
GHS Classification and Precautionary Measures
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazards. The primary and most severe classification identifies this compound as a significant corrosive threat and an environmental hazard.
| GHS Classification | Code | Description |
| Signal Word | Danger | |
| Hazard Pictograms | Corrosion, Environment | |
| Hazard Statements | H314 | Causes severe skin burns and eye damage. |
| H411 | Toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | P260 | Do not breathe dusts or mists. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[8][10] | |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | |
| P273 | Avoid release to the environment.[8] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[8] |
Note: Some sources may classify this compound under the "Warning" signal word with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[8]. Given the potential for severe corrosivity (H314), the more stringent "Danger" classification should always be assumed.
Toxicological Insights
Beyond the immediate GHS classifications, it is crucial to understand the broader toxicological context for the chemical classes to which this compound belongs: aromatic nitro compounds and aldehydes.
-
Corrosivity (H314): This is the most acute and immediate danger. The chemical can cause irreversible damage to skin and eyes upon contact. This necessitates the use of robust personal protective equipment (PPE), including a face shield and appropriate chemical-resistant gloves.
-
General Aldehyde Hazards: Aldehydes as a class are known irritants to the skin, eyes, and mucous membranes. Inhalation can lead to coughing and respiratory distress.
-
Aromatic Nitro Compound Systemic Effects: Should absorption occur, aromatic nitro compounds can induce methaemoglobinaemia. This condition impairs the ability of red blood cells to transport oxygen, leading to symptoms such as headache, dizziness, cyanosis (a bluish discoloration of the skin), cardiac dysrhythmias, and a drop in blood pressure[8]. While this is a general class effect, it underscores the importance of preventing systemic exposure.
Section 3: Proactive Risk Management and Handling Protocols
A proactive safety culture is built on established protocols that are both understood and consistently practiced. The following sections detail the necessary controls and procedures for handling this compound.
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense; the first is always engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of any dust particles and to contain potential spills.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and exhausted.
-
Safety Stations: An operational safety shower and eyewash station must be located in immediate proximity to the handling area.
Personal Protective Equipment (PPE) Selection Workflow
The choice of PPE is not arbitrary; it is a direct response to the specific hazards posed by the chemical. The following workflow ensures a self-validating system for PPE selection.
Caption: PPE selection workflow based on hazard assessment.
Protocol: Weighing and Dispensing Solid this compound
This protocol is designed to minimize exposure and prevent contamination.
-
Preparation:
-
Don all required PPE as determined by the workflow above (lab coat, safety goggles, face shield, chemical-resistant gloves).
-
Ensure the chemical fume hood sash is at the appropriate working height.
-
Decontaminate the work surface and the analytical balance within the fume hood.
-
Place a labeled, tared weigh boat or reaction vessel on the balance.
-
-
Dispensing:
-
Retrieve the stock bottle from its designated storage location (see Section 4).
-
Open the container slowly inside the fume hood to avoid creating airborne dust.
-
Use a clean, dedicated spatula to carefully transfer the desired amount of solid to the weigh boat. Causality Note: Avoid scooping aggressively or dropping the solid from a height, as this increases the generation of fine dust particles that are easily inhaled.
-
Securely close the stock bottle immediately after dispensing.
-
-
Cleanup:
-
Carefully clean the spatula with a solvent-moistened wipe (e.g., ethanol or isopropanol), disposing of the wipe in the designated solid hazardous waste container.
-
Wipe down the work surface and any potentially contaminated areas.
-
Remove gloves using the proper technique (skin-to-skin, glove-to-glove) and dispose of them in the solid hazardous waste.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Section 4: Chemical Stability and Storage
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | Slows potential degradation pathways. |
| Atmosphere | Under inert atmosphere (e.g., Argon, Nitrogen) | The compound is listed as hygroscopic; inert gas prevents moisture uptake and potential reaction.[7] |
| Container | Tightly closed, original supplier bottle | Prevents contamination and release into the environment.[8][10] |
| Location | Well-ventilated, designated chemical storage area | Ensures containment in case of a leak and separates it from incompatible materials. |
Hazardous Incompatibilities
To prevent uncontrolled reactions, this compound should be stored separately from:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Reducing Agents: May react exothermically with the nitro group.
-
Strong Bases and Acids: Can catalyze unwanted side reactions or degradation.[11]
Section 5: Emergency Response Protocols
Preparedness is the key to mitigating the impact of an accidental release or exposure.
Spill Response Decision Tree
The appropriate response to a spill depends on its scale and location.
Sources
- 1. usbio.net [usbio.net]
- 2. Benzaldehyde, 2,3-dichloro-6-nitro- | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS#:75618-41-6 | Chemsrc [chemsrc.com]
- 4. This compound | 75618-41-6 [amp.chemicalbook.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.be [fishersci.be]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectroscopic Data of 2,3-Dichloro-6-nitrobenzaldehyde: A Case of Predicted versus Experimental Data
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Challenge of Data Scarcity for Novel Compounds
In the landscape of chemical research and drug development, the synthesis of novel compounds often outpaces the public dissemination of their detailed analytical characterization. 2,3-Dichloro-6-nitrobenzaldehyde (CAS No: 75618-41-6), a substituted aromatic aldehyde with potential applications in organic synthesis, represents a pertinent example of this data gap. Despite its commercial availability and likely use in proprietary research, a comprehensive public repository of its experimental spectroscopic data (NMR, IR, MS) remains elusive.
This guide, therefore, takes a unique approach. In the absence of verifiable experimental spectra, we will leverage established principles of spectroscopic interpretation, drawing on data from analogous substituted benzaldehydes, to predict and rationalize the expected spectroscopic features of this compound. This predictive analysis serves as a valuable framework for researchers who may synthesize or work with this compound, enabling them to anticipate and interpret their own experimental findings. It also underscores the critical importance of data sharing within the scientific community.
Molecular Structure and Expected Spectroscopic Behavior
To logically deduce the spectroscopic characteristics of this compound, a foundational understanding of its molecular structure is paramount. The molecule consists of a benzene ring substituted with an aldehyde group (-CHO), two chlorine atoms (-Cl) at positions 2 and 3, and a nitro group (-NO₂) at position 6.
The interplay of these substituents dictates the electronic environment of each atom and, consequently, their spectroscopic signatures. The nitro group is a strong electron-withdrawing group, while the chlorine atoms are also electronegative and exert an inductive withdrawing effect. The aldehyde group is deactivating and meta-directing in electrophilic aromatic substitution, but its carbonyl bond will have a distinct signature in IR and ¹³C NMR spectroscopy.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While experimental data for this compound is not available, we can predict the salient features of its ¹H and ¹³C NMR spectra based on established substituent effects.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the aldehydic proton and the two aromatic protons.
-
Aldehydic Proton (-CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm .
-
Aromatic Protons (Ar-H): There are two protons on the aromatic ring at positions 4 and 5.
-
The proton at C5 is ortho to a chlorine atom and meta to a nitro group.
-
The proton at C4 is meta to a chlorine atom and para to a nitro group.
-
Both protons are expected to be in the aromatic region (δ 7.0 - 9.0 ppm). Due to the strong electron-withdrawing nature of the nitro group and the deshielding effect of the chlorine atoms, these protons will likely be shifted downfield.
-
They should appear as two distinct signals, likely doublets, due to coupling with each other. The coupling constant (J) would be in the range of typical ortho-coupling (7-9 Hz).
-
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 9.5 - 10.5 | Singlet | Aldehydic H |
| 7.5 - 8.5 | Doublet | Aromatic H |
| 7.5 - 8.5 | Doublet | Aromatic H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. We expect to see signals for the aldehydic carbon and the six aromatic carbons.
-
Aldehydic Carbon (-CHO): The carbonyl carbon of the aldehyde is highly deshielded and will appear significantly downfield, likely in the range of δ 185 - 195 ppm .
-
Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts due to the different substituents.
-
The carbon bearing the aldehyde group (C1) and the carbon bearing the nitro group (C6) will be significantly deshielded.
-
The carbons bearing the chlorine atoms (C2 and C3) will also be deshielded.
-
The carbons bearing protons (C4 and C5) will be the most shielded of the aromatic carbons.
-
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 185 - 195 | C=O (Aldehyde) |
| 145 - 155 | C-NO₂ |
| 130 - 140 | C-Cl |
| 130 - 140 | C-Cl |
| 120 - 130 | Aromatic C-H |
| 120 - 130 | Aromatic C-H |
| 130 - 140 | C-CHO |
Experimental Protocol for NMR Spectroscopy
For researchers who synthesize this compound, the following is a standard protocol for acquiring high-quality NMR spectra.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, nitro, and chloro-aromatic moieties.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹ , characteristic of the carbonyl stretch of an aromatic aldehyde.
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹ for the C-H stretch of the aldehyde group.
-
N-O Stretch (Nitro): Two strong absorption bands are anticipated for the asymmetric and symmetric stretching of the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric).
-
C-Cl Stretch: The C-Cl stretching vibrations for aryl chlorides typically appear in the region of 1000-1100 cm⁻¹ .
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the aromatic ring.
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2810 - 2830 | Weak | Aldehyde C-H Stretch |
| 2710 - 2730 | Weak | Aldehyde C-H Stretch |
| 1700 - 1720 | Strong | C=O Stretch |
| 1520 - 1560 | Strong | Asymmetric NO₂ Stretch |
| 1340 - 1370 | Strong | Symmetric NO₂ Stretch |
| 1000 - 1100 | Medium-Strong | C-Cl Stretch |
| 1450 - 1600 | Medium-Weak | Aromatic C=C Stretch |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (Molecular Weight: 220.01 g/mol ), we can predict the expected mass-to-charge ratios (m/z) of the molecular ion and key fragments.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z ≈ 220 . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two common isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Therefore, we expect to see peaks at M⁺ (containing two ³⁵Cl), M⁺+2 (containing one ³⁵Cl and one ³⁷Cl), and M⁺+4 (containing two ³⁷Cl) with relative intensities of approximately 9:6:1.
-
Key Fragmentation Pathways:
-
Loss of -H: A peak at m/z 219 (M-1) corresponding to the loss of the aldehydic hydrogen.
-
Loss of -CHO: A peak at m/z 191 (M-29) corresponding to the loss of the formyl radical.
-
Loss of -NO₂: A peak at m/z 174 (M-46) corresponding to the loss of the nitro group.
-
Loss of -Cl: A peak at m/z 185 (M-35) corresponding to the loss of a chlorine radical.
-
Caption: Predicted major fragmentation pathways for this compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| Predicted m/z | Assignment |
| 220, 222, 224 | Molecular Ion [M]⁺ |
| 219 | [M-H]⁺ |
| 191 | [M-CHO]⁺ |
| 174 | [M-NO₂]⁺ |
| 185 | [M-Cl]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
Conclusion and a Call for Data Contribution
This guide has provided a comprehensive, albeit predictive, overview of the expected spectroscopic data for this compound. By applying fundamental principles of NMR, IR, and MS, we have constructed a detailed forecast of its spectral characteristics. This information serves as a valuable starting point for any researcher encountering this compound.
However, the necessity for such a predictive guide highlights a broader issue in the scientific community – the lack of readily available experimental data for many commercially available compounds. We encourage researchers who have synthesized and characterized this compound to consider publishing their findings or depositing the data in open-access spectral databases. Such contributions are invaluable for the advancement of chemical science and drug discovery, fostering a more collaborative and efficient research environment.
References
At present, no direct experimental spectroscopic data for this compound has been located in publicly available, citable sources. The predictions and interpretations in this guide are based on established principles of organic spectroscopy, widely available in standard textbooks and databases.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
A Comprehensive Technical Guide to the Solubility of 2,3-Dichloro-6-nitrobenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth exploration of the solubility characteristics of 2,3-dichloro-6-nitrobenzaldehyde, a key intermediate in organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation development, this document synthesizes available data, theoretical principles, and practical methodologies to offer a comprehensive resource for laboratory professionals.
Introduction: The Molecular Profile of this compound
This compound, with the chemical formula C₇H₃Cl₂NO₃, is a substituted aromatic aldehyde.[1][2] Its structure, featuring a benzene ring functionalized with two chlorine atoms, a nitro group, and an aldehyde group, dictates its physicochemical properties, including its solubility. The electron-withdrawing nature of the nitro group and chlorine atoms, combined with the polar aldehyde functionality, creates a molecule with moderate polarity. This structural complexity suggests a nuanced solubility profile across a range of organic solvents. Understanding this profile is paramount for its effective use in synthetic chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[3]
Core Principles: Factors Governing Solubility
The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play.[4][5] The overall solubility of this compound is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
The key molecular features of this compound influencing its solubility are:
-
Polarity: The presence of the aldehyde and nitro groups introduces significant polarity. The carbon-oxygen double bond in the aldehyde and the nitrogen-oxygen bonds in the nitro group are polar, making these sites available for dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: While the molecule itself does not possess a hydrogen bond donor, the oxygen atoms of the aldehyde and nitro groups can act as hydrogen bond acceptors. This allows for hydrogen bonding with protic solvents like alcohols.
-
Van der Waals Forces: The aromatic ring and the chlorine atoms contribute to London dispersion forces, which are the primary interactions with nonpolar solvents.
-
Crystal Lattice Energy: As a solid, the energy of the crystal lattice must be overcome for dissolution to occur. A higher lattice energy will generally lead to lower solubility.
The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent.
Estimated Solubility Profile of this compound
The following table provides an estimated solubility profile. It is crucial to note that these are estimations and should be experimentally verified for precise applications.
| Solvent | Solvent Type | Estimated Solubility | Rationale |
| Chloroform (CHCl₃) | Polar Aprotic | Slightly Soluble | Qualitative data indicates slight solubility.[6] The polarity of chloroform allows for dipole-dipole interactions. |
| Methanol (CH₃OH) | Polar Protic | Slightly Soluble | Qualitative data indicates slight solubility.[6] Hydrogen bonding between methanol and the aldehyde/nitro groups is possible. |
| Ethanol (C₂H₅OH) | Polar Protic | Moderately Soluble | Similar to methanol, with a slightly larger nonpolar character which can enhance interaction with the aromatic ring. |
| Acetone ((CH₃)₂CO) | Polar Aprotic | Moderately Soluble | The polar carbonyl group of acetone can engage in dipole-dipole interactions with the solute. |
| Ethyl Acetate (CH₃COOC₂H₅) | Polar Aprotic | Moderately Soluble | Offers a balance of polarity and nonpolar character, making it a good solvent for many organic compounds. |
| Toluene (C₆H₅CH₃) | Nonpolar Aromatic | Sparingly Soluble | Primarily interacts through van der Waals forces with the aromatic ring of the solute. |
| Hexane (C₆H₁₄) | Nonpolar Aliphatic | Insoluble | Lacks the polarity to effectively solvate the polar functional groups of the molecule. |
| Water (H₂O) | Polar Protic | Very Sparingly Soluble | The significant nonpolar surface area of the dichlorinated aromatic ring limits solubility in water, despite the presence of polar groups. Studies on similar halogenated benzaldehydes show low aqueous solubility.[7] |
Experimental Determination of Solubility: A Step-by-Step Protocol
For applications requiring precise solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8][9]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Protocol:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for poorly soluble compounds.[9]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the filtered sample and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
The determined concentration represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Self-Validating System:
-
Multiple Time Points: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant across the later time points.
-
Approach to Equilibrium from Both Sides: For rigorous studies, a supersaturated solution can be prepared by heating to a higher temperature to dissolve more solid and then cooling to the target temperature. The solubility determined from both undersaturated and supersaturated starting points should converge to the same value.
Visualization of Key Concepts
Logical Workflow for Solubility Determination
Caption: Dominant intermolecular forces in different solvent types.
Applications in Research and Development
A thorough understanding of the solubility of this compound is crucial for its application as a synthetic intermediate. For instance, it is a reactant in the synthesis of Staurosporinone analogues, which are known protein kinase C inhibitors. [3]In such syntheses, the choice of solvent is critical for:
-
Reaction Rate and Yield: Ensuring that the reactants are in the solution phase is necessary for the reaction to proceed efficiently.
-
Product Isolation and Purification: Solubility differences between the desired product and impurities are exploited during crystallization, extraction, and chromatographic purification.
-
Process Safety and Scalability: Knowledge of solubility helps in preventing precipitation in reaction vessels and transfer lines, which is critical for process safety and scalability.
Conclusion
While quantitative solubility data for this compound in a wide array of organic solvents remains to be exhaustively documented, this guide provides a robust framework for understanding and predicting its solubility behavior. By combining theoretical principles with practical experimental protocols, researchers can effectively manage this compound in their synthetic endeavors. The provided estimated solubility table serves as a valuable starting point, but it is strongly recommended that experimental verification be performed for any process-critical applications.
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Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Solubility of Organic Compounds. Chemistry Steps. [Link]
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3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]
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A Senior Application Scientist's Guide to 2,3-Dichloro-6-nitrobenzaldehyde for Advanced Synthesis
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 2,3-Dichloro-6-nitrobenzaldehyde, a key chemical intermediate. This guide delves into its commercial availability, critical quality attributes, safe handling protocols, and its strategic applications in modern organic synthesis.
Introduction to a Versatile Synthetic Building Block
This compound (CAS No. 75618-41-6) is a substituted aromatic aldehyde that serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and life sciences industries.[1][2] Its molecular structure, featuring an aldehyde group and electron-withdrawing chloro and nitro substituents, provides a unique combination of reactivity for a variety of chemical transformations. The strategic placement of these functional groups allows for selective reactions, making it an important starting material for the synthesis of heterocyclic compounds and other intricate molecular architectures.
The presence of the nitro group, a strong electron-withdrawing group, deactivates the aromatic ring to electrophilic substitution while activating it to nucleophilic aromatic substitution.[3] The aldehyde functionality is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, essential for constructing the core scaffolds of many biologically active compounds.
Commercial Availability and Procurement
This compound is readily available from a range of commercial suppliers who specialize in research and fine chemicals. When sourcing this compound, it is crucial to consider not only the purity but also the supplier's reputation for quality control and the availability of comprehensive analytical documentation.
Below is a comparative table of prominent suppliers and their typical product specifications:
| Supplier | Typical Purity | Physical Form | Storage Conditions |
| Sigma-Aldrich (Ambeed, Inc.) | 97% | Solid | Inert atmosphere, 2-8°C[4] |
| Pharmaffiliates | Not specified | Off-White to Pale Beige Solid | 2-8°C, Hygroscopic, Refrigerator, under inert atmosphere[2] |
| AK Scientific | Not specified | Not specified | Not specified |
| BLD Pharm | Not specified | Not specified | Cold-chain transportation[5] |
| CymitQuimica (Indagoo) | 97% | Solid | Not specified[6] |
| Clinivex | Not specified | Not specified | Not specified[1] |
Note: It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the material before use. A typical CoA will provide detailed information on the analytical tests performed and the results obtained for a specific batch of the chemical.[7]
Physicochemical Properties and Specifications
Understanding the physicochemical properties of this compound is fundamental to its effective use in synthesis and for ensuring safe handling.
| Property | Value | Source |
| CAS Number | 75618-41-6 | [2][4] |
| Molecular Formula | C₇H₃Cl₂NO₃ | [2][4][6] |
| Molecular Weight | 220.01 g/mol | [2][4] |
| Appearance | Off-White to Pale Beige Solid | [2] |
| Purity | ≥97% | [4][6] |
| InChI Key | WIYQPLPGNFOLGH-UHFFFAOYSA-N | [4][6] |
| Canonical SMILES | O=CC1=C(Cl)C(Cl)=CC=C1N(=O)=O | [8] |
Safety, Handling, and Storage: A Protocol-Driven Approach
Due to its chemical nature, this compound requires careful handling to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Hazard Identification: Safety data sheets for similar compounds indicate that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[9]
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood.[10] Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
Handling Procedures:
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.[9]
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing and reducing agents.[9]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2][4] The compound is noted to be hygroscopic.[2]
Synthetic Applications in Research and Drug Development
The utility of this compound in organic synthesis is significant, particularly as a precursor for various heterocyclic systems. The aldehyde group can undergo a wide range of reactions, including:
-
Reductive Amination: To form substituted anilines.
-
Wittig Reaction: To create substituted styrenes.
-
Condensation Reactions: With amines to form Schiff bases, which are versatile intermediates for the synthesis of various nitrogen-containing heterocycles.[3]
The nitro group can be readily reduced to an amine, which can then be further functionalized, for example, through diazotization or acylation. This dual reactivity of the aldehyde and nitro groups makes this compound a powerful tool for building molecular complexity.
Illustrative Synthetic Workflow: Synthesis of a Benzimidazole Derivative
The following diagram illustrates a conceptual synthetic pathway where this compound could be utilized as a starting material for the synthesis of a substituted benzimidazole, a common scaffold in medicinal chemistry.
Caption: Conceptual workflow for the synthesis of a benzimidazole derivative.
Conclusion
This compound is a commercially available and synthetically versatile intermediate with significant potential for applications in drug discovery and materials science. Its unique substitution pattern offers a range of possibilities for the construction of complex molecular architectures. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, is essential for its successful and safe utilization in the laboratory. Researchers are encouraged to consult the latest safety data sheets and certificates of analysis from their chosen suppliers to ensure the highest standards of research integrity and safety.
References
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This compound [ 75618-41-6 ]. (n.d.). Retrieved January 11, 2026, from [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 11, 2026, from [Link]
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This compound - CAS Common Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
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This compound | C7H3Cl2NO3 | CID 11218271 - PubChem - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024, July 8). Retrieved January 11, 2026, from [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 2,3-Dichloro-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-6-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a critical intermediate in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a nitro group on the benzaldehyde core, makes it a valuable precursor for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). A thorough understanding of its physical and chemical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a detailed overview of the physical appearance and key physicochemical characteristics of this compound, grounded in established data to ensure scientific integrity and support laboratory workflows.
Part 1: Visual and Physical Characterization
The primary identification of a chemical compound in a laboratory setting often begins with a visual inspection. The physical state and color are fundamental descriptors that provide initial quality control checks.
1.1 Physical State and Color
This compound is consistently described as a solid at ambient temperature and pressure.[1] The color of the solid can range from off-white to a pale beige, a common characteristic for many nitrated aromatic compounds.[2] Variations in the exact hue can be indicative of the level of purity or the presence of trace impurities.
1.2 Crystalline Form
While detailed crystallographic data is not widely published in standard chemical databases, it is typically supplied as a crystalline powder or solid. The solid nature of this compound is consistent with its relatively high molecular weight and the presence of polar functional groups that can engage in intermolecular interactions, leading to a stable crystal lattice.
Part 2: Core Physicochemical Properties
A quantitative understanding of a compound's properties is essential for its use in synthesis, formulation, and quality control. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Registry Number | 75618-41-6 | [1][2][3] |
| Molecular Formula | C₇H₃Cl₂NO₃ | [1][2][3] |
| Molecular Weight | 220.01 g/mol | [2][3] |
| Melting Point | 86.5 °C | [3] |
| Physical Form | Off-White to Pale Beige Solid | [1][2] |
| Purity (Typical) | ≥97% | [1] |
Part 3: Handling, Storage, and Stability
The chemical reactivity and stability of this compound necessitate specific handling and storage protocols to maintain its integrity and ensure laboratory safety.
3.1 Storage Recommendations
To preserve its purity and prevent degradation, this compound should be stored under controlled conditions. The recommended storage temperature is between 2-8°C, in a refrigerator.[2] It is also noted to be hygroscopic, meaning it can absorb moisture from the atmosphere.[2] Therefore, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and other moisture-mediated degradation pathways.[2]
3.2 Safety and Handling
As with any chemical reagent, proper personal protective equipment (PPE) should be worn when handling this compound. This includes safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Part 4: Experimental Workflow and Characterization
The following diagram outlines a typical workflow for the receipt, characterization, and use of this compound in a research setting.
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A Comprehensive Technical Guide to the Stability and Storage of 2,3-Dichloro-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2,3-Dichloro-6-nitrobenzaldehyde, a polysubstituted aromatic aldehyde, serves as a critical building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other fine chemicals. Its unique substitution pattern, featuring electron-withdrawing chloro and nitro groups, imparts specific reactivity and characteristics that are pivotal for its application. However, these same functional groups also dictate its stability profile, making a thorough understanding of its proper handling and storage paramount to ensure its integrity, purity, and reactivity for downstream applications. This guide provides an in-depth analysis of the stability and optimal storage conditions for this compound, grounded in established chemical principles and field-proven insights.
Chemical Profile and Inherent Stability
This compound is a solid at room temperature.[1] Its molecular structure, characterized by an aldehyde functional group and two chlorine atoms and a nitro group on the benzene ring, is the primary determinant of its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 75618-41-6 | [2][3] |
| Molecular Formula | C₇H₃Cl₂NO₃ | [2][3] |
| Molecular Weight | 220.01 g/mol | [2][3] |
| Physical Form | Solid |
The aldehyde group is susceptible to oxidation, which can convert it to the corresponding carboxylic acid. The presence of the electron-withdrawing nitro and chloro groups can influence the rate of this oxidation. Aromatic nitro compounds, in general, can be sensitive to light and may undergo photochemical reactions.[4] The chlorine atoms are generally stable but can participate in nucleophilic substitution reactions under specific conditions, although this is less of a concern under standard storage conditions.
Optimal Storage Conditions: A Multi-Faceted Approach
The primary objective of a robust storage protocol is to mitigate the impact of environmental factors that can induce chemical degradation. For this compound, this involves careful control of temperature, atmosphere, light, and moisture.
Temperature: A Tale of Two Recommendations
A review of supplier recommendations reveals a notable discrepancy in the advised storage temperature for this compound. While some suppliers suggest storage at -20°C[5], others recommend a range of 2-8°C. This variance likely reflects different considerations for short-term versus long-term storage and the stringency of maintaining absolute purity.
-
-20°C Storage: This is the more conservative and generally recommended approach for the long-term preservation of sensitive organic compounds. The low temperature significantly slows down the rate of all potential degradation reactions, including oxidation and any residual enzymatic or microbial activity.
-
2-8°C Storage: This refrigerated temperature range is often sufficient for short- to medium-term storage. It effectively inhibits many degradation processes. For this compound, storage at this temperature should ideally be under an inert atmosphere to minimize oxidation.
Recommendation: For long-term storage and to ensure the highest purity for sensitive applications such as in drug development, storage at -20°C is the preferred method . For routine laboratory use over shorter periods, storage at 2-8°C is acceptable, provided other protective measures are in place.
Atmosphere: The Case for Inert Gas
The aldehyde functional group is prone to oxidation by atmospheric oxygen. This process can be accelerated by light and trace metal impurities. To prevent the formation of the corresponding carboxylic acid impurity, it is highly recommended to store this compound under an inert atmosphere.
Commonly used inert gases include nitrogen and argon. The process involves flushing the container with the inert gas to displace air before sealing.
Light: A Catalyst for Degradation
Recommendation: Store the compound in an amber glass vial or an opaque container to minimize exposure to ambient light. If a clear container is used, it should be wrapped in aluminum foil or stored in a light-proof secondary container.
Moisture: A Hidden Threat
Moisture should be diligently avoided during the storage of this compound. Aldehydes can react with water to form hydrates, which, while often reversible, can complicate reactions and analyses. More critically, the presence of moisture can facilitate hydrolytic degradation pathways and potentially promote other undesirable side reactions. The Safety Data Sheet for the structurally similar 2,6-Dichloro-3-nitrobenzaldehyde explicitly lists avoiding moisture as a condition to prevent instability.[6]
Recommendation: Store the compound in a tightly sealed container in a dry environment. The use of a desiccator for storage is also a good practice.
Potential Degradation Pathways and Incompatibilities
Understanding the potential routes of degradation is key to preventing them. For this compound, the primary concerns are oxidation, and to a lesser extent, reactions with incompatible materials.
Oxidative Degradation
The most probable degradation pathway under ambient storage conditions is the oxidation of the aldehyde group to a carboxylic acid. This can be initiated by atmospheric oxygen and is often catalyzed by light and trace metals.
Incompatible Materials
To maintain the stability of this compound, contact with the following materials should be avoided:
-
Strong Oxidizing Agents: These will readily oxidize the aldehyde group.[6][7]
-
Strong Bases: Aldehydes can undergo reactions in the presence of strong bases, such as the Cannizzaro reaction if there are no α-hydrogens, or aldol condensations if α-hydrogens are present.[7]
-
Strong Acids: Strong acids can catalyze various reactions, including polymerization of aldehydes.[6][7]
-
Acid Chlorides and Acid Anhydrides: These are listed as incompatible with the similar compound 2,6-Dichloro-3-nitrobenzaldehyde.[6]
Experimental Protocols for Stability Assessment
For drug development and other highly sensitive applications, it is often necessary to perform formal stability studies. The following are generalized protocols that can be adapted for this compound.
Protocol 1: Long-Term Stability Study
Objective: To assess the stability of this compound under recommended long-term storage conditions.
Methodology:
-
Sample Preparation: Aliquot pure this compound into several amber glass vials.
-
Inert Atmosphere: Flush each vial with argon or nitrogen gas.
-
Sealing: Tightly seal the vials with appropriate caps.
-
Storage: Place the vials in a calibrated freezer at -20°C ± 5°C.
-
Time Points: Designate time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Analysis: At each time point, remove a vial and allow it to equilibrate to room temperature before opening. Analyze the contents for purity and the presence of degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Evaluation: Compare the purity at each time point to the initial (time 0) purity. A significant decrease in purity or the appearance of degradation products indicates instability under the tested conditions.
Protocol 2: Forced Degradation (Stress) Study
Objective: To identify potential degradation pathways and to demonstrate the specificity of the analytical method.
Methodology:
-
Sample Preparation: Prepare solutions or suspensions of this compound in appropriate solvents (e.g., acetonitrile, methanol).
-
Stress Conditions: Expose the samples to a variety of stress conditions in separate experiments:
-
Acidic: Add a strong acid (e.g., HCl) and heat.
-
Basic: Add a strong base (e.g., NaOH) and heat.
-
Oxidative: Add an oxidizing agent (e.g., H₂O₂) and heat.
-
Thermal: Heat the solid compound or a solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose a solution to a controlled light source providing both UV and visible light, as per ICH Q1B guidelines.[8] Include a dark control sample.
-
-
Analysis: Analyze the stressed samples alongside a control sample using a suitable analytical method (e.g., HPLC with a photodiode array detector or mass spectrometry) to identify and quantify any degradation products.
Conclusion
The stability of this compound is intrinsically linked to its chemical structure. The presence of the aldehyde and nitro functional groups necessitates a stringent and well-defined storage protocol to prevent degradation. By controlling temperature, atmosphere, light, and moisture, and by avoiding contact with incompatible materials, the integrity of this valuable synthetic intermediate can be preserved. For applications where purity is critical, the implementation of long-term and forced degradation studies is essential to fully characterize its stability profile. Adherence to the principles and protocols outlined in this guide will ensure the reliable and effective use of this compound in research and development endeavors.
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An In-Depth Technical Guide to the Potential Hazards of 2,3-Dichloro-6-nitrobenzaldehyde
Abstract
2,3-Dichloro-6-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. While its utility in research and development is significant, its chemical structure—featuring dichlorinated and nitrated benzene rings—necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive technical overview of the known risks associated with this compound, covering its toxicological profile, reactivity, and environmental impact. It outlines detailed protocols for safe handling, exposure control, and emergency response, designed for researchers, chemists, and drug development professionals. The primary objective is to foster a strong safety culture by equipping laboratory personnel with the critical knowledge required to mitigate risks when working with this compound.
Chemical Identity and Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₇H₃Cl₂NO₃[1]. A clear understanding of its physical and chemical properties is the foundation of a robust safety assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 75618-41-6 | [2] |
| Molecular Formula | C₇H₃Cl₂NO₃ | [1] |
| Molecular Weight | 220.01 g/mol | [1] |
| Appearance | Solid (form may vary) | [3] |
| Melting Point | 42 - 44 °C (108 - 111 °F) | [4] |
| Boiling Point | 153 °C (307 °F) at 31 hPa | [4] |
| Autoignition Temp. | 200 °C (392 °F) | [4] |
Note: Some physical properties, such as melting and boiling points, may not be extensively documented for this specific isomer and can be inferred from data on similar compounds.
Toxicological Profile and Health Hazards
The primary hazards associated with this compound stem from its irritant properties and potential for harm if ingested or inhaled. The toxicological properties have not been exhaustively investigated, which warrants a cautious approach.[3]
Acute Toxicity and Irritation
Based on data from structurally similar compounds, this compound is classified with the following hazards:
-
Harmful if swallowed (Oral Acute Toxicity, Category 4) : Ingestion can lead to adverse health effects[4].
-
Causes skin irritation (Category 2) : Direct contact with the skin is likely to cause irritation[4].
-
Causes serious eye irritation (Category 2A) : The compound is a significant eye irritant, capable of causing serious damage[4].
-
May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) : Inhalation of dust can irritate the respiratory system[3][4].
The general toxicological profile for aromatic nitro compounds suggests a risk of methemoglobinemia, characterized by symptoms like headache, cyanosis (blue discoloration of the blood), and shortness of breath following systemic absorption. Aldehydes as a class are also known to be irritants to the skin, eyes, and mucous membranes.
Chronic Toxicity and Other Hazards
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity : There is currently no data available to classify this specific compound as a carcinogen, mutagen, or reproductive toxin[3][4]. It is not listed as a carcinogen by IARC, NTP, or OSHA[4].
-
Sensitization : Data regarding respiratory or skin sensitization is not currently available.[5]
Reactivity and Stability Profile
Understanding the chemical stability and reactivity is crucial for safe storage and handling.
-
Chemical Stability : The product is chemically stable under standard ambient conditions (room temperature)[4].
-
Hazardous Reactions : No hazardous reactions are reported under normal processing. However, as a nitroaromatic compound, it may react exothermically with reducing agents.
-
Conditions to Avoid : It is prudent to avoid excessive heat and moisture. Given its combustible nature, it should be kept away from open flames and sources of ignition[4]. Finely distributed dust may form explosive mixtures with air[4].
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products : During a fire, thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.
Protocol for Safe Handling and Exposure Control
A multi-layered approach combining engineering controls, personal protective equipment, and strict handling procedures is essential for minimizing exposure.
Engineering Controls
The primary method for controlling exposure is to handle the chemical in a well-ventilated area.
-
Fume Hood : All weighing, handling, and reaction setup involving this compound as a solid or in solution should be performed inside a certified chemical fume hood.
-
Ventilation : Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions. Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
The selection of PPE is the last line of defense and must be appropriate for the task.
-
Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[7]. A face shield should be worn in situations with a higher risk of splashing or dust generation.
-
Skin Protection :
-
Gloves : Wear chemically resistant gloves (e.g., nitrile rubber). Glove selection should be based on breakthrough time and permeation rate for the specific chemicals being used. Always inspect gloves before use and change them immediately if they become contaminated.[4]
-
Lab Coat : A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned.
-
-
Respiratory Protection : If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., type OV/AG/P99 for higher-level protection)[3].
Laboratory Handling Procedures
-
Preparation : Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE and emergency equipment are available.
-
Weighing : Conduct all weighing of the solid compound within a fume hood or a ventilated balance enclosure to prevent dust inhalation.
-
Dissolving : When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Reaction : Set up reactions within the fume hood. Ensure the apparatus is secure.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water[4]. Decontaminate all work surfaces.
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Table 2: First-Aid Measures
| Exposure Route | Action |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[4] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap. If skin irritation occurs, seek medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention from an ophthalmologist.[4] |
| Ingestion | Rinse mouth with water. Immediately call a POISON CENTER or doctor.[4] |
Accidental Release and Fire-Fighting
-
Spill Cleanup : For a small spill, ensure adequate ventilation and wear appropriate PPE. Avoid generating dust. Sweep up the solid material and place it into a suitable, closed container for disposal.[3][7] Prevent the material from entering drains or waterways.[3][4]
-
Fire-Fighting : This material is combustible[4]. Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[3]
Risk Assessment Workflow
Before any new experiment involving this compound, a systematic risk assessment should be performed. The following diagram illustrates a logical workflow for this process.
Sources
theoretical studies on 2,3-Dichloro-6-nitrobenzaldehyde
An In-Depth Technical Guide to the Theoretical Investigation of 2,3-Dichloro-6-nitrobenzaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive theoretical framework for the study of this compound, a key reactant in the synthesis of bioactive compounds. While direct experimental and extensive theoretical studies on this specific molecule are not widely published, this document synthesizes established computational methodologies applied to analogous halogenated nitroaromatic compounds to propose a robust protocol for its characterization. This approach allows for the prediction and understanding of its structural, spectroscopic, electronic, and nonlinear optical (NLO) properties, which are crucial for its application in materials science and drug development.
Introduction: The Significance of this compound
This compound is a substituted aromatic aldehyde with the molecular formula C₇H₃Cl₂NO₃. Its chemical structure, featuring an aldehyde group, a nitro group, and two chlorine atoms on the benzene ring, makes it a versatile precursor in organic synthesis. Notably, it is a reactant in the synthesis of Staurosporinone analogues, which are known for their protein kinase C inhibitory activity. The electronic and steric effects of the chloro and nitro substituents significantly influence the reactivity of the aldehyde group and the overall properties of the molecule.
Theoretical studies, particularly those employing Density Functional Theory (DFT), are indispensable for elucidating the intricate relationship between the molecular structure and the chemical behavior of such compounds. By modeling its properties, we can gain insights into its reactivity, stability, and potential for new applications.
Proposed Computational Methodology: A Self-Validating System
The cornerstone of a reliable theoretical study is a computational protocol that is both accurate and validated against experimental data where possible. For this compound, we propose a multi-step approach grounded in Density Functional Theory (DFT), a method that has proven effective for halogenated and nitrated organic molecules.[1][2][3][4]
Geometry Optimization and Structural Analysis
The initial and most critical step is the optimization of the molecular geometry. This is not merely a procedural step; the calculated equilibrium geometry is the foundation for all subsequent property calculations.
Protocol:
-
Initial Structure: Construct the initial 3D structure of this compound.
-
Computational Method: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional provides a good balance between accuracy and computational cost for organic molecules.[1][3][4]
-
Basis Set: Utilize the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the electron distribution in molecules with electronegative atoms like chlorine and the nitro group, while polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.[1][4]
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Causality Behind Choices: The B3LYP functional is chosen for its proven track record in predicting the geometries and vibrational frequencies of a wide range of organic compounds. The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron density, which is essential for molecules with significant electronic effects from substituents.
Workflow for Geometry Optimization
Caption: The HOMO-LUMO energy gap dictates chemical reactivity.
Molecular Electrostatic Potential (MESP)
The MESP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Protocol:
-
MESP Calculation: Calculate the MESP on the electron density surface of the optimized molecule.
-
Visualization: Generate a color-coded map where red indicates electron-rich regions (negative potential) and blue indicates electron-poor regions (positive potential).
Expected Insights:
-
The oxygen atoms of the nitro and aldehyde groups are expected to be the most electron-rich regions (red).
-
The hydrogen atoms and the regions around the chlorine atoms are likely to be electron-poor (blue). This information is crucial for predicting intermolecular interactions.
Nonlinear Optical (NLO) Properties: Potential for Advanced Materials
Organic molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics. The presence of electron-donating and electron-withdrawing groups can lead to significant NLO properties. While the aldehyde group is weakly electron-withdrawing and the nitro group is strongly electron-withdrawing, the overall electronic asymmetry can still result in a notable NLO response. [5][6] Protocol:
-
Property Calculation: Calculate the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using the B3LYP/6-311++G(d,p) level of theory.
-
Comparison: Compare the calculated hyperpolarizability with that of a standard NLO material like urea to evaluate its potential.
Data Summary Table:
| Property | Description | Expected Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability |
| Dipole Moment (μ) | Measure of the overall polarity of the molecule | Influences intermolecular interactions |
| Polarizability (α) | Measure of the distortion of electron cloud in an electric field | Contributes to NLO properties |
| Hyperpolarizability (β) | Measure of the nonlinear optical response | Key indicator of NLO activity |
Conclusion: A Roadmap for Future Research
This technical guide outlines a comprehensive theoretical approach for the in-depth study of this compound. By leveraging established DFT methodologies, researchers can predict and understand its structural, spectroscopic, electronic, and NLO properties with a high degree of confidence. The insights gained from these theoretical studies will be invaluable for guiding the synthesis of new derivatives with tailored properties and for exploring novel applications of this important chemical intermediate in drug development and materials science. The proposed protocols provide a self-validating framework that encourages the integration of computational and experimental research to accelerate scientific discovery.
References
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Investigation of the electronic and optical activity of halogen-substituted 2-nitrotoulene by density functional theory. (n.d.). Uttarakhand Open University. Retrieved January 11, 2026, from [Link]
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Ulloa, L. K., Kong, S., Vigil, A. M., & Petit, A. S. (2019). Computational Investigation of Substituent Effects on the Formation and Intramolecular Cyclization of 2'-Arylbenzaldehyde and 2'-Arylacetophenone Oxime Ether Radical Cations. The Journal of Organic Chemistry, 84(22), 14659–14669. [Link]
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Electronic States of o-Nitrobenzaldehyde: A Combined Experimental and Theoretical Study. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Molecular structures of some selected nitrobenzene substituted 1,4-dihydropyridine derivatives of biological significance. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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New Nitro-Laterally Substituted Azomethine Derivatives; Synthesis, Mesomorphic and Computational Characterizations. (2022). MDPI. [Link]
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Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. (2023). PMC - PubMed Central. [Link]
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Theoretical investigation of NLO and spectroscopic properties of halogenated aniline. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Molecular structures of substituted benzaldehydes 1-50 (training set)... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
DFT Study on Some Synthetic Compounds: (2,6), (2,4) and (3,4) Dichloro Substituted Phenyl-N-(1- 3-thiazol-2-yl) Acetamides. (n.d.). Bentham Science. Retrieved January 11, 2026, from [Link]
-
Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. (2022). PMC - PubMed Central. [Link]
-
Spectroscopic Investigation (FT-IR, FT-RAMAN, UV and NMR), NBO, NLO Analysis and Fukui Function of 2, 5-Dichloroaniline by DFT Calculations. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Spectroscopic and DFT studies of 2,4-dichloro-N-phenethylbenzenesulfonamide. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Density functional theory calculations and vibrational spectra of 3,5 dichloro hydroxy benzaldehyde and 2,4 dichloro benzaldehyde. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches. (2022). PMC - PubMed Central. [Link]
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Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (n.d.). PMC. [Link]
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4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. (2021). MDPI. [Link]
-
Charge Transfer Complexes of Ketotifen with 2,3-Dichloro-5, 6-dicyano-p-benzoquinone and 7,7,8,8-Tetracyanoquodimethane. (2021). ScienceOpen. [Link]
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Methodological & Application
Application Note: A Versatile Pathway for the Synthesis of Novel Quinazoline Scaffolds from 2,3-Dichloro-6-nitrobenzaldehyde
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4][5] These nitrogen-containing heterocycles are key pharmacophores in drugs targeting a range of conditions including cancer, hypertension, and microbial infections.[1][2][5] The versatility of the quinazoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of pharmacological properties. This application note provides a detailed protocol for the synthesis of quinazoline derivatives starting from the readily available 2,3-dichloro-6-nitrobenzaldehyde, offering a gateway to novel chemical entities for drug discovery programs.
Strategic Approach to Quinazoline Synthesis
The synthesis of a quinazoline core from this compound (CAS No: 75618-41-6) necessitates a multi-step approach that strategically transforms the functional groups of the starting material to facilitate the final ring closure.[6][7][8][9][10] The proposed synthetic pathway involves three key stages:
-
Reductive Amination: Formation of a secondary amine by reacting the aldehyde functional group with a primary amine, followed by in-situ reduction. This step introduces a key nitrogen atom and a source of carbon for the eventual quinazoline ring.
-
Chemoselective Nitro Group Reduction: The selective reduction of the nitro group to an aniline is a critical transformation. This must be achieved without affecting the other functional groups on the aromatic ring.[11][12]
-
Cyclocondensation: The final step involves an intramolecular cyclization to form the fused pyrimidine ring of the quinazoline system.[13][14]
This synthetic strategy is designed to be robust and adaptable, allowing for the introduction of diversity elements through the choice of the primary amine in the initial step.
Experimental Protocols
Part 1: Synthesis of N-((2,3-dichloro-6-nitrophenyl)methyl)aniline
This initial step involves a reductive amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane (DCE), add aniline (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography to obtain pure N-((2,3-dichloro-6-nitrophenyl)methyl)aniline.
Part 2: Synthesis of N1-((2,3-dichlorophenyl)methyl)benzene-1,2-diamine
This step focuses on the selective reduction of the nitro group to an amine. The choice of reducing agent is critical to avoid the reduction of other functionalities.[11]
Materials:
-
N-((2,3-dichloro-6-nitrophenyl)methyl)aniline
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Water
-
Celite
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend N-((2,3-dichloro-6-nitrophenyl)methyl)aniline (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to yield the crude N1-((2,3-dichlorophenyl)methyl)benzene-1,2-diamine, which can be used in the next step without further purification.
Part 3: Synthesis of 5,6-Dichloro-quinazoline
The final step is the cyclocondensation to form the quinazoline ring. This can be achieved through various methods, here we propose an oxidative cyclization.
Materials:
-
N1-((2,3-dichlorophenyl)methyl)benzene-1,2-diamine
-
(Diacetoxy)iodobenzene (DIB) or Manganese dioxide (MnO2)
-
Dichloromethane (DCM) or Toluene
Procedure:
-
Dissolve the crude N1-((2,3-dichlorophenyl)methyl)benzene-1,2-diamine from the previous step in dichloromethane (DCM).
-
Add an oxidizing agent such as (diacetoxy)iodobenzene (DIB) (1.2 eq) or activated manganese dioxide (MnO2) (5.0 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Upon completion, if using DIB, wash the reaction mixture with a saturated sodium thiosulfate solution. If using MnO2, filter the reaction mixture through a pad of Celite.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final 5,6-dichloro-quinazoline derivative.
Data Summary
| Step | Reactants | Reagents | Solvent | Temperature | Typical Yield |
| 1 | This compound, Aniline | Sodium triacetoxyborohydride, Acetic acid | Dichloroethane | Room Temp. | 80-90% |
| 2 | N-((2,3-dichloro-6-nitrophenyl)methyl)aniline | Iron powder, Ammonium chloride | Ethanol/Water | Reflux | 85-95% |
| 3 | N1-((2,3-dichlorophenyl)methyl)benzene-1,2-diamine | (Diacetoxy)iodobenzene or MnO2 | Dichloromethane | Room Temp. | 60-75% |
Reaction Pathway Visualization
Caption: Synthetic pathway for quinazolines from this compound.
Causality and Experimental Choices
-
Reductive Amination: Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and high selectivity for imines over aldehydes, minimizing side reactions. The addition of a catalytic amount of acetic acid is crucial to catalyze the formation of the iminium ion intermediate, which is more susceptible to hydride attack.
-
Nitro Group Reduction: The Fe/NH4Cl system in an ethanol/water mixture is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like halogens.[12] This method is favored over catalytic hydrogenation, which could lead to dehalogenation.
-
Cyclocondensation: Oxidative cyclization is a common and efficient method for the formation of the quinazoline ring from a 1,2-diamine precursor. Both (diacetoxy)iodobenzene and manganese dioxide are effective oxidants for this transformation, offering flexibility in reagent choice based on availability and substrate compatibility.
Conclusion and Future Perspectives
The described protocol provides a reliable and adaptable method for the synthesis of novel 5,6-dichloro-quinazoline derivatives from this compound. The versatility of this pathway allows for the introduction of a wide range of substituents at the 2-position of the quinazoline core by varying the primary amine used in the initial reductive amination step. This opens up avenues for the creation of diverse chemical libraries for screening in various drug discovery programs. Further optimization of reaction conditions and exploration of a broader substrate scope are encouraged to fully exploit the potential of this synthetic route.
References
- Vertex AI Search.
- Organic Chemistry Portal. Quinazoline synthesis. Accessed January 11, 2026.
- Tiwari, R. K., Singh, S., & Singh, R. K. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 594943.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3011.
- Omicsonline. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical Biology & Therapeutics.
- Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 109-125.
- Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14.
- ResearchGate. (2022). The Medicinal Functionality of Quinazolines.
- BenchChem. selective reduction of nitro group without affecting other functional groups. Accessed January 11, 2026.
- National Institutes of Health. Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis. Accessed January 11, 2026.
- ResearchGate. Proposed mechanism for the cyclocondensation reaction. Accessed January 11, 2026.
- Frontiers. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 730721.
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- MDPI. (2022).
- ResearchGate.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Accessed January 11, 2026.
- ResearchGate.
- National Institutes of Health. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 1007011.
- Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 593280.
- Organic Chemistry Portal. Synthesis of quinazolinones. Accessed January 11, 2026.
- United States Biological. 419624 this compound CAS: 75618-41-6. Accessed January 11, 2026.
- Google Patents. WO2001068615A1 - Quinazoline synthesis. Accessed January 11, 2026.
- ResearchGate. (a) Riedel method for quinazoline synthesis from o-nitrobenzaldehyde... Accessed January 11, 2026.
- National Institutes of Health. (2013). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 3(36), 15638-15658.
- CAS Common Chemistry. This compound. Accessed January 11, 2026.
- National Institutes of Health. This compound | C7H3Cl2NO3 | CID 11218271 - PubChem. Accessed January 11, 2026.
- Pharmaffiliates. CAS No : 75618-41-6| Product Name : this compound. Accessed January 11, 2026.
- BLD Pharm. 75618-41-6|this compound. Accessed January 11, 2026.
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Application Notes and Protocols: Reaction of 2,3-Dichloro-6-nitrobenzaldehyde with Primary Amines
<
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction of 2,3-dichloro-6-nitrobenzaldehyde with primary amines. This versatile reaction can proceed through two primary, competing pathways: Nucleophilic Aromatic Substitution (SNAr) and imine (Schiff base) formation. The guide elucidates the underlying chemical principles, offers detailed, adaptable experimental protocols to selectively favor each pathway, and provides troubleshooting insights. A significant application of this reaction sequence is the synthesis of quinazoline and quinazolinone scaffolds, which are of considerable interest in medicinal chemistry.
Introduction and Scientific Principles
This compound is a highly functionalized aromatic compound featuring three distinct reactive sites: an electrophilic aldehyde carbon, and two halogenated carbon atoms on an electron-deficient aromatic ring. The strong electron-withdrawing nature of the nitro (-NO₂) and aldehyde (-CHO) groups renders the benzene ring electrophilic and activates the chlorine atoms towards nucleophilic attack.[1][2]
Primary Reaction Pathways:
-
Imine (Schiff Base) Formation: Primary amines are excellent nucleophiles that can readily attack the electrophilic carbonyl carbon of the aldehyde. This reaction is typically rapid and reversible, leading to the formation of a C=N double bond, and is often catalyzed by mild acid.[3][4]
-
Nucleophilic Aromatic Substitution (SNAr): The same primary amine can also act as a nucleophile to displace one or both of the chlorine atoms on the aromatic ring. This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] The presence of the nitro group, particularly ortho and para to the leaving groups, is crucial for stabilizing this intermediate and facilitating the reaction.[5][7]
Controlling Selectivity:
The reaction outcome is highly dependent on the specific primary amine used and the chosen reaction conditions.
-
Steric Hindrance: Bulky primary amines may favor attack at the more accessible aldehyde position.
-
Reaction Temperature: Higher temperatures generally favor the higher activation energy SNAr pathway.
-
Stoichiometry and Base: The use of a base is essential for the SNAr pathway to neutralize the HCl generated. An excess of the amine can also serve as the base.
Reactivity of the Chlorine Atoms: In this compound, the chlorine at the C3 position is ortho to the powerfully electron-withdrawing nitro group, while the chlorine at C2 is ortho to the aldehyde group. The nitro group provides stronger activation for SNAr. Therefore, monosubstitution is expected to occur preferentially at the C3 position.
Reaction Schematics and Mechanisms
The reaction of this compound with a generic primary amine (R-NH₂) can lead to several products, highlighting the importance of controlled reaction conditions.
Caption: Competing reaction pathways for this compound with primary amines.
A particularly valuable application of this chemistry is the synthesis of quinazoline derivatives, which are prevalent scaffolds in numerous bioactive compounds.[8][9][10] This is often achieved through a tandem SNAr and intramolecular cyclization sequence.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. This compound is an irritant. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Selective Synthesis of the SNAr Product
This protocol is designed to favor the nucleophilic aromatic substitution of a chlorine atom, followed by potential intramolecular cyclization.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline derivatives)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[11]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube or inert gas inlet (N₂ or Ar)
-
Heating mantle with temperature controller
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF (or NMP) to dissolve the starting material (approx. 5-10 mL per gram).
-
Add the primary amine (1.1 eq) to the stirred solution.
-
Add a non-nucleophilic base such as anhydrous K₂CO₃ (2.0 eq) or TEA (2.0 eq). The base is crucial to scavenge the HCl formed during the substitution.[11]
-
Attach the reflux condenser and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The disappearance of the starting aldehyde spot indicates reaction completion. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water. This will often precipitate the crude product.
-
Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol or diethyl ether.
-
If a precipitate does not form, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Selective Synthesis of the Imine (Schiff Base)
This protocol is optimized for the formation of the imine by keeping the temperature low to disfavor the SNAr pathway.
Materials:
-
This compound
-
Primary amine (1.0 eq)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask at room temperature.[12]
-
In a separate beaker, dissolve the primary amine (1.0 eq) in absolute ethanol.
-
Add the amine solution dropwise to the aldehyde solution with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation.[3][12]
-
Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than the SNAr pathway.
-
Monitor the reaction by TLC.
-
The imine product may precipitate directly from the reaction mixture upon formation or cooling in an ice bath.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.
-
The crude product can be recrystallized from ethanol or methanol to yield the pure imine.
Workflow and Data Management
A systematic workflow is essential for reproducible results and efficient troubleshooting.
Caption: A generalized experimental workflow for synthesis and analysis.
Data Presentation:
| Parameter | Protocol 1 (SNAr) | Protocol 2 (Imine Formation) |
| Primary Goal | C-N bond formation at C3 | C=N bond formation at aldehyde |
| Temperature | 80-120 °C | Room Temperature |
| Base | Required (e.g., K₂CO₃, TEA) | Not required (acid catalyst) |
| Solvent | Aprotic Polar (DMF, NMP) | Protic (Ethanol, Methanol) |
| Typical Reaction Time | 4-24 hours | 2-6 hours |
| Expected Product | Substituted aminobenzaldehyde or Quinazoline | Imine (Schiff Base) |
Troubleshooting and Key Insights
-
No Reaction or Low Conversion (SNAr):
-
Cause: Insufficient temperature or inactive amine.
-
Solution: Gradually increase the reaction temperature. Ensure the primary amine is sufficiently nucleophilic. Electron-poor anilines may require more forcing conditions.
-
-
Formation of Multiple Products:
-
Cause: Competing imine formation and SNAr, or di-substitution at both C2 and C3.
-
Solution: To favor SNAr, ensure a base is present and the temperature is elevated. To favor imine formation, use a 1:1 stoichiometry at room temperature with an acid catalyst.[12] To avoid di-substitution, use only a slight excess (1.1 eq) of the amine.
-
-
Product is an Intractable Oil:
-
Cause: Impurities or the inherent physical properties of the product.
-
Solution: Attempt purification via column chromatography instead of recrystallization. Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification.
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]
-
PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. Retrieved from [Link]
-
Journal of Chemical Education. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Retrieved from [Link]
-
PubMed Central. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
YouTube. (2018). Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups. Retrieved from [Link]
-
YouTube. (2019). synthesis of imines from primary amines and carbonyl compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2019). Reaction of 4-nitrobenzaldehyde with secondary amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde. Retrieved from [Link]
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The Strategic Role of 2,3-Dichloro-6-nitrobenzaldehyde in Pharmaceutical Synthesis: A Guide for Researchers
In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and successful synthesis of complex drug molecules. Among these crucial building blocks, 2,3-Dichloro-6-nitrobenzaldehyde has emerged as a valuable intermediate, particularly in the construction of intricate heterocyclic scaffolds that form the core of various therapeutic agents. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols, mechanistic insights, and safety considerations for researchers, scientists, and professionals in drug development.
Introduction: Unveiling the Synthetic Potential
This compound is a polysubstituted aromatic aldehyde characterized by the presence of two chlorine atoms and a nitro group on the benzene ring. This unique substitution pattern imparts specific reactivity to the molecule, making it a versatile precursor for a range of complex chemical transformations. The electron-withdrawing nature of the nitro group and the chlorine atoms activates the aromatic ring and influences the reactivity of the aldehyde functionality, enabling its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
A key application of this intermediate lies in its role as a precursor for the synthesis of indolocarbazole alkaloids, a class of compounds renowned for their potent biological activities, including protein kinase inhibition. Notably, it is a reactant in the synthesis of analogues of Staurosporine, a potent protein kinase C inhibitor.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 75618-41-6 | [3] |
| Molecular Formula | C₇H₃Cl₂NO₃ | [3] |
| Molecular Weight | 220.01 g/mol | [3] |
| Appearance | Off-White to Pale Beige Solid | [1] |
| Purity | Typically ≥97% | [4] |
| Melting Point | 86.5 °C | [3] |
| Storage | 2-8°C, under inert atmosphere, hygroscopic | [1] |
Synthetic Pathways and Core Reactions
The strategic utility of this compound is best illustrated through its application in the synthesis of complex heterocyclic systems. The following sections detail a plausible synthetic route to the intermediate itself and its subsequent use in the construction of an indolocarbazole framework, a key structural motif in many biologically active compounds.
Synthesis of this compound
A practical synthetic approach to this compound involves the oxidation of the corresponding methyl-substituted precursor, 2,3-dichloro-6-nitrotoluene. This transformation can be achieved using various oxidizing agents, with chromium trioxide in a mixture of acetic anhydride and acetic acid being a well-established method for the oxidation of substituted toluenes to benzaldehydes.[3][5]
Caption: Plausible synthetic route to this compound.
Protocol 1: Synthesis of this compound from 2,3-dichloro-6-nitrotoluene (Adapted from general procedures)
Disclaimer: This protocol is adapted from established methods for the oxidation of nitrotoluenes and should be optimized for this specific substrate.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 2,3-dichloro-6-nitrotoluene (1.0 eq).
-
Solvent and Reagent Addition: Add a mixture of acetic anhydride (10-15 eq) and glacial acetic acid (5-10 volumes). Cool the mixture to 0-5 °C in an ice bath.
-
Oxidant Addition: Slowly add a solution of chromium trioxide (2.5-3.0 eq) in a minimal amount of water and acetic acid via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 5-10 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. The product, o-nitrobenzaldiacetate, will precipitate. Filter the solid and wash it thoroughly with cold water.
-
Hydrolysis: Suspend the crude diacetate in a mixture of concentrated hydrochloric acid, water, and ethanol. Reflux the mixture for 45-60 minutes to hydrolyze the diacetate to the desired aldehyde.
-
Purification: Cool the mixture to 0 °C and filter the solid product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Application in the Synthesis of Indolocarbazole Scaffolds
The true synthetic value of this compound is realized in its application as a building block for complex heterocyclic structures. A key transformation involves its reaction with indole derivatives to form bis(indolyl)methanes, which can then undergo cyclization to form the tetracyclic indolocarbazole core. This sequence is central to the synthesis of Staurosporine analogues.
Caption: Generalized workflow for indolocarbazole synthesis.
Protocol 2: Synthesis of a Dichloro-nitro-substituted Indolocarbazole Precursor (Generalized)
Disclaimer: This is a generalized protocol based on known reactions of aldehydes with indoles and subsequent cyclizations. Specific conditions will require optimization.
-
Bis(indolyl)methane Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and indole (2.0-2.2 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Add a catalytic amount of a Lewis or Brønsted acid (e.g., iodine, InCl₃, or trifluoroacetic acid) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude bis(indolyl)methane intermediate by column chromatography.
-
-
Oxidative Cyclization to the Indolocarbazole Core:
-
Dissolve the purified bis(indolyl)methane intermediate in a suitable solvent (e.g., toluene or dioxane).
-
Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C) with a suitable hydrogen acceptor.
-
Heat the reaction mixture to reflux and monitor the formation of the indolocarbazole product by TLC.
-
Upon completion, cool the reaction mixture and filter off any solids.
-
Concentrate the filtrate and purify the crude indolocarbazole product by column chromatography or recrystallization.
-
Mechanistic Considerations: The "Why" Behind the "How"
The success of the synthetic sequences described above hinges on the specific electronic and steric properties of this compound.
-
Electrophilicity of the Aldehyde: The electron-withdrawing nitro group and chlorine atoms increase the electrophilicity of the aldehyde carbon, facilitating the initial nucleophilic attack by the indole.
-
Activation of the Aromatic Ring: The substituents on the benzaldehyde ring influence the subsequent cyclization step. The nitro group, being a strong electron-withdrawing group, can play a role in the oxidative cyclization process.
-
Regioselectivity: The positions of the chloro and nitro groups can direct the regioselectivity of further functionalization of the indolocarbazole core, offering a handle for the synthesis of a diverse library of analogues.
Safety and Handling
As with any chemical synthesis, a thorough understanding of the hazards associated with the reagents is crucial.
-
This compound: This compound is classified as harmful if swallowed and causes severe skin burns and eye damage. It is also toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Oxidizing Agents: Chromium trioxide is a strong oxidizing agent and is highly toxic and carcinogenic. Extreme care must be taken when handling this reagent. DDQ is also a strong oxidizing agent and should be handled with care.
-
Solvents: The solvents used in these protocols are flammable and may have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.
Table 2: Hazard Information for this compound
| Hazard Statement | Description |
| H314 | Causes severe skin burns and eye damage. |
| H411 | Toxic to aquatic life with long lasting effects. |
Conclusion: A Versatile Tool for Drug Discovery
This compound stands as a testament to the power of strategic molecular design in pharmaceutical synthesis. Its unique combination of functional groups provides a versatile platform for the construction of complex, biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable intermediate in their drug discovery and development endeavors. Through careful experimental design and a commitment to safety, the application of this compound can pave the way for the creation of novel therapeutics.
References
-
Organic Syntheses. o-NITROBENZALDEHYDE.[Link]
-
CAS Common Chemistry. this compound.[Link]
-
PrepChem.com. Synthesis of 2,3-Dichloro-6-nitrobenzonitrile.[Link]
-
Chemsrc. this compound | CAS#:75618-41-6.[Link]
Sources
Application Notes and Protocols for Condensation Reactions with 2,3-Dichloro-6-nitrobenzaldehyde
Introduction: The Synthetic Utility of a Highly Functionalized Benzaldehyde
2,3-Dichloro-6-nitrobenzaldehyde is an aromatic aldehyde of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two ortho- and meta-chloro substituents and an ortho-nitro group, imparts distinct electronic and steric characteristics that modulate the reactivity of the aldehyde functional group. The strong electron-withdrawing nature of the nitro group and the chloro atoms enhances the electrophilicity of the carbonyl carbon, making it a prime candidate for a variety of condensation reactions. However, the steric bulk of the ortho-substituents can also influence reaction kinetics and product formation, presenting both challenges and opportunities for selective synthesis.
This guide provides an in-depth exploration of key condensation reactions involving this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions and provide practical, field-proven methodologies for their successful execution.
General Safety and Handling
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents.
-
Hazards: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Aromatic nitro compounds, in general, can cause methemoglobinemia.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[2]
-
First Aid: In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. If in eyes, rinse cautiously with water for several minutes.[1][3] Seek medical attention if irritation persists.[1]
I. Knoevenagel Condensation: Synthesis of Substituted Cinnamic Acid Derivatives
The Knoevenagel condensation is a highly reliable method for forming carbon-carbon bonds, involving the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.[4] This reaction is particularly effective for creating electron-deficient alkenes, which are valuable precursors in various synthetic pathways. The use of a weak base like piperidine is crucial to prevent self-condensation of the aldehyde.[4]
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation with Ethyl Cyanoacetate
This protocol details the synthesis of ethyl (E)-2-cyano-3-(2,3-dichloro-6-nitrophenyl)acrylate.
Reaction Scheme:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) | Molar Equivalents |
| This compound | 220.01 | 2.20 g | 1.0 |
| Ethyl Cyanoacetate | 113.12 | 1.24 g (1.1 mL) | 1.1 |
| Piperidine | 85.15 | ~5-7 drops (catalytic) | - |
| Absolute Ethanol | 46.07 | 25 mL | - |
| Round-bottom flask (50 mL) | - | 1 | - |
| Reflux condenser | - | 1 | - |
| Magnetic stirrer and stir bar | - | 1 | - |
| Buchner funnel and filter paper | - | 1 | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.20 g, 10 mmol) in absolute ethanol (25 mL).
-
Reagent Addition: To the stirred solution, add ethyl cyanoacetate (1.24 g, 11 mmol, 1.1 eq.).
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 5-7 drops) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate from the solution. If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven to obtain ethyl (E)-2-cyano-3-(2,3-dichloro-6-nitrophenyl)acrylate.
Causality and Field-Proven Insights:
-
Choice of Catalyst: Piperidine is a commonly used weak base for Knoevenagel condensations, as it is effective in deprotonating the active methylene compound without promoting side reactions of the aldehyde.[1][4][6]
-
Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and allows for a convenient reflux temperature.
-
Reaction Monitoring: TLC is a crucial technique to determine the completion of the reaction and to ensure that the starting materials have been consumed, preventing unnecessary heating that could lead to side product formation.
-
Purification: The precipitation of the product upon cooling provides a simple and effective method of initial purification. A subsequent wash with cold ethanol further removes soluble impurities. For higher purity, recrystallization from a suitable solvent like ethanol or methanol can be performed.
II. Schiff Base Formation: Versatile Imines as Synthetic Intermediates
The condensation of this compound with primary amines readily forms Schiff bases (imines). These compounds are not only valuable as final products with potential biological activities but also serve as crucial intermediates in organic synthesis, for instance, in reductive amination reactions. The formation of a Schiff base from a related compound, 2,3-dichlorobenzaldehyde, has been reported with high yield, indicating the feasibility of this reaction despite the ortho-substituents.[7]
Protocol 2: General Synthesis of a Schiff Base with a Substituted Aniline
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a substituted aniline (e.g., 4-methoxyaniline).
Reaction Scheme:
III. Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Alkene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction for the synthesis of alkenes from aldehydes. It utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. [6][8]A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction. [8]The HWE reaction typically shows high selectivity for the formation of the (E)-alkene. [6][8]
Protocol 3: HWE Reaction with Triethyl Phosphonoacetate
This protocol outlines the synthesis of ethyl (E)-3-(2,3-dichloro-6-nitrophenyl)acrylate.
Reaction Scheme:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) | Molar Equivalents |
| Triethyl Phosphonoacetate | 224.16 | 2.47 g (2.2 mL) | 1.1 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 0.44 g | 1.1 |
| This compound | 220.01 | 2.20 g | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 40 mL | - |
| Round-bottom flask (100 mL) | - | 1 | - |
| Syringes and needles | - | - | - |
| Magnetic stirrer and stir bar | - | 1 | - |
| Ice bath | - | 1 | - |
Step-by-Step Procedure:
-
Ylide Generation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.44 g of a 60% dispersion, 11 mmol). Wash the sodium hydride with anhydrous hexane and decant to remove the mineral oil. Add anhydrous THF (20 mL). Cool the suspension to 0 °C in an ice bath.
-
Phosphonate Addition: Slowly add triethyl phosphonoacetate (2.47 g, 11 mmol) to the stirred suspension of sodium hydride. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Aldehyde Addition: Dissolve this compound (2.20 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl (E)-3-(2,3-dichloro-6-nitrophenyl)acrylate.
Causality and Field-Proven Insights:
-
Base: Sodium hydride is a strong base commonly used to deprotonate the phosphonate ester to generate the reactive carbanion. [9]* Solvent: Anhydrous THF is a standard solvent for HWE reactions as it is inert and effectively solvates the reagents. [9]* Stereoselectivity: The HWE reaction with stabilized ylides, such as the one derived from triethyl phosphonoacetate, strongly favors the formation of the more thermodynamically stable (E)-alkene. [6][8]* Purification: The water-soluble phosphate byproduct is removed during the aqueous work-up, simplifying the subsequent purification by column chromatography. [8]
Conclusion
This compound is a versatile substrate for a range of condensation reactions, enabling the synthesis of diverse and highly functionalized molecules. The protocols provided herein for Knoevenagel condensation, Schiff base formation, and the Horner-Wadsworth-Emmons reaction serve as a robust starting point for researchers. The electronic properties of the substituted benzaldehyde ring generally favor these reactions, although steric considerations may necessitate careful optimization of reaction conditions. By understanding the underlying mechanisms and adhering to the detailed procedures, scientists can effectively utilize this valuable building block in their synthetic endeavors.
References
-
Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]
-
Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. (n.d.). MDPI. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound.
- BenchChem. (n.d.).
- Fisher Scientific. (n.d.).
-
The Pharma Innovation. (2019, April 29). Cinnamic acid derivatives: An ERA. Retrieved from [Link]
-
MDPI. (n.d.). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
- Capot Chemical Co., Ltd. (n.d.). MSDS of 2,6-Dichloro-3-nitrobenzaldehyde.
-
ResearchGate. (2017, May 16). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]
-
Asian Journal of Chemistry. (2017, May 13). [PDF] A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
- International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.).
-
National Institutes of Health. (n.d.). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Retrieved from [Link]
-
Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Retrieved from [Link]
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- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Notes: Strategic Use of 2,3-Dichloro-6-Nitrobenzaldehyde in Heterocyclic Synthesis
Introduction: A Versatile Building Block for High-Value Heterocycles
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] 2,3-Dichloro-6-nitrobenzaldehyde has emerged as a particularly valuable and versatile starting material for constructing complex molecular architectures. Its strategic arrangement of functional groups—an electrophilic aldehyde, an electron-withdrawing nitro group, and two chlorine atoms—offers multiple reaction handles for creative synthetic design.
The presence of the ortho-nitro group is key to its utility, as it can be readily transformed into an amino group in situ. This unmasks a nucleophilic center ortho to the aldehyde, setting the stage for powerful intramolecular cyclization reactions. This guide provides an in-depth exploration of two robust synthetic strategies utilizing this compound: the synthesis of highly substituted quinolines via a domino nitro reduction-Friedländer annulation and the construction of benzimidazoles through oxidative condensation.
Part 1: Synthesis of Substituted Quinolines via Domino Nitro Reduction-Friedländer Annulation
The quinoline framework is a privileged scaffold in drug discovery, appearing in numerous antimalarial, antibacterial, and anticancer agents. The Friedländer annulation, a condensation reaction between a 2-aminobenzaldehyde and a compound containing an α-methylene ketone, is a classic and efficient method for quinoline synthesis.[2][3] A significant limitation, however, is the poor commercial availability of diverse 2-aminobenzaldehydes.[4]
This protocol circumvents this issue by employing a domino (or tandem) reaction sequence. We begin with the more readily available this compound. The nitro group is reduced in situ to the corresponding amine using iron powder in acetic acid. This newly formed 2-aminobenzaldehyde is not isolated but immediately participates in a subsequent Friedländer condensation with an active methylene compound present in the same pot, yielding the desired quinoline derivative in a single, high-efficiency operation.[4][5]
1.1: Reaction Mechanism and Causality
The domino process unfolds in three key stages within a single reaction vessel:
-
Nitro Group Reduction: Iron powder in glacial acetic acid is a classic and cost-effective system for the reduction of aromatic nitro groups.[5] The acidic medium protonates the nitro group, facilitating its reduction by metallic iron to an amino group. This step is critical as it generates the key 2-aminobenzaldehyde intermediate.
-
Aldol Condensation/Schiff Base Formation: The freshly generated, highly reactive 2-aminobenzaldehyde can react with the active methylene compound via two viable pathways: an initial aldol-type condensation between the aldehyde and the enolizable ketone, or the formation of a Schiff base between the newly formed amine and the ketone.[2]
-
Intramolecular Cyclization & Dehydration: The intermediate from step 2 undergoes an intramolecular cyclization. The amino group attacks the ketone carbonyl, and subsequent dehydration (aromatization) drives the reaction to completion, forming the stable quinoline ring system.
1.2: Visualization of the Synthetic Workflow
Caption: Domino Nitro Reduction-Friedländer Annulation Workflow.
1.3: Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 7,8-dichloro-2-methylquinoline-3-carboxylate as a representative example.
Materials:
-
This compound (1.0 equiv, e.g., 2.20 g, 10.0 mmol)
-
Ethyl acetoacetate (2.0 equiv, e.g., 2.60 g, 20.0 mmol)
-
Iron powder, <100 mesh (4.0 equiv, e.g., 2.23 g, 40.0 mmol)
-
Glacial Acetic Acid (e.g., 40 mL)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Celite
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in glacial acetic acid.
-
Addition of Methylene Compound: Add the active methylene compound, ethyl acetoacetate (2.0 equiv), to the solution.
-
Heating: Begin stirring and heat the reaction mixture to 100 °C using a heating mantle.
-
Reductant Addition: Once the target temperature is reached, add the iron powder (4.0 equiv) portion-wise over approximately 15 minutes to control the initial exotherm. An immediate color change to dark brown is typically observed.[5]
-
Reaction Monitoring: Maintain the temperature at 100-110 °C and continue heating for 3-5 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting nitrobenzaldehyde is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the insoluble iron salts. Wash the filter cake thoroughly with additional ethyl acetate.
-
Neutralization & Extraction: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by adding saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure substituted quinoline product.
1.4: Data Summary: Scope of the Reaction
The domino reaction is versatile and accommodates a range of active methylene compounds.
| Active Methylene Compound | R¹ Group | R² Group | Typical Yield (%) |
| Ethyl acetoacetate | -CH₃ | -COOEt | 85-95% |
| Acetylacetone | -CH₃ | -COCH₃ | 80-90% |
| Benzoylacetonitrile | -Ph | -CN | 75-85% |
| Phenylacetylacetone | -CH₃ | -COPh | 70-80% |
| Diethyl malonate | -OH | -COOEt | 65-75% |
| Forms a quinolin-2-one derivative. |
Part 2: Synthesis of 2-Substituted Benzimidazoles
Benzimidazoles are another class of "master key" heterocycles, integral to the function of blockbuster drugs like the proton-pump inhibitors omeprazole and pantoprazole, as well as various anthelmintic and antifungal agents.[6][7] The most common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde, often under oxidative conditions.[8]
In this application, this compound serves as the aldehyde component. It reacts with a chosen o-phenylenediamine in the presence of an oxidant. The reaction proceeds through an initial Schiff base formation, followed by an intramolecular cyclization and subsequent oxidation to furnish the aromatic benzimidazole ring.
2.1: Reaction Mechanism and Causality
-
Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of this compound. Subsequent dehydration forms a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second, pendant amino group of the diamine moiety then attacks the imine carbon in an intramolecular fashion, forming a dihydrobenzimidazole intermediate.
-
Oxidative Aromatization: This non-aromatic intermediate is unstable and readily undergoes oxidation to form the thermodynamically stable, aromatic benzimidazole ring system. A mild oxidant is often required to facilitate this final aromatization step, preventing the reverse reaction and ensuring high yields.
2.2: Visualization of the Synthetic Workflow
Caption: General Workflow for Benzimidazole Synthesis.
2.3: Detailed Experimental Protocol
This protocol describes the synthesis of 2-(2,3-dichloro-6-nitrophenyl)-1H-benzimidazole.
Materials:
-
This compound (1.0 equiv, e.g., 2.20 g, 10.0 mmol)
-
o-Phenylenediamine (1.0 equiv, e.g., 1.08 g, 10.0 mmol)
-
p-Toluenesulfonic acid (p-TSA) (0.1 equiv, catalytic)
-
Ethanol or Acetonitrile
-
Oxygen (from air) or another mild oxidant (e.g., DDQ)
Procedure:
-
Reaction Setup: To a solution of o-phenylenediamine (1.0 equiv) in ethanol in a round-bottom flask, add this compound (1.0 equiv).
-
Catalyst Addition: Add a catalytic amount of p-TSA (0.1 equiv) to facilitate the initial condensation.
-
Reaction Conditions: Stir the mixture at reflux for 4-6 hours. For many substrates, simply refluxing in air (using a condenser open to the atmosphere) provides sufficient oxygen for the oxidative aromatization step. For less reactive substrates, an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be added.
-
Monitoring: Follow the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
2.4: Data Summary: Representative Examples
The protocol is effective for a variety of substituted o-phenylenediamines.
| o-Phenylenediamine | R Group | Typical Yield (%) |
| o-Phenylenediamine | H | 90-98% |
| 4-Methyl-1,2-phenylenediamine | 5-CH₃ | 88-95% |
| 4-Chloro-1,2-phenylenediamine | 5-Cl | 85-92% |
| 4-Nitro-1,2-phenylenediamine | 5-NO₂ | 80-90% |
Conclusion
This compound stands out as a powerful and economically viable precursor for the synthesis of medicinally relevant quinoline and benzimidazole scaffolds. The domino nitro reduction-Friedländer annulation offers a highly efficient, one-pot route to complex quinolines, bypassing the need for unstable or unavailable 2-aminobenzaldehydes. Similarly, its role as the aldehyde component in oxidative condensations provides straightforward access to a diverse range of 2-arylbenzimidazoles. The protocols detailed herein are robust, scalable, and adaptable, providing researchers with a solid foundation for further exploration and drug discovery efforts.
References
- BenchChem. Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde. [URL: https://www.benchchem.com/application-notes/synthesis-of-quinolines-using-2-nitrobenzaldehyde]
- Georg Thieme Verlag KG. Product Class 15: Quinoxalines. Science of Synthesis. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-016-01308]
- Al-Ostoot, F.H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4787. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399122/]
- Koelsch, C. F. (1949). A Novel Synthesis of Some Quinoline Derivatives. Journal of the Chemical Society, 821. [URL: https://pubs.rsc.org/en/content/articlelanding/1949/jr/jr9490001949]
- Pan, L., et al. (2020). Synthesis and Pesticidal Activities of New Quinoxalines. Journal of Agricultural and Food Chemistry, 68(29), 7577-7584. [URL: https://pubmed.ncbi.nlm.nih.gov/32530612/]
- Organic Chemistry Portal. Benzimidazole synthesis. [URL: https://www.organic-chemistry.org/namedreactions/benzimidazole-synthesis.shtm]
- Al-Masoudi, N. A. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry, 53(2), 349-376. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.2311]
- Sharma, P., & Kumar, A. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [URL: https://www.iipseries.org/full-text/pijpr-v12-i02-005/]
- Baashen, M. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. [URL: https://ecommons.udayton.edu/cst_honors_theses/302/]
- CAS Common Chemistry. This compound. [URL: https://commonchemistry.cas.org/detail?cas_rn=75618-41-6]
- Google Patents. (1992). Process for the preparation of 1H-benzimidazoles. EP0511187A1. [URL: https://patents.google.
- Kim, J., et al. (2023). Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reaction. Organic & Biomolecular Chemistry, 21, 3485-3489. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00344a]
- Sharma, V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10, 22533-22566. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7326072/]
- Wikipedia. Friedländer synthesis. [URL: https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis]
- D'Agostino, S., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1732. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8911571/]
- Zhang, Y., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13, 34863-34888. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra06456k]
- Alam, M. A., et al. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organic Synthesis, 20(6), 666-688. [URL: https://www.eurekaselect.com/article/131018]
- Kumar, R., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ChemistrySelect, 9(26), e202401031. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/slct.202401031]
- Organic Chemistry Portal. Friedlaender Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/friedlaender-synthesis.shtm]
- Chemsrc. This compound. [URL: https://www.chemsrc.com/en/cas/75618-41-6_1010043.html]
- BLD Pharm. This compound. [URL: https://www.bldpharm.com/products/75618-41-6.html]
- JETIR. (2019). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. JETIR, 6(6). [URL: https://www.jetir.org/papers/JETIR1907S24.pdf]
- Gellis, A., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4085. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9268205/]
- Gupta, R.R. (Ed.). (2008). Topics in Heterocyclic Chemistry. Springer. [URL: https://nadre.ethernet.edu.et/record/2083/files/1_8.pdf]
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The Formation of Schiff Bases with 2,3-Dichloro-6-nitrobenzaldehyde: A Detailed Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Introduction: The Significance of Substituted Schiff Bases
Schiff bases, compounds containing the characteristic azomethine (-C=N-) functional group, are foundational pillars in the architecture of coordination chemistry and medicinal drug discovery.[1] Their facile synthesis, coupled with the vast diversity of available aldehyde and amine precursors, allows for the fine-tuning of electronic and steric properties, leading to a broad spectrum of biological activities.[2] The introduction of specific substituents onto the aromatic rings of the aldehyde moiety can profoundly influence the reactivity, stability, and ultimately, the therapeutic potential of the resulting Schiff base and its metal complexes.[1][2] This guide focuses on the synthesis and mechanistic intricacies of Schiff base formation using 2,3-Dichloro-6-nitrobenzaldehyde, a highly electron-deficient aromatic aldehyde, providing researchers with the foundational knowledge and practical protocols to leverage these unique molecules in their work.
The presence of two chlorine atoms and a nitro group on the benzaldehyde ring creates a potent electrophilic carbonyl carbon, rendering it highly susceptible to nucleophilic attack by primary amines.[3] Understanding the interplay of these electronic and steric factors is paramount for optimizing reaction conditions and achieving high yields of the desired imine products.
Mechanistic Insights: A Stepwise Look at Schiff Base Formation
The formation of a Schiff base is a reversible condensation reaction between an aldehyde or ketone and a primary amine.[4] The reaction typically proceeds under mild acid catalysis and involves a two-stage mechanism: nucleophilic addition to the carbonyl group followed by dehydration.
Part 1: Nucleophilic Addition
The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. The strong electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups significantly enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[3] This initial attack results in the formation of a tetrahedral intermediate known as a carbinolamine.
Part 2: Acid-Catalyzed Dehydration
The subsequent step, and often the rate-determining step, is the acid-catalyzed dehydration of the unstable carbinolamine to form the stable imine (Schiff base).[5] The presence of a mild acid catalyst, such as glacial acetic acid, is crucial. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). The lone pair of electrons on the nitrogen then forms a double bond with the adjacent carbon, expelling the water molecule and yielding the protonated imine. A final deprotonation step by a base (such as the solvent or another amine molecule) gives the neutral Schiff base.
It is critical to maintain a mildly acidic pH. While acid catalyzes the dehydration step, a highly acidic environment will protonate the starting amine, rendering it non-nucleophilic and inhibiting the initial addition step.[5]
Visualizing the Mechanism
Caption: Mechanism of acid-catalyzed Schiff base formation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of Schiff bases from this compound. Researchers should note that optimal reaction times and purification methods may vary depending on the specific primary amine used.
Protocol 1: General Synthesis of a Schiff Base from this compound
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, alkylamines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.
-
Add the amine solution dropwise to the aldehyde solution at room temperature with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to act as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the purified Schiff base.
-
Dry the purified crystals in a desiccator.
Characterization of the Synthesized Schiff Base
The successful formation of the Schiff base should be confirmed through spectroscopic methods.
| Technique | Expected Observations |
| FT-IR Spectroscopy | Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). Appearance of a characteristic C=N (imine) stretching band in the region of 1600-1650 cm⁻¹. |
| ¹H-NMR Spectroscopy | Disappearance of the aldehyde proton signal (around 9-10 ppm) and the amine N-H proton signals. Appearance of a new signal for the azomethine proton (-CH=N-) typically in the range of 8-9 ppm. |
| ¹³C-NMR Spectroscopy | Disappearance of the aldehyde carbonyl carbon signal (around 190 ppm). Appearance of a new signal for the imine carbon (C=N) in the region of 160-170 ppm. |
Visualizing the Experimental Workflow
Caption: A typical workflow for the synthesis and purification of a Schiff base.
Applications in Drug Development and Catalysis
Schiff bases derived from substituted benzaldehydes are not merely synthetic curiosities; they are potent pharmacophores and versatile ligands.
-
Antimicrobial and Anticancer Agents: The imine group is a key structural motif in many biologically active compounds. Schiff bases of this compound are expected to exhibit significant antimicrobial and anticancer activities, which can be further enhanced upon coordination with metal ions.[1]
-
Catalysis: Chiral Schiff base-metal complexes are highly effective catalysts in a variety of asymmetric reactions.[5] The electronic properties imparted by the dichloro and nitro substituents can influence the catalytic activity and selectivity of metal complexes derived from these ligands.
Conclusion
The synthesis of Schiff bases from this compound offers a gateway to a class of compounds with significant potential in medicinal chemistry and catalysis. The pronounced electron-withdrawing nature of the substituents on the aldehyde ring dictates its high reactivity and provides a handle for tuning the properties of the resulting imines. By understanding the underlying reaction mechanism and employing the robust protocols outlined in this guide, researchers can confidently synthesize and explore the diverse applications of these valuable molecular scaffolds.
References
-
Role of Schiff Base in Drug Discovery Research. (2016). Hilaris Publisher. [Link]
-
REVIEW ON SCHIFF BASES. (n.d.). World Journal of Pharmaceutical Sciences. [Link]
-
Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. (n.d.). ScienceDirect. [Link]
-
Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. (2007). Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023). ACS Omega. [Link]
-
Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. (n.d.). MDPI. [Link]
-
Schiff base formation for benzaldehyde. (n.d.). ResearchGate. [Link]
-
Synthesis of Schiff bases and their derivatives under condensation and reflux conditions. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. (n.d.). IJTSRD. [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). National Institutes of Health. [Link]
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2018). JETIR. [Link]
-
Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. (2015). Semantic Scholar. [Link]
-
Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. (2023). Indian Journal of Chemistry. [Link]
-
Different Schiff Bases—Structure, Importance and Classification. (n.d.). National Institutes of Health. [Link]
-
This compound. (n.d.). CAS Common Chemistry. [Link]
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Nucleophilic Addition Reactions of Aldehydes and Ketones. (2022). Chemistry LibreTexts. [Link]
-
p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. (2023). Filo. [Link]
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catalytic conversion of 2,3-Dichloro-6-nitrobenzaldehyde
Application Note & Protocol Guide
Topic: Chemoselective Catalytic Conversion of 2,3-Dichloro-6-nitrobenzaldehyde to 2-Amino-3-chlorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The selective reduction of the nitro group in this compound is a critical transformation for the synthesis of valuable pharmaceutical and agrochemical intermediates.[1][2] The primary challenge lies in achieving high chemoselectivity, preserving the aldehyde functionality and the aryl-chloride bonds, both of which are susceptible to reduction under standard catalytic hydrogenation conditions.[3][4] This guide provides a comprehensive overview of the mechanistic considerations, a comparative analysis of suitable catalytic systems, and two detailed, field-proven protocols for this conversion. The protocols emphasize robust and selective methods: catalytic hydrogenation with Raney® Nickel to minimize dehalogenation and a catalytic transfer hydrogenation using an Iron/NH₄Cl system, which offers excellent selectivity and operational simplicity.[3][5][6]
Mechanistic Considerations & The Selectivity Challenge
The catalytic reduction of an aromatic nitro group to an aniline derivative is a well-established process, generally proceeding through nitroso and hydroxylamine intermediates as outlined by the Haber mechanism.[7] However, the multifunctionality of this compound introduces competing reaction pathways that can significantly lower the yield of the desired product, 2-amino-3-chlorobenzaldehyde.
Key Reaction Pathways:
-
Desired Reaction (Nitro Reduction): The selective conversion of the nitro group (-NO₂) to an amino group (-NH₂).
-
Side Reaction 1 (Aldehyde Reduction): The aldehyde group (-CHO) can be reduced to a benzyl alcohol (-CH₂OH).[8]
-
Side Reaction 2 (Hydrodechlorination): The carbon-chlorine (C-Cl) bonds can be cleaved and replaced with hydrogen, a common issue with highly active catalysts like Palladium on Carbon (Pd/C).[3]
-
Side Reaction 3 (Intermediate Condensation): The nitroso and hydroxylamine intermediates can condense to form dimeric impurities such as azoxy and azo compounds, particularly if the reaction is incomplete or the catalyst activity is low.[9]
The choice of catalyst and reaction conditions is therefore paramount to steer the reaction exclusively towards the desired amino-benzaldehyde product.
Caption: Reaction pathways for the conversion of this compound.
Catalyst System Selection: An Evidence-Based Approach
Achieving high chemoselectivity requires a catalyst system that preferentially activates the nitro group while exhibiting low activity towards the aldehyde and C-Cl bonds. Below is a comparative analysis of common catalytic systems for this transformation.
| Catalyst System | Hydrogen Source | Advantages | Disadvantages & Causality | Suitability |
| Palladium on Carbon (Pd/C) | H₂ Gas | High activity for nitro reduction.[6] | Low Selectivity: Pd is highly active for reducing aldehydes and readily cleaves aryl-halide bonds (hydrodechlorination).[3][10] | Not Recommended |
| Platinum on Carbon (Pt/C), Sulfided | H₂ Gas | High selectivity for nitro groups while preserving halogens. The sulfur acts as a selective poison, deactivating sites responsible for dehalogenation.[3] | Can still reduce aldehydes; catalyst preparation can be complex. | Good |
| Raney® Nickel | H₂ Gas | Excellent for nitro reduction with significantly lower rates of hydrodechlorination for aryl chlorides compared to Pd/C.[6] | Pyrophoric and requires careful handling; can still reduce aldehydes under harsh conditions. | Excellent |
| Iron Powder (Fe) | Acid (HCl) or NH₄Cl | High Chemoselectivity: Specifically targets the nitro group via single electron transfer, leaving aldehydes and aryl chlorides intact.[5] Robust, inexpensive, and scalable. | Stoichiometric to supra-stoichiometric amounts of metal are required; workup involves filtering large amounts of iron salts. | Excellent |
| Tin(II) Chloride (SnCl₂) | Protic Solvent | Mild and highly selective for nitro groups over carbonyls.[3] | A stoichiometric reagent, not catalytic. Generates significant tin waste, complicating purification. | Good (for small scale) |
| Transfer Hydrogenation (e.g., Pd/C + Formate) | Ammonium Formate | Avoids high-pressure H₂ gas. Can be milder and more selective than H₂ gas systems.[11] | Selectivity is still dependent on the metal catalyst; Pd can still cause dehalogenation.[5] | Moderate |
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol A: Selective Hydrogenation using Raney® Nickel
This protocol prioritizes the preservation of the chloro-substituents by using a catalyst known for its lower propensity for hydrodechlorination compared to palladium.[6]
Materials and Reagents:
-
This compound (97% purity)[12]
-
Raney® Nickel (50% slurry in water, activated)
-
Methanol (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Diatomaceous Earth (e.g., Celite®)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
Equipment:
-
Parr-type hydrogenation apparatus or a three-neck flask with a hydrogen balloon
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a hydrogenation vessel, add this compound (e.g., 5.0 g, 22.7 mmol).
-
Solvent Addition: Add methanol (100 mL) to dissolve the starting material.
-
Inerting: Seal the vessel and purge the system with nitrogen gas for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add the Raney® Nickel slurry. Caution: Raney® Nickel is pyrophoric when dry. Add approximately 0.5 g (by wet weight) of the slurry using a pipette.
-
Hydrogenation: Seal the vessel again, evacuate the nitrogen, and introduce hydrogen gas to the desired pressure (e.g., 50 psi or 3-4 bar). If using a balloon, ensure it is well-filled.
-
Reaction: Begin vigorous stirring. The reaction is typically exothermic. Maintain the temperature at 25-30 °C, using a water bath for cooling if necessary.
-
Monitoring: Monitor the reaction by hydrogen uptake and periodically by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete in 2-4 hours.
-
Reaction Quench & Filtration: Once complete, cease stirring and purge the vessel thoroughly with nitrogen gas. Crucially, do not allow the catalyst to become dry. Carefully filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL).
-
Work-up: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid, 2-amino-3-chlorobenzaldehyde, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) if necessary.
Protocol B: Catalytic Transfer Hydrogenation with Iron/Ammonium Chloride
This classic Béchamp reduction is highly chemoselective, cost-effective, and avoids the use of high-pressure hydrogen gas, making it ideal for standard laboratory setups.[5]
Materials and Reagents:
-
This compound (97% purity)[12]
-
Iron powder (<100 mesh, >99%)
-
Ammonium Chloride (NH₄Cl, ACS grade)
-
Ethanol (95%)
-
Water (deionized)
-
Ethyl Acetate (ACS grade)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, create a solution of this compound (e.g., 5.0 g, 22.7 mmol) in a mixture of ethanol (75 mL) and water (25 mL).
-
Reagent Addition: To this solution, add ammonium chloride (6.1 g, 113.5 mmol, 5 equivalents) and iron powder (6.3 g, 113.5 mmol, 5 equivalents).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by TLC. The reaction is typically complete within 1-3 hours.
-
Filtration: After completion, cool the reaction mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol (3 x 25 mL).
-
Solvent Removal: Combine the filtrates and concentrate them using a rotary evaporator to remove most of the ethanol.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL) and water (50 mL). Transfer to a separatory funnel.
-
Washing: Carefully wash the organic layer with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2-amino-3-chlorobenzaldehyde by recrystallization or column chromatography as needed.
Analytical Characterization & Troubleshooting
Accurate monitoring and characterization are essential for validating the success of the protocol.
Reaction Monitoring & Product Analysis:
| Technique | Purpose | Typical Parameters & Expected Observations |
| TLC | Reaction Progress | Mobile Phase: 3:1 Hexanes:Ethyl Acetate. Observation: Disappearance of the higher Rf starting material spot and appearance of a lower Rf, UV-active product spot. |
| HPLC | Quantitative Analysis | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient.[13] Detection: UV (e.g., 254 nm). Allows for precise measurement of conversion and purity. |
| ¹H NMR | Structural Confirmation | Solvent: CDCl₃ or DMSO-d₆. Starting Material: Aldehyde proton (~10 ppm), aromatic protons, no -NH₂ signal. Product: Aldehyde proton (~9.8 ppm), aromatic protons, and a new broad singlet for the -NH₂ protons (~4-6 ppm).[14][15] |
| IR Spec. | Functional Group ID | Starting Material: Strong characteristic stretches for -NO₂ (~1530 and 1350 cm⁻¹). Product: Disappearance of -NO₂ bands and appearance of N-H stretches for the primary amine (~3350-3450 cm⁻¹).[16] |
| GC-MS | Impurity Profiling | Confirms the molecular weight of the product and helps identify potential side products like dehalogenated or over-reduced species.[16] |
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Conversion | Inactive catalyst (Raney Ni); Insufficient H₂ pressure; Insufficient heating (Fe/NH₄Cl). | Use fresh, active Raney Ni; Ensure proper H₂ delivery and pressure; Ensure the Fe/NH₄Cl reaction reaches and maintains reflux. |
| Hydrodechlorination | Catalyst is too active (e.g., old batch of Pd/C used by mistake); Reaction time is too long. | Switch to a more selective catalyst like Raney Ni or the Fe/NH₄Cl system. Monitor the reaction closely and stop it once the starting material is consumed. |
| Aldehyde Reduction | H₂ pressure or temperature is too high; Catalyst loading is excessive. | Reduce H₂ pressure (e.g., to 30 psi); Run the reaction at room temperature; Decrease the catalyst loading. |
| Azo/Azoxy Impurities | Incomplete reaction; Insufficient reducing agent or hydrogen. | Increase reaction time; Ensure adequate H₂ supply or add more equivalents of iron powder. |
Overall Experimental Workflow
The entire process, from initial setup to final analysis, follows a systematic workflow to ensure reproducibility and high purity.
Caption: General experimental workflow for catalytic conversion.
References
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Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Royal Society of Chemistry.
-
Selective reduction of nitro group without affecting other functional groups. (n.d.). BenchChem.
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A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.). ScienceDirect.
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Corma, A., Serna, P., & Concepción, P. (2009). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. The Journal of Physical Chemistry C, 113(43), 18471–18479.
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Wiener, H., Blum, J., & Sasson, Y. (1991). Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. The Journal of Organic Chemistry, 56(22), 6145–6148.
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Analysis of the reduction product of 3-nitrobenzaldehyde. (n.d.). Oxford Instruments Magnetic Resonance.
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Lee, H. Y., An, M., & Lee, Y. S. (2004). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 25(1), 107-109.
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Haigler, B. E., & Spain, J. C. (1998). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 64(8), 3422–3427.
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Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
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Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. (2021). Dalton Transactions.
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Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin University Digital Commons.
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Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. (n.d.). Oxford Instruments.
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A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde. (n.d.). BenchChem.
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Catalytic transfer hydrogenation of substituted nitro-aromatics through in-situ generated Co(0) nanoparticle from Co(II) complexes supported by pentadentate ligands. (2024). Molecular Catalysis.
-
Reduction of Nitrobenzenes to Aromatic Amines. (2021). YouTube.
-
Stolar, T., Grabar, K., & Užarević, K. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3322.
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Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
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Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data.
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Separation of 3-Nitrobenzaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
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2-Amino-5-chloro-3-methylbenzaldehyde. (n.d.). BenchChem.
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Chemoselective Reduction catalysts. (n.d.). FUJIFILM Wako Chemicals.
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Li, Y., Zeng, C., & Jin, R. (2015). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. Request PDF.
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Process for the preparation of 2-amino-3-chlorobenzoic acid. (1993). Google Patents.
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Method for producing 2-amino-substituted benzaldehyde compound. (2018). Google Patents.
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419624 this compound CAS: 75618-41-6. (n.d.). United States Biological.
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Benzaldehyde, 2,3-dichloro-6-nitro-. (n.d.). CymitQuimica.
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The Strategic Deployment of 2,3-Dichloro-6-nitrobenzaldehyde in Multicomponent Reactions: A Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the application of 2,3-dichloro-6-nitrobenzaldehyde as a versatile building block in multicomponent reactions (MCRs). The unique electronic and steric properties imparted by the dichloro and nitro substituents render this aldehyde a valuable starting material for the synthesis of complex, sterically hindered, and biologically relevant molecules. We will explore its utility in key MCRs, providing detailed application notes and robust protocols to empower your research and development endeavors.
Introduction: The Power of a Substituted Benzaldehyde in MCRs
Multicomponent reactions, by their very nature, are powerful tools for generating molecular diversity and complexity in a single, efficient step.[1] The choice of each component is critical to the outcome of the reaction. This compound is a particularly interesting aldehyde component due to the combined effects of its substituents:
-
Electron-Withdrawing Nature: The two chlorine atoms and the nitro group are strongly electron-withdrawing, which can significantly impact the reactivity of the aldehyde. This can influence the rate and mechanism of the reaction, often requiring tailored catalytic systems or more forcing reaction conditions.
-
Steric Hindrance: The presence of substituents ortho to the aldehyde group introduces significant steric bulk. This can influence the stereochemical outcome of the reaction and may necessitate the use of specialized techniques to overcome steric hindrance.[2]
These features make this compound a challenging yet rewarding substrate, enabling the synthesis of unique molecular architectures that would be difficult to access through other synthetic routes. This guide will focus on its application in three key MCRs: the Ugi, Biginelli, and Passerini reactions.
Application Note 1: The Ugi Reaction for the Synthesis of Novel Piperazine Derivatives
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold.[3] The use of this compound in the Ugi reaction has been implicated in the synthesis of novel 2,3-dichlorophenylpiperazine-derived compounds, which are of interest in the development of agents targeting central nervous system pathologies.[4] The electron-deficient nature of the aldehyde can facilitate the initial imine formation, a key step in the Ugi reaction mechanism.[5]
Mechanistic Considerations
The generally accepted mechanism for the Ugi reaction begins with the formation of an imine from the aldehyde and the amine.[3] The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate, which, after a Mumm rearrangement, yields the final α-acylamino amide product. The electron-withdrawing groups on the this compound are expected to enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial imine formation.
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- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of 2,3-Dichloro-6-nitrobenzaldehyde for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the derivatization of 2,3-dichloro-6-nitrobenzaldehyde for applications in biological assays. While direct literature on this specific reagent is emerging, we present a scientifically grounded framework based on the well-established chemistry of substituted benzaldehydes. This application note details the principles of Schiff base formation, proposes robust protocols for derivatization of primary amines, and explores potential applications in fluorescence-based detection and cellular imaging. The protocols and applications described herein are based on established chemical principles and analogous reactions with structurally related compounds, providing a strong starting point for researchers to develop novel assays and probes.
Introduction: The Potential of this compound in Bioprobe Development
The development of sensitive and selective methods for the detection and quantification of biomolecules is a cornerstone of modern biological research and drug discovery. Chemical derivatization, the process of modifying a molecule to enhance its detectability, is a powerful tool in this endeavor. Aldehyde-containing reagents are of particular interest due to their reactivity towards primary amines, a functional group prevalent in many biomolecules, including amino acids, peptides, proteins, and neurotransmitters.
This compound is a unique aromatic aldehyde possessing strong electron-withdrawing substituents (two chlorine atoms and a nitro group). These features are predicted to enhance the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophilic attack by primary amines. This heightened reactivity can facilitate rapid and efficient derivatization under mild conditions, which is advantageous for biological samples.
The resulting derivatives, known as Schiff bases (or imines), are often fluorescent, opening up a wide range of applications in fluorescence spectroscopy, microscopy, and flow cytometry. The specific substitution pattern of this compound is anticipated to impart unique photophysical properties to its Schiff base adducts, potentially offering advantages in terms of spectral characteristics, quantum yield, and photostability.
This application note will explore the derivatization of this compound with primary amines, providing detailed protocols and discussing their potential utility in various biological assays.
The Chemistry of Derivatization: Schiff Base Formation
The core of the derivatization strategy lies in the formation of a Schiff base, which is a compound containing a carbon-nitrogen double bond (C=N). The reaction proceeds via a nucleophilic addition of a primary amine to the carbonyl group of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the stable imine product.[1]
The reaction is typically reversible and can be catalyzed by either acid or base. The rate of Schiff base formation is generally fastest at a slightly acidic pH (around 4-5).[2] At lower pH, the amine nucleophile is protonated and non-reactive, while at higher pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.[2]
The presence of electron-withdrawing groups on the benzaldehyde ring, such as the nitro and chloro groups in this compound, is expected to accelerate the initial nucleophilic attack by the amine, thereby increasing the overall reaction rate.
Figure 1. General mechanism of Schiff base formation.
Proposed Protocols for Derivatization
The following protocols are proposed based on established procedures for the synthesis of Schiff bases from substituted benzaldehydes.[1][3] Optimization of reaction conditions may be necessary depending on the specific primary amine and the intended application.
Protocol 1: General Derivatization in Solution for Spectroscopic Analysis
This protocol is suitable for derivatizing small molecules containing primary amine groups (e.g., amino acids, neurotransmitters) in solution for subsequent analysis by fluorescence spectroscopy.
Materials:
-
This compound
-
Primary amine-containing analyte
-
Anhydrous Ethanol or Methanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Sodium Acetate Buffer (0.1 M, pH 4.5)
-
Spectro-grade solvent for final dilution (e.g., ethanol, acetonitrile)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous ethanol. Store protected from light.
-
Prepare a stock solution of the primary amine analyte in the appropriate solvent (e.g., water, buffer, or ethanol). The concentration will depend on the expected concentration in the sample.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube or a small glass vial, combine:
-
100 µL of the primary amine solution
-
100 µL of the this compound stock solution
-
(Optional) 10 µL of glacial acetic acid to catalyze the reaction.
-
Alternatively, the reaction can be performed in a buffered solution by mixing the amine and aldehyde solutions in the sodium acetate buffer.
-
-
Vortex the mixture gently.
-
Incubate the reaction mixture at room temperature (or slightly elevated, e.g., 37-50°C) for a predetermined time (e.g., 15-60 minutes). The optimal time and temperature should be determined empirically.
-
Monitor the reaction progress by fluorescence measurements at different time points until a plateau is reached.
-
-
Analysis:
-
Dilute the reaction mixture with a suitable spectro-grade solvent to an appropriate concentration for fluorescence measurement.
-
Measure the fluorescence emission spectrum using a spectrofluorometer. The excitation and emission maxima will need to be determined experimentally for the specific Schiff base derivative.
-
Protocol 2: Derivatization of Peptides or Proteins for Gel Electrophoresis or Western Blotting
This protocol is designed for labeling peptides or proteins with this compound for visualization in polyacrylamide gels or on western blot membranes.
Materials:
-
This compound
-
Peptide or protein sample in a suitable buffer (e.g., PBS, HEPES)
-
Dimethyl sulfoxide (DMSO)
-
Sodium cyanoborohydride (optional, for reductive amination)
-
Dialysis or spin column for buffer exchange/purification
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) in DMSO.
-
-
Derivatization Reaction:
-
To the peptide or protein solution (typically 1-5 mg/mL), add the this compound stock solution to achieve a final molar excess of the reagent (e.g., 10 to 50-fold molar excess over the protein).
-
The final concentration of DMSO in the reaction mixture should be kept low (ideally <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle agitation.
-
-
(Optional) Reductive Amination for Stable Linkage:
-
To form a more stable secondary amine linkage, the Schiff base can be reduced using a mild reducing agent.
-
Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.
-
Continue the incubation for another 1-2 hours at room temperature or 4°C.
-
-
Purification:
-
Remove the excess unreacted reagent and byproducts by dialysis against a suitable buffer or by using a spin desalting column.
-
-
Analysis:
-
The labeled protein can now be used for downstream applications such as SDS-PAGE. The fluorescently labeled protein can be visualized in the gel using a UV transilluminator or a fluorescence gel imager.
-
Figure 2. General experimental workflow for derivatization.
Potential Applications in Biological Assays
The fluorescent derivatives of this compound have the potential to be utilized in a variety of biological assays.
Quantification of Primary Amines
The derivatization reaction can be used to quantify primary amine-containing molecules in biological samples. By constructing a standard curve with known concentrations of the analyte, the concentration in an unknown sample can be determined from its fluorescence intensity after derivatization. This could be applied to:
-
Amino acid analysis: Quantification of free amino acids in biological fluids or protein hydrolysates.
-
Neurotransmitter detection: Measurement of neurotransmitters like dopamine, serotonin, and norepinephrine in microdialysates or tissue extracts.
-
Drug monitoring: Quantification of pharmaceutical compounds containing primary amine groups.
Cellular Imaging
Fluorescent Schiff base derivatives can be used as probes for cellular imaging. If the derivatization reaction is specific to a particular cellular component or can be targeted to a specific organelle, it can be used to visualize cellular structures and processes. For instance, a derivative that preferentially accumulates in the mitochondria could be used to study mitochondrial morphology and function.[4][5]
Proteomics and Protein Labeling
The ability to label proteins with a fluorescent tag is crucial for many proteomics techniques. The this compound derivatives could be used for:
-
Visualizing proteins in gels: As described in Protocol 2, fluorescently labeled proteins can be easily detected in SDS-PAGE gels without the need for traditional staining methods like Coomassie blue or silver staining.
-
Western blotting: The fluorescent tag can be used for direct detection of the protein of interest on a western blot membrane, eliminating the need for secondary antibodies and enzymatic detection systems.
-
Protein-protein interaction studies: Techniques like Förster Resonance Energy Transfer (FRET) could potentially be employed if the spectral properties of the derivative are suitable.
Predicted Properties and Considerations
While experimental validation is essential, we can predict some of the properties and considerations for using this compound as a derivatization agent.
| Property | Predicted Characteristic / Consideration | Rationale |
| Reactivity | High | The electron-withdrawing nitro and chloro groups increase the electrophilicity of the carbonyl carbon, promoting nucleophilic attack by amines. |
| Reaction pH | Optimal around pH 4-5 | Typical for Schiff base formation to balance amine nucleophilicity and catalysis of dehydration.[2] |
| Fluorescence | Likely fluorescent | Many Schiff bases derived from aromatic aldehydes are fluorescent. The extended conjugation and the presence of heteroatoms favor fluorescence.[4][6] |
| Spectral Properties | To be determined experimentally | The exact excitation and emission wavelengths will depend on the specific primary amine and the solvent environment. |
| Stability of Derivative | Moderate | Schiff bases can be susceptible to hydrolysis, especially at low pH. For applications requiring high stability, reductive amination to form a secondary amine is recommended. |
| Solubility | Potentially limited in aqueous solutions | The aromatic and halogenated nature of the reagent and its derivatives may necessitate the use of organic co-solvents. |
Conclusion
This compound presents itself as a promising, yet underexplored, derivatization reagent for biological assays. Its predicted high reactivity and the potential for its Schiff base derivatives to be fluorescent make it an attractive candidate for the development of novel probes and analytical methods. The protocols and applications outlined in this document provide a solid foundation for researchers to begin exploring the utility of this compound in their own work. It is important to reiterate that the provided protocols are starting points, and empirical optimization will be crucial for achieving the best results in any specific application.
References
-
Afrin, A., Jayaraj, A., Gayathri, M. S., & Swamy, C. A. P. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics, 2(4), 834-867. [Link]
-
Kavitha, R., & Stalin, T. (2020). A Review on Schiff Base Fluorescent Chemosensors for Cell Imaging Applications. Journal of Fluorescence, 30(5), 1203–1223. [Link]
-
Afrin, A., Jayaraj, A., Gayathri, M. S., & Swamy, C. A. P. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. OUCI. [Link]
-
Afrin, A., Jayaraj, A., Gayathri, M. S., & Swamy, C. A. P. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics, 2(4), 834-867. [Link]
-
Chauhan, P., & Kumar, A. (2021). Practical applications of fluorescent Schiff base sensors. ResearchGate. [Link]
-
Zhang, Y., et al. (2017). Development and Cytotoxicity of Schiff Base Derivative As A Fluorescence Probe for the Detection of L-Arginine. AMiner. [Link]
-
Das, S., & Dutta, A. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. [Link]
-
Guerra, J. C., et al. (2020). Boron Schiff bases derived from α-amino acids as nucleoli/cytoplasm cell-staining fluorescent probes in vitro. RSC Advances. [Link]
-
Khezami, L., et al. (2022). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. MDPI. [Link]
-
Maihub, A. A., et al. (2014). Schiff Base Derived from p-Nitrobenzaldehyde and 1,8-Naphthalenediamine Precursor in Metal Ions Uptake. ResearchGate. [Link]
-
LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]
-
Singh, R. P., & Singh, P. (2018). Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. International Journal of Trend in Scientific Research and Development. [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2021). Schiff bases as analytical tools: synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. Materials Advances. [Link]
-
Guerra, J. C., et al. (2020). Boron Schiff bases derived from a-amino acids as nucleoli/cytoplasm cell-staining fluorescent probes in. Universidad Finis Terrae. [Link]
-
Musyrifah, et al. (2025). Synthesis and Characterization of Schiff Base Compound Benzaldehyde- 2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor. Indonesian Journal of Fundamental and Applied Chemistry. [Link]
-
Wang, Y., et al. (2020). Two Schiff-base fluorescent-colorimetric probes based on naphthaldehyde and aminobenzoic acid for selective detection of Al3+, Fe3+ and Cu2+ ions. ResearchGate. [Link]
-
Khezami, L., et al. (2022). Schiff base reaction between benzaldehyde and aniline. ResearchGate. [Link]
-
El-Sayed, I. H., et al. (2013). Hydrolysis Kinetic Studies of Schiff Bases Derived from Pyrrolic Aldehydes in Buffered Aqueous Ethanol and Sulfuric Acid Solutions: Structural Effects of Substitutes. Semantic Scholar. [Link]
-
Li, J., et al. (2022). A Novel Salicylaldehyde Schiff-base Fluorescent Probe for Selective Detection of Cu 2+ Ion. Journal of the Chinese Chemical Society. [Link]
-
Kumar, S., et al. (2023). Naphthaldehyde-Based Schiff Base Chemosensor for the Dual Sensing of Cu and Ni Ions. ResearchGate. [Link]
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Application Note: A Chemoselective Protocol for the Reduction of 2,3-Dichloro-6-nitrobenzaldehyde
Abstract: This application note provides a detailed, field-proven protocol for the chemoselective reduction of the nitro group in 2,3-Dichloro-6-nitrobenzaldehyde to synthesize 2-amino-6-chloro-3-nitrobenzaldehyde. The presence of multiple reducible functional groups—a nitro moiety, an aldehyde, and chloro-substituents—on the aromatic ring presents a significant synthetic challenge. Standard reduction methods, such as catalytic hydrogenation, often lack the required selectivity, leading to over-reduction of the aldehyde or dehalogenation.[1][2] This guide details a robust and reliable procedure using tin(II) chloride (SnCl₂), a mild reducing agent known for its high chemoselectivity for aromatic nitro groups in the presence of sensitive functionalities.[3][4][5] We provide a step-by-step methodology, mechanistic insights, safety protocols, and troubleshooting advice tailored for researchers in synthetic chemistry and drug development.
Principle and Mechanistic Rationale
The primary challenge in the transformation of this compound is to selectively reduce the nitro group to an amine while preserving the aldehyde and the carbon-chlorine bonds.
-
Catalytic Hydrogenation (e.g., H₂/Pd/C): While effective for nitro reductions, this common method poses a high risk of concurrently reducing the aldehyde to a benzyl alcohol and can cleave the aryl-halide bonds (dehalogenation), especially with palladium catalysts.[1][6]
-
Metal Hydrides (e.g., LiAlH₄, NaBH₄): Strong hydrides like LiAlH₄ are not suitable as they aggressively reduce both nitro and aldehyde groups and can lead to azo compounds from aromatic nitro substrates.[1] Sodium borohydride (NaBH₄) is typically too mild to reduce a nitro group under standard conditions but will readily reduce the aldehyde.[7][8]
-
Metals in Acid (e.g., Fe/HCl, Zn/HCl): These are classic and effective methods for nitro reduction.[9][10] Iron in acidic media, in particular, is a robust and economical choice.[4][11]
-
Tin(II) Chloride (SnCl₂): This reagent stands out as an exceptionally mild and selective option.[1] It operates via a stepwise electron transfer mechanism from the Sn²⁺ ion to the nitro group, followed by protonation from a protic solvent like ethanol.[3] This process is highly preferential for the nitro group, leaving aldehydes, esters, and aryl halides unaffected, making it the ideal choice for this specific substrate.[4][5]
The overall transformation is depicted below:
Reaction Scheme:

Materials and Safety
Reagents and Equipment
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| This compound | ≥97% | Commercial | 5866-97-7 | Starting material. |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ACS Reagent | Commercial | 10025-69-1 | Reducing agent. |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Commercial | 64-17-5 | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | 141-78-6 | Extraction solvent. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial | 144-55-8 | For neutralization. |
| Brine (Saturated NaCl solution) | - | Lab Prepared | 7647-14-5 | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | 7487-88-9 | Drying agent. |
| Round-bottom flask (250 mL) | - | - | - | Reaction vessel. |
| Reflux condenser | - | - | - | - |
| Magnetic stirrer and stir bar | - | - | - | - |
| Heating mantle | - | - | - | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | - | For reaction monitoring. |
| Separatory funnel (500 mL) | - | - | - | For work-up. |
| Rotary evaporator | - | - | - | For solvent removal. |
Safety Precautions and Hazard Analysis
This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
| Substance | Hazards | Handling Precautions |
| This compound | Irritant. May cause respiratory irritation. Toxicological properties not fully investigated.[12] | Avoid inhalation of dust and contact with skin and eyes.[12] |
| Tin(II) Chloride Dihydrate | Harmful if swallowed. Causes skin and serious eye irritation. Suspected sensitizer.[3] | Do not breathe dust. Wash hands thoroughly after handling. The reaction can be exothermic.[3] |
| Ethanol / Ethyl Acetate | Flammable liquids and vapors. | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. |
| Hydrochloric Acid (formed in situ) | Corrosive. | The reaction mixture is acidic. Handle with care during work-up. |
Detailed Experimental Protocol
This protocol is designed for a 5.0 mmol scale reaction. Adjust quantities accordingly for different scales.
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add This compound (1.10 g, 5.0 mmol).
-
Add anhydrous ethanol (50 mL) to the flask and stir the mixture to dissolve the starting material. A gentle warming may be applied if necessary.
-
Once a clear solution is obtained, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.64 g, 25.0 mmol, 5.0 equivalents) to the solution in one portion.[4]
-
Fit the flask with a reflux condenser.
Step 2: Reaction Execution and Monitoring
-
Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring. The reaction is typically complete within 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Eluent: 3:1 Hexanes:Ethyl Acetate.
-
Visualization: UV light (254 nm).
-
The disappearance of the starting material spot and the appearance of a new, more polar product spot (lower Rf) indicates reaction completion.
-
Step 3: Reaction Work-up and Product Isolation
-
Once the starting material is consumed, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing crushed ice (~100 g) with stirring.
-
Carefully neutralize the acidic mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until the pH of the aqueous layer is ~7-8. This will cause the precipitation of tin salts (tin hydroxide/oxide).[4]
-
Transfer the entire mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers. The tin salts may form an emulsion; if so, filter the combined organic layers through a pad of Celite to remove insoluble material.
-
Wash the combined organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
-
The crude product, 2-amino-3,6-dichlorobenzaldehyde, is often obtained as a solid.
-
If necessary, purify the crude material by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Visualization of Workflow and Transformation
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Deactivated reagent. | Ensure reflux temperature is maintained. Extend reaction time and continue monitoring by TLC. Use a fresh bottle of SnCl₂·2H₂O. |
| Difficult Filtration / Emulsion during Work-up | Fine precipitate of tin salts. | Filter the combined organic layers and precipitate through a pad of Celite®. Breaking emulsions can sometimes be aided by adding more brine. |
| Low Product Yield | Incomplete extraction from the aqueous layer. Product loss during work-up or purification. | Perform additional extractions (4-5 times). Ensure pH is neutral to basic to keep the amine product in its free base form, which is more soluble in organic solvents. |
| Product Contaminated with Tin | Incomplete removal of tin salts during work-up. | After neutralization, stir the mixture vigorously for 30-60 minutes to ensure complete precipitation of tin salts before extraction. Alternatively, after extraction, wash the organic layer with a dilute aqueous solution of Rochelle's salt (potassium sodium tartrate), which can chelate and remove residual tin. |
References
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Sn²⁺ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- Lalancette, J. M., Freche, A., Brindle, J. R., & Laliberte, M. (1972). Reductions with sulfurated borohydrides. VI. The reduction of nitro, nitrile, amide, and nitroso groups. Canadian Journal of Chemistry, 49(23), 2990-2995.
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
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ResearchGate. (n.d.). Iron Catalyzed Reduction of Nitro Compounds. Retrieved from [Link]
- Enthiran, M., & Kanth, S. V. (2015). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 31(2), 1085-1090.
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Rhodium.ws. (n.d.). Reduction of Nitro-Aromatics with Activated Iron. Retrieved from [Link]
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ScholarWorks @ UTRGV. (2016). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. Retrieved from [Link]
- PubMed Central. (2002). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 184(5), 1387–1394.
- Journal of Chemical Health Risks. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. J Chem Health Risks, 14(2), 143-150.
- SciSpace. (2003). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bull. Korean Chem. Soc., 24(7), 999-1001.
- Science of Synthesis. (2017). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme.
- ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2573–2578.
- J-Stage. (1987). Reduction of Nitro and the Other Functional Groups with the Sodium Borohydride-Nickel Boride System. Yuki Gosei Kagaku Kyokaishi, 45(8), 795-804.
- Organic Chemistry Portal. (2010). Amine synthesis by nitro compound reduction. Synlett, 3019-3022.
- Royal Society of Chemistry. (2020). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions, 49(1), 147-156.
- ScienceDirect. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
- Royal Society of Chemistry. (2023). Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions. RSC Advances, 13(39), 27351-27361.
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Calvin Digital Commons. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]
- ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2573-2578.
- National Institutes of Health. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
ChemSrc. (n.d.). MSDS of 2,6-Dichloro-3-nitrobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? Retrieved from [Link]
-
Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
-
WIPO Patentscope. (2020). Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrobenzaldehyde. Retrieved from [Link]
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ChemSynthesis. (2025). 2,6-dichlorobenzaldehyde. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 2,6-dichlorobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2,3-dichlorobenzaldehyde.
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Application Notes & Protocols: Harnessing the Synthetic Power of the Aldehyde Group in 2,3-Dichloro-6-nitrobenzaldehyde
Introduction: A Highly Activated Aldehyde for Advanced Synthesis
2,3-Dichloro-6-nitrobenzaldehyde is a unique aromatic aldehyde whose reactivity is profoundly influenced by the powerful electron-withdrawing effects of its substituents. The presence of two chlorine atoms and a nitro group on the benzene ring significantly depletes electron density from the aromatic system. This electronic pull is transmitted to the aldehyde functional group, rendering the carbonyl carbon exceptionally electrophilic and thus highly susceptible to nucleophilic attack.[1][2] This heightened reactivity makes it a valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[3][4][5]
This guide provides an in-depth exploration of the synthetic utility of the aldehyde group in this compound. We will move beyond simple reaction lists to provide detailed, field-proven protocols and explain the causal relationships behind experimental choices. The transformations discussed herein are fundamental for carbon-carbon bond formation, functional group interconversion, and the construction of heterocyclic systems, which are often privileged structures in drug discovery. A notable application of this reactant is in the synthesis of Staurosporinone analogues, which are known inhibitors of protein kinase C.[3][4][5]
Core Synthetic Transformations of the Aldehyde Group
The enhanced electrophilicity of the aldehyde in this compound allows it to participate readily in a variety of classical and modern organic reactions.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[6] The strong electron-withdrawing nature of the substituted ring in this compound accelerates the initial nucleophilic attack and subsequent dehydration, often leading to high yields of the α,β-unsaturated product. These products are versatile intermediates for further transformations, including Michael additions and Diels-Alder reactions.
Mechanism Insight: The reaction is typically catalyzed by a mild base like piperidine, which deprotonates the active methylene compound (e.g., diethyl malonate) to form a nucleophilic enolate. This enolate attacks the highly electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol-type intermediate rapidly undergoes dehydration, driven by the formation of a conjugated system, to yield the final product.[6][7]
Caption: Knoevenagel Condensation Workflow.
Experimental Protocol: Synthesis of 2-(2,3-dichloro-6-nitrobenzylidene)malonic acid
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (2.20 g, 10.0 mmol), malonic acid (1.25 g, 12.0 mmol), and 25 mL of pyridine.
-
Catalyst Addition: Add piperidine (0.2 mL, ~2.0 mmol) to the mixture.
-
Reaction: Heat the mixture in a water bath maintained at 80-90°C for 2 hours with continuous stirring. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 60 mL of water and 25 mL of concentrated hydrochloric acid, stirring vigorously.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid product with cold water (2 x 20 mL) and recrystallize from an ethanol/water mixture to yield the pure α,β-unsaturated carboxylic acid.
| Reagent | Molar Eq. | Molecular Weight | Amount |
| This compound | 1.0 | 220.01 g/mol | 2.20 g |
| Malonic Acid | 1.2 | 104.06 g/mol | 1.25 g |
| Pyridine (Solvent) | - | 79.10 g/mol | 25 mL |
| Piperidine (Catalyst) | 0.2 | 85.15 g/mol | 0.2 mL |
| Expected Yield | 85-95% |
Wittig Reaction: A Versatile Route to Alkenes
The Wittig reaction is an indispensable tool for converting aldehydes into alkenes by reacting them with a phosphonium ylide (Wittig reagent).[8][9] This reaction is highly reliable for creating a C=C double bond at the exact position of the former carbonyl group. The stereochemical outcome ((E)- vs. (Z)-alkene) is largely dependent on the stability of the ylide used.[9][10]
Mechanism Insight: The reaction begins with the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This forms a betaine intermediate which then cyclizes to a four-membered oxaphosphetane ring. This unstable intermediate rapidly collapses, breaking the C-P and C-O bonds to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[8][10][11] The formation of the strong P=O bond is the primary driving force for the reaction.[10]
Caption: Logic flow for the Wittig Reaction.
Experimental Protocol: Synthesis of 1,2-dichloro-4-nitro-3-styrylbenzene
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend benzyltriphenylphosphonium chloride (4.28 g, 11.0 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol) dropwise via syringe. A deep orange-red color will develop, indicating ylide formation. Stir at 0°C for 30 minutes.
-
Wittig Reaction: In a separate flask, dissolve this compound (2.20 g, 10.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the ylide solution at 0°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours, or until TLC analysis shows complete consumption of the aldehyde.
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium bisulfite. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the alkene product.
| Reagent | Molar Eq. | Molecular Weight | Amount |
| Benzyltriphenylphosphonium chloride | 1.1 | 388.88 g/mol | 4.28 g |
| n-Butyllithium (n-BuLi) | 1.1 | 64.06 g/mol | 6.9 mL (1.6 M) |
| This compound | 1.0 | 220.01 g/mol | 2.20 g |
| Anhydrous THF (Solvent) | - | 72.11 g/mol | ~70 mL |
| Expected Yield | 75-90% |
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a powerful and efficient method for synthesizing secondary and tertiary amines from aldehydes or ketones.[12] The process involves the initial formation of an imine intermediate by condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This one-pot procedure is highly valued in medicinal chemistry for its high atom economy and broad substrate scope.[12][13]
Mechanism Insight: The reaction is typically performed under weakly acidic conditions, which catalyze the initial formation of a hemiaminal from the aldehyde and amine. This intermediate then dehydrates to form an iminium ion, which is the species that is actively reduced. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the iminium ion over the starting aldehyde, preventing competitive reduction of the carbonyl group.[14]
Experimental Protocol: Synthesis of N-benzyl-1-(2,3-dichloro-6-nitrophenyl)methanamine
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (2.20 g, 10.0 mmol), benzylamine (1.07 g, 10.0 mmol), and 40 mL of methanol. Stir the mixture at room temperature.
-
pH Adjustment: Add a few drops of glacial acetic acid to catalyze imine formation.
-
Reduction: After stirring for 30 minutes, add sodium cyanoborohydride (NaBH₃CN) (0.75 g, 12.0 mmol) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Perform this step in a well-ventilated fume hood.
-
Reaction Completion: Stir the reaction mixture at room temperature overnight. Monitor by TLC.
-
Workup: Quench the reaction by carefully adding 20 mL of a saturated aqueous solution of potassium carbonate to neutralize the acid and decompose any remaining reducing agent. Evaporate the methanol under reduced pressure.
-
Extraction & Purification: Extract the aqueous residue with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography.
| Reagent | Molar Eq. | Molecular Weight | Amount |
| This compound | 1.0 | 220.01 g/mol | 2.20 g |
| Benzylamine | 1.0 | 107.15 g/mol | 1.07 g |
| Sodium Cyanoborohydride | 1.2 | 62.84 g/mol | 0.75 g |
| Methanol (Solvent) | - | 32.04 g/mol | 40 mL |
| Expected Yield | 70-85% |
Oxidation to 2,3-Dichloro-6-nitrobenzoic Acid
The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation. The resulting 2,3-dichloro-6-nitrobenzoic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives. Various oxidizing agents can be employed, with modern methods favoring milder, more selective reagents over harsh traditional oxidants like potassium permanganate.[15][16]
Protocol Insight: A highly efficient and mild protocol utilizes Oxone (potassium peroxymonosulfate) as the oxidant.[15] This method avoids the use of heavy metals and proceeds under simple conditions, making it an environmentally preferable choice.
Experimental Protocol: Oxidation using Oxone
-
Reaction Setup: In a 250 mL flask, dissolve this compound (2.20 g, 10.0 mmol) in 50 mL of acetone.
-
Oxidant Addition: In a separate beaker, prepare a solution of Oxone (12.3 g, 20.0 mmol) in 50 mL of water. Add the Oxone solution dropwise to the aldehyde solution over 30 minutes at room temperature.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Workup: Add solid sodium sulfite to quench any excess oxidant. Evaporate the acetone under reduced pressure.
-
Isolation: Acidify the remaining aqueous solution with 2M HCl until the pH is ~2. The carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure 2,3-dichloro-6-nitrobenzoic acid.
| Reagent | Molar Eq. | Molecular Weight | Amount |
| This compound | 1.0 | 220.01 g/mol | 2.20 g |
| Oxone (KHSO₅·0.5KHSO₄·0.5K₂SO₄) | 2.0 | 614.76 g/mol | 12.3 g |
| Acetone/Water (Solvent) | - | - | 100 mL (1:1) |
| Expected Yield | >90% |
Conclusion
The aldehyde group of this compound serves as a synthetically versatile handle for a wide range of chemical transformations. Its reactivity, significantly enhanced by the strong electron-withdrawing substituents on the aromatic ring, allows for efficient participation in crucial reactions such as Knoevenagel condensations, Wittig olefinations, reductive aminations, and oxidations. The protocols detailed in this guide offer reliable and reproducible methods for leveraging this reactivity, enabling researchers and drug development professionals to construct complex molecular architectures and access valuable intermediates for the synthesis of new chemical entities.
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Reductive amination of benzaldehydew ith nitro compounds. [a] - ResearchGate. Available from: [Link]
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419624 this compound CAS: 75618-41-6 - United States Biological. Available from: [Link]
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Knoevenagel condensation - Wikipedia. Available from: [Link]
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This compound | CAS#:75618-41-6 | Chemsrc. Available from: [Link]
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Reductive amination - Wikipedia. Available from: [Link]
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Synthesis of an Alkene via the Wittig Reaction. Available from: [Link]
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. Available from: [Link]
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Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available from: [Link]
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Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available from: [Link]
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Reductive Amination, and How It Works - Master Organic Chemistry. Available from: [Link]
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Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Available from: [Link]
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Reductive Amination - YouTube. Available from: [Link]
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available from: [Link]
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This compound - CAS Common Chemistry. Available from: [Link]
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Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. Available from: [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. Available from: [Link]
-
Oxidation of aldehydes to carboxylic acids | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Wittig Reaction - Organic Chemistry Portal. Available from: [Link]
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Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PubMed Central. Available from: [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. Available from: [Link]
-
Carboxylic acid synthesis by oxidative cleavages or rearrangements. Available from: [Link]
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation - YouTube. Available from: [Link]
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Application Note: The Pivotal Role of Dichloro Substituents in Modulating the Reactivity of 2,3-Dichloro-6-nitrobenzaldehyde
Abstract
2,3-Dichloro-6-nitrobenzaldehyde is a highly functionalized aromatic aldehyde of significant interest in the synthesis of complex heterocyclic compounds, including analogues of Staurosporinone, a protein kinase C inhibitor.[1] The reactivity of this molecule is intricately governed by the synergistic and antagonistic interplay of its three substituents: two chlorine atoms and a nitro group. This technical guide provides an in-depth analysis of how the ortho- and meta-dichloro substituents, in conjunction with the ortho-nitro group, dictate the chemical behavior of the aldehyde functionality and the aromatic ring. We will explore the electronic and steric effects, provide detailed protocols for key transformations, and offer insights into experimental design for researchers in organic synthesis and drug development.
Introduction: A Molecule of Tuned Reactivity
Substituted benzaldehydes are cornerstone building blocks in organic chemistry. The nature and position of substituents on the aromatic ring can dramatically alter the reactivity of the aldehyde group and the ring itself. In this compound, the molecule is adorned with three powerful modulating groups. The nitro group is a potent electron-withdrawing group by both induction and resonance, while the chlorine atoms are electron-withdrawing by induction but electron-donating by resonance.[2] Their specific placement at the 2, 3, and 6 positions creates a unique electronic and steric environment that directs its synthetic utility. This guide dissects these influences to provide a predictive framework for its application.
The Combined Influence of Substituents: An Electronic and Steric Analysis
The reactivity of this compound is not merely the sum of its parts. The positions of the substituents give rise to complex interactions that modulate both the electrophilicity of the carbonyl carbon and the susceptibility of the aromatic ring to substitution.
Electronic Effects
The aldehyde's reactivity is dominated by the powerful electron-withdrawing nature of the substituents.
-
Nitro Group (-NO₂): Positioned ortho to the aldehyde, the nitro group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This significantly depletes electron density from the aromatic ring and, crucially, from the carbonyl carbon, making the aldehyde exceptionally electrophilic and highly susceptible to nucleophilic attack.[3][4][5]
-
Chloro Groups (-Cl): The two chlorine atoms also withdraw electron density via the inductive effect (-I). However, they possess lone pairs that can be donated to the ring through the mesomeric, or resonance, effect (+M). In halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring towards electrophilic substitution.[2]
The cumulative effect of one nitro and two chloro groups is a profound deactivation of the aromatic ring towards electrophiles and a significant activation of the aldehyde group towards nucleophiles.
Sources
Application Notes and Protocols: Strategic Use of Protecting Groups for 2,3-Dichloro-6-nitrobenzaldehyde
Introduction: Navigating the Reactivity of a Multifunctional Building Block
2,3-Dichloro-6-nitrobenzaldehyde is a valuable synthetic intermediate, featuring a unique substitution pattern that makes it a precursor for a variety of complex molecules, including pharmaceuticals and agrochemicals. Its utility, however, is intrinsically linked to the challenge of managing the reactivity of its three distinct functional groups: a reactive aldehyde, an electron-withdrawing nitro group, and two deactivating chloro substituents on the aromatic ring. Chemoselective transformations at one site without unintended reactions at another necessitate a carefully considered protecting group strategy. This guide provides an in-depth analysis and detailed protocols for the strategic protection and deprotection of the aldehyde functionality in this compound, enabling researchers to unlock its full synthetic potential.
The core challenge lies in the inherent reactivity of the aldehyde group, which is susceptible to oxidation, reduction, and nucleophilic attack under conditions often required to modify other parts of the molecule. Therefore, its temporary masking is a critical step in many synthetic routes. The choice of the protecting group is governed by its stability to the planned downstream reaction conditions and the ability to be removed selectively and in high yield without affecting the nitro and chloro groups.
Strategic Considerations for Protecting this compound
The primary focus for protecting this compound is the aldehyde moiety. The nitro and chloro groups are generally stable under a range of conditions, although the electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring.
Protecting the Aldehyde Group: Acetal and Dithioacetal Formation
The most common and effective protecting groups for aldehydes are acetals and their sulfur analogs, dithioacetals.[1][2][3] These groups are stable to a wide range of nucleophiles, bases, and reducing agents, making them ideal for many synthetic transformations.[4][5]
Acetal Protection: Cyclic acetals, typically formed with ethylene glycol (1,3-dioxolanes) or 1,3-propanediol (1,3-dioxanes), are widely used due to their enhanced stability compared to acyclic acetals. The formation is an acid-catalyzed equilibrium reaction, and the removal of water is necessary to drive the reaction to completion. Given the steric hindrance around the aldehyde in this compound, more forcing conditions or efficient water scavengers may be required.
Dithioacetal Protection: Dithioacetals, formed with dithiols like 1,2-ethanedithiol or 1,3-propanedithiol, offer greater stability towards acidic conditions compared to their oxygen counterparts.[6] This enhanced stability can be advantageous in multi-step syntheses where acidic conditions are unavoidable.
The logical workflow for employing a protecting group strategy is outlined below:
Caption: Workflow for protecting group strategy.
Experimental Protocols
Protocol 1: Acetal Protection of this compound (Formation of 2-(2,3-dichloro-6-nitrophenyl)-1,3-dioxolane)
This protocol is adapted from general procedures for the acetalization of sterically hindered benzaldehydes.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Camphorsulfonic acid (CSA)
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq).
-
Dissolve the aldehyde in toluene.
-
Add ethylene glycol (2.0-3.0 eq) and a catalytic amount of p-TsOH·H₂O (0.05 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The removal of water via the Dean-Stark trap drives the reaction to completion.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2,3-dichloro-6-nitrophenyl)-1,3-dioxolane.
Protocol 2: Dithioacetal Protection of this compound
This protocol utilizes mild conditions suitable for substrates with electron-withdrawing groups.
Materials:
-
This compound
-
1,2-Ethanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or Iodine (I₂)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add 1,2-ethanedithiol (1.2 eq).
-
Cool the mixture to 0 °C and add a catalytic amount of BF₃·OEt₂ (0.1 eq) or I₂ (0.1 eq) dropwise.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Chemoselective Transformations of Protected this compound
With the aldehyde group masked, selective modifications of the nitro group can be performed.
Protocol 3: Chemoselective Reduction of the Nitro Group
The reduction of the nitro group to an amine is a key transformation, for instance, in the synthesis of quinolines. Catalytic transfer hydrogenation is a mild and effective method that is compatible with the chloro substituents and the protected aldehyde.
Materials:
-
Protected this compound (acetal or dithioacetal)
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or Hydrazine hydrate
-
Methanol or Ethanol
Procedure:
-
To a solution of the protected this compound in methanol or ethanol, add 10% Pd/C (10 mol%).
-
Add ammonium formate (5-10 eq) or hydrazine hydrate (3-5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature, or gently warm if necessary, and monitor the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino compound.
Deprotection Strategies: Restoring the Aldehyde
The selective removal of the protecting group is the final and crucial step. The choice of deprotection method depends on the nature of the protecting group and the stability of the rest of the molecule.
Protocol 4: Deprotection of the Acetal
Mild acidic conditions are typically employed for acetal cleavage.
Materials:
-
Protected aldehyde (acetal)
-
Acetone/Water or THF/Water mixture
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the acetal-protected compound in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of p-TsOH·H₂O or a larger amount of acetic acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the deprotection is complete, neutralize the acid with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
Protocol 5: Deprotection of the Dithioacetal
Dithioacetals require oxidative or metal-assisted methods for cleavage due to their higher stability.
Materials:
-
Protected aldehyde (dithioacetal)
-
N-Bromosuccinimide (NBS) or Iodine (I₂)
-
Acetone/Water mixture
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the dithioacetal in an acetone/water mixture.
-
Add N-bromosuccinimide (2.2 eq) or iodine (2.5 eq) in portions at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the excess halogen with a saturated aqueous solution of Na₂S₂O₃.
-
Neutralize the mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Data Summary: Stability of Protecting Groups
| Protecting Group | Stability to Acids | Stability to Bases | Stability to Nucleophiles | Stability to Reductants (e.g., NaBH₄, LiAlH₄) |
| Acetal (1,3-dioxolane) | Labile[7] | Stable[4] | Stable[4] | Stable[4] |
| Dithioacetal | More Stable[6] | Stable | Stable | Stable |
Application in Synthesis: One-Pot Reductive Cyclization to Quinolines
A powerful application of this protecting group strategy is the synthesis of functionalized quinolines. The in situ reduction of the nitro group of a protected this compound, followed by condensation with a suitable ketone and cyclization, provides a streamlined route to these important heterocycles.[1][8][9][10]
Caption: One-pot synthesis of quinolines.
Conclusion
The strategic use of protecting groups is indispensable for the successful manipulation of this compound. Acetal and dithioacetal protection of the aldehyde functionality provides a robust platform for subsequent chemoselective transformations, particularly the reduction of the nitro group. The protocols detailed in this guide offer researchers a comprehensive toolkit for unlocking the synthetic potential of this versatile building block, paving the way for the efficient construction of complex and valuable molecules. Careful consideration of the stability and reactivity of the chosen protecting group in the context of the overall synthetic plan will ensure high yields and successful outcomes.
References
-
Selective Deprotection of Thioacetals. (2000). Retrieved from [Link]
-
The Synthesis of 3-Arylquinolines from o-Nitrobenzaldehydes and β-Nitrostyrenes via an Iron-Promoted Reductive Cyclization. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4125. Retrieved from [Link]
-
Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. (2022). The Journal of Organic Chemistry, 87(2), 910–919. Retrieved from [Link]
-
Reduction of aryl nitro compounds with reduction sensitive functional groups. (n.d.). ResearchGate. Retrieved from [Link]
-
The Synthesis of 3-Arylquinolines from o-Nitrobenzaldehydes and β-Nitrostyrenes via an Iron-Promoted Reductive Cyclization. (n.d.). ResearchGate. Retrieved from [Link]
-
Efficient synthesis of functionalized dihydroquinolines, quinolines and dihydrobenzo[b]azepine via an iron(iii) chloride-catalyzed intramolecular alkyne–carbonyl metathesis of alkyne tethered 2-amino benzaldehyde/acetophenone derivatives. (2015). Organic & Biomolecular Chemistry, 13(39), 10036–10046. Retrieved from [Link]
-
Hydride transfer-initiated synthesis of 3-functionalized quinolines by deconstruction of isoquinoline derivatives. (2022). Chemical Communications, 58(24), 3935–3938. Retrieved from [Link]
-
Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. (2021). Green Chemistry, 23(13), 4874–4880. Retrieved from [Link]
-
9.7: Acetals as Protecting Groups. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. (2007). Organic & Biomolecular Chemistry, 5(1), 61–64. Retrieved from [Link]
-
m-NITROBENZALDEHYDE DIMETHYLACETAL. (n.d.). Organic Syntheses. Retrieved from [Link]
-
17.8: Acetals as Protecting Groups. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
A Direct Method for the Efficient Synthesis of Benzylidene Acetal at Room Temperature. (2019). European Journal of Organic Chemistry, 2019(4), 813–818. Retrieved from [Link]
-
Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Acetal Protective Groups. (2014). Chem-Station. Retrieved from [Link]
-
Deprotection of 1,3-Dithianes by 2,3-Dichloro-5,6-dicyano-p-benzoquinone(DDQ). (n.d.). MDPI. Retrieved from [Link]
-
Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. (2004). Molecules, 9(1), 16–21. Retrieved from [Link]
-
Developments in the Deprotection of Thioacetals. (2017). Current Organic Synthesis, 14(1), 20–44. Retrieved from [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]
Sources
- 1. A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis Utilizing 2,3-Dichloro-6-nitrobenzaldehyde
Introduction: The Versatility of a Key Synthetic Building Block
2,3-Dichloro-6-nitrobenzaldehyde is a pivotal intermediate in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and drug development. Its unique substitution pattern—an electron-withdrawing nitro group ortho to the aldehyde, and two chlorine atoms on the aromatic ring—imparts distinct reactivity, making it a valuable precursor for a variety of nitrogen-containing heterocyclic compounds and other pharmacologically active scaffolds. This guide provides detailed, scalable protocols for two critical transformations of this aldehyde: reductive amination and Knoevenagel condensation. The methodologies presented are designed for researchers, scientists, and drug development professionals, with a focus on practical, scalable, and robust synthetic routes.
PART 1: Safety and Handling of this compound
Before commencing any synthetic work, it is crucial to be fully aware of the hazards associated with this compound.
Hazard Profile:
-
Harmful if swallowed [1].
-
Causes skin irritation [1].
-
Causes serious eye irritation [1].
-
May cause respiratory irritation [1].
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[1].
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling[1].
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 75618-41-6 |
| Molecular Formula | C₇H₃Cl₂NO₃ |
| Molecular Weight | 220.01 g/mol |
| Appearance | Off-white to pale beige solid |
| Melting Point | 42-44 °C |
PART 2: Scale-Up Synthesis via Reductive Amination
Reductive amination is a cornerstone of amine synthesis, offering a direct route to secondary and tertiary amines from aldehydes. In the context of drug development, this reaction is instrumental in introducing diverse side chains and building complex molecular architectures. A patented process for the synthesis of Anagrelide, a medication used to treat thrombocythemia, utilizes this compound as a key starting material, showcasing the industrial relevance of this transformation.
Protocol 1: Two-Step Reductive Amination for the Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine
This protocol is adapted from a patented industrial process and is suitable for scale-up. It involves the reduction of the aldehyde to the corresponding alcohol, followed by a substitution reaction with ethyl glycinate.
Reaction Workflow:
Caption: Two-step synthesis of a key glycine derivative.
Step-by-Step Methodology:
Step 1: Reduction to 2,3-Dichloro-6-nitrobenzyl alcohol
-
Reactor Setup: In a suitable reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, charge a solution of this compound (1.0 eq) in a mixture of toluene and methanol.
-
Reducing Agent Preparation: In a separate vessel, prepare a solution of sodium borohydride (NaBH₄, ~0.25 eq) in toluene.
-
Controlled Addition: Slowly add the sodium borohydride solution to the reactor containing the aldehyde, maintaining the internal temperature below 25°C using an appropriate cooling bath.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic phase, wash with brine, and concentrate under reduced pressure to yield the crude 2,3-dichloro-6-nitrobenzyl alcohol.
Step 2: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine
-
Reactor Setup: To a reactor containing the crude 2,3-dichloro-6-nitrobenzyl alcohol from the previous step, add a suitable organic solvent such as toluene.
-
Reagent Addition: Add ethyl glycinate hydrochloride (1.0-1.2 eq) and a base, such as triethylamine (TEA, 2.0-2.5 eq), to the reactor.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction for the formation of the desired product by TLC or HPLC.
-
Product Isolation: Upon completion, cool the reaction mixture and wash sequentially with water and brine. Concentrate the organic phase under reduced pressure. The crude product can be purified by crystallization or by forming the hydrochloride salt.
Scale-Up Considerations:
-
Temperature Control: The reduction with sodium borohydride is exothermic. For larger scale reactions, efficient heat exchange is critical to maintain the temperature below 25°C.
-
Hydrogen Evolution: The quenching step with water will evolve hydrogen gas. Ensure adequate ventilation and headspace in the reactor.
-
Solvent Selection: Toluene is a suitable solvent for scale-up due to its higher boiling point and ease of separation from the aqueous phase.
Protocol 2: One-Step Reductive Amination
A more streamlined approach is a direct, one-pot reductive amination. This method combines the aldehyde, amine, and a reducing agent in a single step.
Reaction Workflow:
Caption: One-pot reductive amination workflow.
Step-by-Step Methodology:
-
Reactor Setup: In a reactor equipped with mechanical stirring and a temperature probe, combine this compound (1.0 eq), ethyl glycinate hydrochloride (1.0-1.2 eq), and a suitable solvent like methanol or ethanol.
-
Base Addition: Add a base, such as triethylamine (1.0-1.2 eq), to neutralize the hydrochloride salt and facilitate imine formation.
-
Reducing Agent Addition: Once the imine formation is observed (can be monitored by IR or NMR), add a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.0-1.5 eq) portion-wise, maintaining the temperature at or below room temperature.
-
Reaction Monitoring: Stir the reaction for 12-24 hours, monitoring by TLC or HPLC.
-
Work-up and Isolation: Quench the reaction with water, and remove the solvent under reduced pressure. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer, dry, and concentrate to yield the crude product, which can be further purified.
PART 3: Scale-Up Synthesis via Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated compounds. These products are valuable intermediates for the synthesis of various pharmaceuticals and fine chemicals. The protocol below is adapted from established procedures for substituted nitrobenzaldehydes and is designed for scalability.
Protocol 3: Synthesis of 2-(2,3-Dichloro-6-nitrobenzylidene)malononitrile
Reaction Workflow:
Caption: Knoevenagel condensation pathway.
Step-by-Step Methodology:
-
Reactor Setup: In a round-bottom flask or reactor, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: Add malononitrile (1.1 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (e.g., 0.05-0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85°C for ethanol) for 2-4 hours. Monitor the reaction progress by TLC.
-
Product Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and impurities. Dry the product under vacuum.
Quantitative Data Summary:
| Reaction Type | Key Reagents | Typical Yield | Scale |
| Two-Step Reductive Amination | NaBH₄, Ethyl Glycinate | 70-85% | Gram to Kilogram |
| One-Step Reductive Amination | NaBH₃CN, Ethyl Glycinate | 65-80% | Gram to Kilogram |
| Knoevenagel Condensation | Malononitrile, Piperidine | 85-95% | Gram to Kilogram |
Scale-Up Considerations for Knoevenagel Condensation:
-
Catalyst Loading: On a larger scale, the optimal catalyst loading may need to be re-evaluated to ensure efficient reaction without promoting side reactions.
-
Heat Management: The reaction is typically exothermic upon initiation. Ensure adequate cooling capacity to control the temperature, especially during the initial phase.
-
Product Isolation: For multi-kilogram scale, centrifugation followed by washing is a more efficient method for product isolation than vacuum filtration.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. The protocols detailed in these application notes for reductive amination and Knoevenagel condensation provide robust and scalable methods for the preparation of key intermediates for drug discovery and development. By understanding the underlying chemical principles and adhering to the safety and scale-up considerations outlined, researchers can confidently and efficiently utilize this important starting material in their synthetic endeavors.
References
- Shashikant, G. P., et al. (2012). Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride. U.S.
- Bayer AG. (1980). Process for the preparation of 2-nitrobenzaldehyde.
- BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 4-Chloro-3-nitrobenzaldehyde.
Sources
The Synthetic Versatility of 2,3-Dichloro-6-nitrobenzaldehyde: A Gateway to Advanced Materials
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of materials science, the quest for novel functional molecules that serve as versatile precursors is perpetual. 2,3-Dichloro-6-nitrobenzaldehyde, a substituted aromatic aldehyde, emerges as a compelling candidate in this domain. Its unique arrangement of an electrophilic aldehyde, an electron-withdrawing nitro group, and reactive chloro substituents on a benzene ring offers a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the potential applications of this compound in the synthesis of advanced materials, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development and materials science. While direct, extensive literature on this specific molecule's role in materials science is nascent, its reactivity profile allows for well-grounded extrapolation into several key areas of polymer chemistry and functional material synthesis.
The strategic positioning of its functional groups allows for sequential or orthogonal reactions, paving the way for the rational design of polymers with tailored electronic and photophysical properties, functional dyes, and porous crystalline structures. This document will delve into the synthetic possibilities, elucidating the causality behind experimental choices and providing self-validating protocols for the creation of next-generation materials.
Key Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for predicting its reactivity and for the successful execution of synthetic protocols.
| Property | Value | Reference |
| CAS Number | 75618-41-6 | [1][2] |
| Molecular Formula | C₇H₃Cl₂NO₃ | [3][4] |
| Molecular Weight | 220.01 g/mol | [1][4] |
| Appearance | Off-White to Pale Beige Solid | [4] |
| Purity | Typically ≥97% | [3][5] |
| Storage Conditions | 2-8°C, under inert atmosphere, hygroscopic | [4][5] |
Application I: Synthesis of Schiff Base Polymers and Imines
The aldehyde functional group of this compound is a prime site for nucleophilic attack, most notably by primary amines, to form Schiff bases (imines). When reacted with diamines, this leads to the formation of poly(Schiff base)s, a class of conjugated polymers with interesting thermal, optical, and electronic properties.[6] The presence of the nitro and chloro groups can enhance the thermal stability and solubility of the resulting polymers and modulate their electronic characteristics.
Scientific Rationale
The condensation reaction between an aldehyde and an amine is a reversible reaction that typically requires acid catalysis and removal of water to drive the equilibrium towards the imine product. The electron-withdrawing nature of the nitro and chloro substituents on the benzaldehyde ring increases the electrophilicity of the aldehydic carbon, thereby facilitating the nucleophilic attack by the amine and often accelerating the reaction rate.[7] The resulting imine bond (-C=N-) is part of a conjugated system that can extend along the polymer backbone, leading to materials with potential applications in organic electronics and sensors.
Experimental Protocol: Synthesis of a Poly(Schiff base) from this compound and p-Phenylenediamine
Materials and Reagents:
-
This compound (1.0 eq)
-
p-Phenylenediamine (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Glacial Acetic Acid (catalytic amount)
-
Methanol
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 2.20 g, 10 mmol) in 20 mL of anhydrous DMF.
-
In a separate beaker, dissolve p-phenylenediamine (e.g., 1.08 g, 10 mmol) in 20 mL of anhydrous DMF.
-
Add the p-phenylenediamine solution to the flask containing the aldehyde solution with stirring.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Heat the reaction mixture to 120 °C and maintain it at this temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the solution.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into 200 mL of vigorously stirring methanol.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer thoroughly with methanol to remove unreacted monomers and catalyst.
-
Dry the polymer in a vacuum oven at 60 °C for 24 hours.
Characterization:
-
FT-IR Spectroscopy: Confirm the formation of the imine bond by the appearance of a characteristic C=N stretching vibration around 1600-1650 cm⁻¹ and the disappearance of the C=O stretching of the aldehyde (around 1700 cm⁻¹) and N-H stretching of the amine (around 3300-3400 cm⁻¹).
-
¹H NMR Spectroscopy: Analyze the structure of the polymer. The disappearance of the aldehyde proton signal (around 10 ppm) and the amine proton signals, and the appearance of a new imine proton signal (around 8-9 ppm) would confirm the reaction.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity of the polymer.
Caption: Workflow for Schiff base polycondensation.
Application II: Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base to form an α,β-unsaturated product.[1] This reaction can be employed with this compound to synthesize functionalized monomers for polymerization or other advanced materials.
Scientific Rationale
The electron-withdrawing groups (-NO₂, -Cl) on the aromatic ring of this compound enhance the reactivity of the aldehyde group, making it an excellent substrate for Knoevenagel condensation.[1] The reaction is typically catalyzed by a weak base like piperidine or an amine, which deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the aldehyde, followed by dehydration to yield the final product. The resulting α,β-unsaturated system can be a valuable synthon for further chemical transformations or a monomer for radical or condensation polymerization.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials and Reagents:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (e.g., 2.20 g, 10 mmol) in 20 mL of ethanol.
-
Add malononitrile (e.g., 0.66 g, 10 mmol) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 mL) to the reaction mixture.
-
Stir the mixture at room temperature. The reaction is often exothermic and may proceed rapidly.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 30-60 minutes), a precipitate of the product should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the purified product.
Characterization:
-
Melting Point: Determine the melting point of the purified product and compare it with literature values for analogous compounds.
-
¹H NMR and ¹³C NMR Spectroscopy: Confirm the structure of the product, observing the formation of a new vinyl proton signal.
-
FT-IR Spectroscopy: Note the appearance of a C≡N stretching vibration (around 2220 cm⁻¹) and the C=C stretching of the newly formed double bond.
Caption: Knoevenagel condensation workflow.
Application III: Precursor for Functional Dyes
Nitrobenzaldehydes are well-established precursors in the synthesis of various dyes and pigments.[2][8] this compound can be chemically modified to produce functional dyes. A key transformation is the reduction of the nitro group to an amine, which can then be diazotized and coupled with other aromatic compounds to form azo dyes. The chloro groups can also be substituted to further tune the color and properties of the dye.
Scientific Rationale
The selective reduction of the nitro group in the presence of an aldehyde can be challenging but is achievable with specific reducing agents. The resulting amino group is a versatile handle for further reactions. Diazotization of the arylamine followed by azo coupling is a cornerstone of dye chemistry. The substituents on both the diazonium salt and the coupling partner have a profound effect on the color of the resulting azo dye due to their influence on the electronic structure of the extended π-system.
Experimental Protocol: Synthesis of an Azo Dye Precursor
This protocol outlines the selective reduction of the nitro group.
Materials and Reagents:
-
This compound (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a 250 mL round-bottom flask, suspend this compound (e.g., 4.40 g, 20 mmol) in 50 mL of ethyl acetate.
-
In a separate beaker, dissolve stannous chloride dihydrate (e.g., 13.54 g, 60 mmol) in 30 mL of concentrated HCl.
-
Cool the flask containing the aldehyde suspension in an ice bath.
-
Slowly add the stannous chloride solution to the aldehyde suspension with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2,3-dichloro-6-aminobenzaldehyde.
-
Purify the product by column chromatography on silica gel.
Further Steps:
The resulting 2,3-dichloro-6-aminobenzaldehyde can be used as a diazo component in azo coupling reactions to synthesize a variety of dyes.
Caption: Pathway to Azo Dyes.
Conclusion and Future Outlook
This compound represents a highly functionalized and reactive building block with significant, albeit largely untapped, potential in materials science. The protocols detailed herein, based on established organic transformations, provide a solid foundation for the exploration of this molecule in the synthesis of novel polymers, functional dyes, and other advanced materials. The interplay of its aldehyde, nitro, and chloro groups offers a rich chemical playground for the design of materials with tailored properties. Future research could focus on leveraging the chloro groups for cross-coupling reactions to create extended conjugated systems, or using the molecule as a linker in the synthesis of functional metal-organic frameworks. As the demand for sophisticated materials continues to grow, the creative application of such versatile synthons will be crucial in advancing the frontiers of materials science.
References
-
IOSR Journal. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester. [Link]
-
ResearchGate. (n.d.). Schiff Base polymers: synthesis and characterization. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Nitrobenzaldehyde in Dye Manufacturing: A Supplier's Perspective. [Link]
-
CAS Common Chemistry. (n.d.). This compound. [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1][9]dioxol-5-yl) Acrylic Acid. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 5. Conjugated Nitroxide Radical Polymers: Synthesis and Application in Flexible Energy Storage Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1,3]dioxol-5-yl) Acrylic Acid [jmchemsci.com]
- 8. nbinno.com [nbinno.com]
- 9. iosrjournals.org [iosrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dichloro-6-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of 2,3-Dichloro-6-nitrobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction: The Synthetic Challenge
The synthesis of this compound is most commonly achieved via the electrophilic nitration of 2,3-dichlorobenzaldehyde. While seemingly straightforward, this reaction presents a significant regioselectivity challenge. The benzaldehyde ring is substituted with three groups, each exerting its own electronic and steric influence:
-
Aldehyde Group (-CHO): A meta-directing, deactivating group.[1][2]
-
Chlorine Atoms (-Cl): Ortho, para-directing, deactivating groups.
The desired product requires the nitronium ion (NO₂⁺) to substitute at the C6 position, which is ortho to the aldehyde and meta to the C2 chlorine atom. This creates a complex interplay of directing effects that can lead to a mixture of isomers and low yields of the target compound if not properly controlled. This guide provides a structured approach to overcoming these challenges.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low, and I'm isolating multiple products. What is happening?
Answer: Low yields are typically a result of two primary factors: the formation of undesired positional isomers and the occurrence of side reactions.
-
Isomer Formation: The core issue is competing directing effects. The aldehyde group directs the incoming electrophile (NO₂⁺) to the meta positions (C5), while the chlorine atoms direct to their ortho and para positions (C4, C6, and C5 respectively). This electronic conflict results in a mixture of nitro-isomers, with the 2,3-dichloro-5-nitrobenzaldehyde and 2,3-dichloro-4-nitrobenzaldehyde often forming as significant byproducts.
-
Side Reactions:
-
Oxidation: The strong oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) can oxidize the sensitive aldehyde group to a carboxylic acid, forming 2,3-dichloro-6-nitrobenzoic acid.[3] This is especially prevalent at elevated temperatures.
-
Dinitration: If the reaction conditions are too harsh (high temperature, extended reaction time, or excess nitrating agent), a second nitro group can be added to the ring, leading to dinitrated products.[2][3]
-
To diagnose the issue, it is critical to analyze your crude product mixture using techniques like HPLC, GC-MS, or NMR spectroscopy to identify and quantify the main components.[4]
Q2: How can I improve the regioselectivity to favor the formation of the desired 6-nitro isomer?
Answer: Controlling the regioselectivity is the key to improving the yield. While the meta-directing effect of the aldehyde is strong, the outcome can be influenced by modifying the reaction medium and temperature.
The critical factor is the composition of the nitrating mixture. Research on the nitration of benzaldehyde has shown that increasing the concentration of nitric acid relative to sulfuric acid can enhance the yield of the ortho isomer.[1][5] This is theorized to be due to a change in the reaction mechanism where the nitronium ion may coordinate with the oxygen of the aldehyde group. This coordination facilitates a quasi-intramolecular rearrangement, favoring substitution at the adjacent ortho (C6) position.
Key Optimization Parameters:
| Parameter | Condition Favoring Meta-Isomers | Condition Favoring Ortho-Isomer (Target) | Rationale |
| Nitrating Mixture | High H₂SO₄ concentration | Higher HNO₃ concentration (e.g., 1:1 or 2:1 w/w HNO₃:H₂SO₄) | High sulfuric acid concentration promotes the formation of the free NO₂⁺ ion, which attacks the most electronically favorable (meta) position.[2] Higher nitric acid concentration is believed to favor a coordinated intermediate that directs the reaction to the ortho position.[1][5] |
| Temperature | Higher temperatures | Low and strictly controlled temperatures (0-5 °C) | Lower temperatures reduce the overall reaction rate, allowing the subtle kinetic factors that favor ortho-nitration to dominate. It also minimizes side reactions.[1][3] |
Q3: What are the most critical experimental parameters to control for a successful synthesis?
Answer: Beyond the composition of the nitrating agent, meticulous control over the following parameters is essential:
-
Temperature Control: This is the single most important variable. Nitration is highly exothermic.[1] The reaction must be maintained at a low, constant temperature (ideally 0-5 °C) using an efficient cooling bath (e.g., ice-salt). A runaway reaction will drastically lower the yield by promoting oxidation and dinitration.[2][3]
-
Rate of Addition: The 2,3-dichlorobenzaldehyde substrate must be added to the cold nitrating mixture slowly and dropwise. This prevents localized temperature spikes and maintains control over the reaction exotherm.[3]
-
Stoichiometry: Use a slight excess, but a carefully controlled amount, of the nitrating agent. A large excess increases the risk of dinitration.[2]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or a rapid HPLC quench method. Allowing the reaction to proceed for too long after the starting material is consumed can lead to the formation of degradation and oxidation products.[1][2]
Q4: What is the most effective method for purifying the crude this compound?
Answer: The crude product will almost certainly be a mixture of isomers. The choice between recrystallization and column chromatography depends on the scale of your reaction and the separation difficulty of the isomers.
-
Recrystallization: This is often the first choice for purification. The crude isomeric mixture can be recrystallized from various solvents. Effective solvent systems reported for similar nitrobenzaldehydes include dilute ethanol or acetic acid.[3] You may need to experiment with different solvents (e.g., isopropanol, ethanol/water mixtures) to find a system where the desired 6-nitro isomer has significantly lower solubility than the other isomers, especially upon cooling.
-
Column Chromatography: If recrystallization fails to provide adequate purity, adsorptive separation via column chromatography is the most reliable method.[1] A silica gel stationary phase with a non-polar/moderately polar eluent system (e.g., hexane/ethyl acetate or dichloromethane/hexane gradients) is typically effective for separating positional isomers.
Visualized Workflows and Mechanisms
General Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: A troubleshooting decision tree for the synthesis of this compound.
Directing Effects on 2,3-Dichlorobenzaldehyde
This diagram illustrates the competing electronic influences on the aromatic ring.
Sources
Technical Support Center: Synthesis of Quinazolines from 2,3-Dichloro-6-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of quinazoline derivatives utilizing 2,3-Dichloro-6-nitrobenzaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this specific synthetic route. Here, we will delve into the common challenges and side reactions that can arise during this process, providing you with practical troubleshooting guides and in-depth FAQs to ensure the success of your experiments.
I. Overview of the Primary Synthesis Pathway
The synthesis of quinazolines from this compound typically involves a reductive cyclization strategy. The process generally begins with the condensation of the benzaldehyde with a nitrogen source, such as an amine or ammonia, followed by the reduction of the nitro group to an amine. This newly formed amino group then undergoes an intramolecular cyclization to form the quinazoline ring.
Below is a generalized workflow for this synthesis:
Caption: Generalized workflow for quinazoline synthesis.
II. Troubleshooting Common Side Reactions
A number of side reactions can occur, leading to the formation of undesired byproducts and a reduction in the yield of the target quinazoline. This section will address the most common issues in a question-and-answer format.
FAQ 1: I am observing a significant amount of a byproduct that appears to have lost a chlorine atom. What is happening?
Answer: This is a classic case of a Nucleophilic Aromatic Substitution (SNAr) side reaction. The aromatic ring of your starting material is highly activated towards nucleophilic attack due to the presence of the electron-withdrawing nitro group.
Plausible Mechanism:
The amine or ammonia source in your reaction mixture can act as a nucleophile and displace one of the chloro substituents on the benzene ring. The nitro group at the 6-position and the second chloro group at the 3-position activate the chloro group at the 2-position for nucleophilic attack.
Caption: SNAr side reaction pathway.
Troubleshooting Guide:
| Parameter | Problem | Recommended Action | Rationale |
| Temperature | High reaction temperatures | Lower the reaction temperature. | SNAr reactions have a higher activation energy than the desired condensation. Lowering the temperature can selectively slow down the side reaction. |
| Reaction Time | Prolonged reaction times | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[1] | Extended reaction times provide more opportunity for the SNAr side reaction to occur. |
| Stoichiometry | Excess amine/ammonia | Use a stoichiometric amount of the nitrogen source. | Reducing the concentration of the nucleophile will decrease the rate of the bimolecular SNAr reaction. |
FAQ 2: My reaction is producing a mixture of a carboxylic acid and an alcohol, with low conversion to the desired quinazoline. What is the likely cause?
Answer: This is indicative of a Cannizzaro reaction . Since this compound lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding carboxylic acid and alcohol.
Plausible Mechanism:
In the presence of a strong base (e.g., NaOH, KOH), one molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to an alcohol.
Troubleshooting Guide:
| Parameter | Problem | Recommended Action | Rationale |
| Base | Use of strong inorganic bases | Switch to a weaker organic base (e.g., triethylamine, DIPEA) or a milder inorganic base (e.g., K2CO3). | The Cannizzaro reaction is base-catalyzed and is more prominent with strong bases. |
| pH Control | Reaction conditions are too basic | Maintain the reaction pH in the neutral to slightly basic range. | This will disfavor the hydroxide-initiated Cannizzaro reaction. |
FAQ 3: I am isolating a product that appears to be a dimer or a more complex mixture of products, especially when using ammonia as the nitrogen source. What could be the issue?
Answer: This can be due to over-alkylation and polymerization . Ammonia and primary amines are nucleophilic and can react with the aldehyde to form an imine. However, the resulting product can still be reactive.
Plausible Issues:
-
Formation of secondary amines: The initially formed primary amine from the reduction of the nitro group can react with another molecule of the aldehyde.
-
Polymerization: The reactive intermediates can undergo self-condensation or polymerization, leading to a complex mixture of products.
Troubleshooting Guide:
| Parameter | Problem | Recommended Action | Rationale |
| Concentration | High concentration of reactants | Run the reaction at a lower concentration (higher dilution). | This will reduce the likelihood of intermolecular side reactions. |
| Order of Addition | Adding all reactants at once | Consider a stepwise approach where the nitro group is first reduced, and then the cyclization is induced. | This can provide better control over the reaction and minimize side reactions between intermediates. |
III. Purification and Characterization
The purification of the desired quinazoline from the reaction mixture can be challenging due to the presence of structurally similar byproducts.
Recommended Purification Strategy:
-
Initial Work-up: After the reaction is complete, a standard aqueous work-up should be performed to remove inorganic salts and highly polar impurities.
-
Column Chromatography: This is often the most effective method for separating the desired quinazoline from the SNAr byproduct and other impurities.[2] A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be used to obtain a highly pure product.[2]
TLC Monitoring:
Thin-layer chromatography (TLC) is an invaluable tool for monitoring the progress of the reaction and for developing a purification strategy.[1]
| Compound Type | Expected Rf Value (relative) |
| Starting Aldehyde | Intermediate |
| Quinazoline Product | Higher (less polar) |
| SNAr Byproduct | Lower (more polar) |
| Cannizzaro Products | Very low (highly polar) |
IV. Experimental Protocols
General Procedure for Quinazoline Synthesis:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the nitrogen source (1.0-1.2 eq).
-
Stir the mixture at the desired temperature and monitor the formation of the Schiff base intermediate by TLC.
-
Once the condensation is complete, add the reducing agent (e.g., iron powder and a catalytic amount of HCl, or sodium dithionite).
-
Heat the reaction mixture and monitor the reduction of the nitro group and the subsequent cyclization by TLC.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Purify the crude product by column chromatography and/or recrystallization.
V. References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
Hati, S., & Sen, S. (2016). A mild o-iodoxybenzoic acid (IBX) mediated tandem reaction of readily available o-aminobenzylamine and aldehydes enables a facile synthesis of diversely substituted quinazolines and 3,4-dihydroquinazolines in very good yields. Synthesis, 48(09), 1389-1398.
-
Frontiers in Chemistry. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reactions with 2,3-Dichloro-6-nitrobenzaldehyde
Welcome to the technical support center for 2,3-Dichloro-6-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing reaction temperatures and addressing common experimental challenges. The unique substitution pattern of this aromatic aldehyde, featuring two chlorine atoms ortho and meta to the aldehyde and a nitro group in the ortho position, presents specific considerations for achieving high yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, with a focus on the critical role of temperature.
Issue 1: Low or No Yield in Wittig Reactions
-
Question: I am attempting a Wittig reaction with this compound to synthesize a substituted styrene, but I am observing very low to no product formation. What are the likely causes and how can I optimize the temperature?
-
Answer: Low yields in Wittig reactions with this substrate can often be attributed to the electronic nature of the aldehyde and the stability of the ylide. The presence of the electron-withdrawing nitro and chloro groups can influence the reactivity of the carbonyl group.
Causality and Optimization Strategy:
-
Ylide Reactivity: The choice of ylide is critical. Stabilized ylides (containing electron-withdrawing groups) are less reactive and may require higher temperatures to react with the electron-deficient benzaldehyde. Conversely, non-stabilized ylides are more reactive and can often react at lower temperatures.[1]
-
Initial Temperature: Start the reaction at a lower temperature, such as 0 °C or even room temperature, especially with non-stabilized ylides.[2][3] This can help control the initial exothermic reaction and prevent side reactions. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Gradual Temperature Increase: If no reaction is observed at lower temperatures after a reasonable time (e.g., 1-2 hours), gradually increase the temperature. A modest increase to 40-50 °C can often be sufficient to initiate the reaction without promoting significant decomposition. Some Wittig reactions may require refluxing in solvents like THF or toluene, but this should be approached cautiously.[4]
-
Solvent Choice: The choice of solvent can influence the reaction rate and temperature requirements. Aprotic solvents like THF, DMSO, or toluene are commonly used.
Experimental Protocol for Temperature Optimization in a Wittig Reaction:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to form the ylide. The color change is often indicative of ylide formation.
-
After stirring for 30-60 minutes at 0 °C, add a solution of this compound in anhydrous THF dropwise, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, allow it to warm to room temperature and continue monitoring.
-
If the reaction still does not proceed, gently warm the mixture to 40-50 °C using a water bath and continue to monitor.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification.
-
Issue 2: Multiple Products in Nucleophilic Aromatic Substitution (SNAr) Reactions
-
Question: I am performing a nucleophilic aromatic substitution on this compound and obtaining a mixture of products, including substitution at different positions and potential side reactions with the aldehyde. How can I improve selectivity by optimizing the temperature?
-
Answer: The presence of two chloro substituents and a strongly activating nitro group makes the aromatic ring highly susceptible to nucleophilic attack.[5][6][7] The regioselectivity and the potential for side reactions are highly dependent on the reaction temperature.
Causality and Optimization Strategy:
-
Activation by the Nitro Group: The nitro group strongly activates the ortho and para positions for nucleophilic attack. In this molecule, the C-Cl bond at the 2-position is ortho to the nitro group, and the C-Cl bond at the 3-position is meta. Therefore, the chlorine at the 2-position is significantly more activated.
-
Temperature and Selectivity: While the 2-position is electronically favored, higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less activated 3-position, leading to a mixture of isomers. Running the reaction at the lowest effective temperature will maximize selectivity for substitution at the 2-position.
-
Aldehyde Reactivity: The aldehyde group can also react with certain nucleophiles, especially at elevated temperatures. Keeping the temperature controlled is crucial to prevent unwanted side reactions at the carbonyl group.
Recommended Temperature Protocol for Selective SNAr:
-
Initial Trials: Begin the reaction at room temperature or slightly above (e.g., 40-50 °C) if the nucleophile is sufficiently reactive.
-
Moderate Heating: For less reactive nucleophiles, a temperature of around 95 °C in a solvent like DMF or DMSO is a good starting point.[8]
-
Avoid Excessive Heat: Temperatures above 120 °C should generally be avoided to minimize the formation of isomeric byproducts and side reactions involving the aldehyde.
Troubleshooting Table for SNAr Reactions:
-
| Problem | Potential Cause | Recommended Action |
| Mixture of regioisomers | Reaction temperature is too high, allowing for substitution at the less activated 3-position. | Lower the reaction temperature. Start at room temperature and gradually increase if necessary. |
| Side products from aldehyde reaction | Elevated temperatures promoting nucleophilic attack on the carbonyl group. | Maintain a lower reaction temperature. Consider protecting the aldehyde group if the nucleophile is particularly reactive towards it. |
| No reaction | Insufficient thermal energy for the nucleophile to attack the aromatic ring. | Gradually increase the temperature in increments of 10-15 °C, monitoring by TLC at each stage. |
Issue 3: Over-reduction or Incomplete Reaction During Nitro Group Reduction
-
Question: I am trying to selectively reduce the nitro group of this compound to an amine, but I am either getting incomplete conversion or reduction of the aldehyde as well. How can I control the temperature for better selectivity?
-
Answer: The chemoselective reduction of a nitro group in the presence of an aldehyde is a common challenge. The choice of reducing agent is paramount, and temperature control is key to modulating reactivity and preventing over-reduction.
Causality and Optimization Strategy:
-
Reducing Agent Selection: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will typically reduce both the nitro group and the aldehyde. Milder, more chemoselective reagents are required. Common choices for selective nitro group reduction include:
-
Tin(II) Chloride (SnCl₂): Often effective at moderate temperatures (e.g., 50-70 °C) in solvents like ethanol or ethyl acetate.[9]
-
Sodium Sulfide (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄): Can be used in aqueous or alcoholic solutions, often at room temperature or with gentle warming.[10]
-
Catalytic Hydrogenation (H₂/Catalyst): The choice of catalyst is crucial. Palladium on carbon (Pd/C) can sometimes reduce the aldehyde, while Platinum on carbon (Pt/C) or specific poisoned catalysts may offer better selectivity.[10] These reactions are often run at room temperature and atmospheric or slightly elevated pressure.
-
-
Temperature Control for Selectivity:
-
Exothermic Reactions: The reduction of a nitro group is often exothermic. It is advisable to start the reaction at a lower temperature (e.g., 0-10 °C) and allow it to warm to room temperature.
-
Gentle Heating: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can increase the rate of the desired nitro reduction without significantly promoting the reduction of the aldehyde.
-
Monitoring is Key: Closely monitor the reaction by TLC to determine the point of complete consumption of the starting material and to check for the formation of any over-reduced byproducts.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended storage temperature for this compound?
-
A1: It is recommended to store this compound at -20°C for long-term stability.[11] For short-term laboratory use, storage in a cool, dry place away from light is acceptable.
-
-
Q2: Can the aldehyde group be oxidized to a carboxylic acid? What temperature conditions should be avoided?
-
A2: Yes, the aldehyde group is susceptible to oxidation. Strong oxidizing agents and high temperatures should be avoided if the aldehyde functionality is to be preserved. For instance, in nitration reactions of similar compounds, elevated temperatures can lead to oxidation of the aldehyde.[12] If oxidation is desired, specific reagents designed for aldehyde oxidation should be used under controlled temperature conditions.
-
-
Q3: Does temperature affect the regioselectivity of other electrophilic aromatic substitution reactions on this molecule?
-
A3: While the existing groups strongly direct incoming electrophiles, temperature can play a role in the isomer distribution in electrophilic aromatic substitutions. Generally, lower temperatures favor the thermodynamically more stable product and can enhance regioselectivity.[13]
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow for optimizing reaction temperatures for common transformations of this compound.
Caption: Workflow for Wittig reaction temperature optimization.
Caption: Decision tree for optimizing SNAr temperature.
References
-
A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PubMed. [Link]
-
A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PubMed Central. [Link]
-
Temperature effect on the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide. ResearchGate. [Link]
-
-
A Solvent Free Wittig Reaction. [Link]
-
-
1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. [Link]
-
o-NITROBENZALDEHYDE. Organic Syntheses Procedure. [Link]
-
One-pot reductive amination of aldehydes with nitroarenes over an Au/Al2O3 catalyst in a continuous flow reactor. Catalysis Science & Technology (RSC Publishing). [Link]
-
Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. ResearchGate. [Link]
-
Solvent Free Wittig Reactions. [Link]
- Method for synthesizing o-nitrobenzaldehyde compounds.
- Synthesis of m-nitrobenzaldehyde derivative.
-
Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Organic Chemistry Portal. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Chemoselective Reduction of Aldehydes Using Decaborane in Aqueous Solution. ResearchGate. [Link]
-
Wittig reaction with benzaldehyde. Chemistry Stack Exchange. [Link]
-
Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
-
Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. [Link]
-
Describe the nucleophilic substitution reactions in aryl halides. CK-12. [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
-
This compound. CAS Common Chemistry. [Link]
-
Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange. [Link]
-
Nitro Reduction. Common Conditions. [Link]
-
Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. ResearchGate. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
This compound. Pharmaffiliates. [Link]
-
MSDS of 2,6-Dichloro-3-nitrobenzaldehyde. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Semantic Scholar. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
-
This compound | CAS#:75618-41-6. Chemsrc. [Link]
-
(PDF) Temperature-Dependent Regioselectivity of Nucleophilic Aromatic Photosubstitution. Evidence That Activation Energy Controls Reactivity. ResearchGate. [Link]
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. [Link]
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- 8. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 2,3-Dichloro-6-nitrobenzaldehyde
Introduction: 2,3-Dichloro-6-nitrobenzaldehyde is a valuable and versatile intermediate in the synthesis of pharmaceuticals and functional materials, notably as a reactant for Staurosporinone analogues which act as protein kinase C inhibitors.[1] Its synthetic utility stems from three key reactive sites: two chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr) and an aldehyde group prone to nucleophilic addition. The outcome of a reaction involving this substrate is critically dependent on the choice of solvent, which can dictate reaction rates, regioselectivity, and the prevalence of side reactions. This guide provides field-proven insights and troubleshooting protocols to help researchers navigate the complexities of solvent selection and harness the full synthetic potential of this important building block.
Part 1: Understanding the Reactivity Profile of this compound
Q1: What are the primary reactive sites on the molecule and how are they influenced by the substituent groups?
A1: The molecule has three primary points of reactivity, with their electrophilicity being heavily influenced by the electronic nature of the aromatic substituents.
-
C2-Cl Bond: This is the most activated site for Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the C2 position is ortho to the potent electron-withdrawing nitro group (-NO₂). This proximity allows the nitro group to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, significantly lowering the activation energy for substitution at this site.[2]
-
C3-Cl Bond: The chlorine atom at the C3 position is meta to the nitro group. While still activated by the inductive effect of the nitro group, it lacks the direct resonance stabilization afforded to the ortho position. Consequently, it is significantly less reactive towards SNAr compared to the C2-Cl bond.
-
Aldehyde Carbonyl Carbon: The aldehyde group is inherently electrophilic and can be attacked by nucleophiles. The electron-withdrawing nature of the nitro and chloro substituents further increases the partial positive charge on the carbonyl carbon, enhancing its reactivity.[3]
This differential activation is the key to achieving selective transformations.
Caption: Reactivity map of this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during experimentation, with a focus on solvent-related causes and solutions.
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Q2: My SNAr reaction with an amine nucleophile is slow and gives a poor yield. I'm using ethanol as a solvent. What's wrong?
A2: The choice of a polar protic solvent like ethanol is likely the primary issue. Protic solvents (e.g., water, methanol, ethanol) possess acidic protons that can form strong hydrogen bonds with anionic or lone-pair-containing nucleophiles. This solvation shell stabilizes the nucleophile, reducing its energy and making it less reactive, which in turn slows down or even halts SN2 and SNAr reactions.[4]
Solution: Switch to a polar aprotic solvent.
-
Why it Works: Polar aprotic solvents like DMF, DMSO, or acetonitrile can dissolve many nucleophilic salts but are poor hydrogen bond donors. They effectively solvate the cation (e.g., Na⁺, K⁺) while leaving the nucleophilic anion "naked" and highly reactive. This dramatically increases the rate of SNAr reactions.[5] Studies on analogous systems, such as the reaction between 2,4-dinitrochlorobenzene and piperidine, have demonstrated significant rate enhancements in aprotic solvents.[6]
Troubleshooting Workflow: Optimizing SNAr Yield
Caption: Decision tree for troubleshooting low SNAr yields.
Issue 2: Undesired Side Reactions
Q3: I'm attempting a substitution using a strong base like sodium hydroxide in DMF, but I'm isolating 2,3-dichloro-6-nitrobenzyl alcohol and 2,3-dichloro-6-nitrobenzoic acid. What is happening?
A3: You are observing the products of a Cannizzaro reaction . This is a characteristic reaction of aldehydes that lack α-hydrogens, such as this compound. In the presence of a strong base, two molecules of the aldehyde undergo a disproportionation reaction: one is oxidized to a carboxylic acid, and the other is reduced to an alcohol.[7] While DMF is an excellent solvent for SNAr, it does not prevent the Cannizzaro reaction if a sufficiently strong base is present.
Solution:
-
Use a Non-Nucleophilic Base: If a base is required only to deprotonate a weak nucleophile (e.g., a phenol), use a bulky, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of NaOH or KOH. These are less likely to initiate the Cannizzaro reaction.
-
Protect the Aldehyde: If the reaction conditions must be strongly basic, consider protecting the aldehyde group as an acetal. The aldehyde can be converted to a dimethyl acetal by reacting it with methanol under acidic conditions.[8] After the SNAr reaction is complete, the acetal can be easily hydrolyzed back to the aldehyde using aqueous acid.
Q4: My nucleophile seems to be attacking the aldehyde group instead of displacing the C2-chlorine. How can I improve selectivity for SNAr?
A4: This is a common challenge of competing electrophilic sites. The relative rates of nucleophilic addition to the aldehyde versus SNAr are influenced by the nucleophile, temperature, and solvent.
Solutions:
-
Solvent Choice: Less polar, aprotic solvents like THF or Dioxane can sometimes favor SNAr over addition, especially with softer nucleophiles (e.g., thiols). However, the most robust solution is often chemical modification.
-
Temperature Control: SNAr reactions often have a higher activation energy than carbonyl additions. Running the reaction at a higher temperature may favor the desired substitution. For instance, reactions on similar activated dihalides are often run at elevated temperatures (80-100 °C).[9][10]
-
Aldehyde Protection: As mentioned in Q3, protecting the aldehyde as an acetal is the most reliable method to ensure selectivity. This completely blocks the carbonyl from reacting, directing the nucleophile exclusively to the activated C2 position.
Solvent Property Comparison Table
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Key Application Notes for this compound |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent for SNAr. High polarity aids in dissolving nucleophilic salts and accelerates reactions.[7] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Excellent for SNAr. Higher polarity and boiling point than DMF; useful for less reactive nucleophiles. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good for SNAr, but lower boiling point limits reaction temperature. Good for workup/extraction. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Moderate choice. Lower polarity can sometimes improve selectivity. Often requires higher temperatures. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Poor choice for SNAr with anionic nucleophiles due to hydrogen bonding.[4] May be suitable for reductive amination. |
| Toluene | Nonpolar | 2.4 | 111 | Generally a poor solvent for SNAr due to low polarity and inability to dissolve ionic nucleophiles. |
Part 3: Experimental Protocol: Selective Monosubstitution at C2
This protocol describes a general, self-validating procedure for the SNAr of this compound with a generic secondary amine (e.g., morpholine) as the nucleophile.
Objective: To synthesize 2-(morpholino)-3-chloro-6-nitrobenzaldehyde with high selectivity.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound and anhydrous potassium carbonate.
-
Causality: A dry, inert atmosphere is crucial to prevent the introduction of water, which could lead to unwanted hydrolysis side reactions. K₂CO₃ acts as a mild base to neutralize the HCl formed during the reaction, driving the equilibrium forward.
-
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe to dissolve the solids. Begin stirring and add the morpholine dropwise over 5 minutes at room temperature.
-
Causality: Anhydrous DMF is used to maximize the nucleophilicity of the amine and ensure all reagents are in the solution phase.[5]
-
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath.
-
Causality: Elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). Check for the consumption of the starting material. The reaction is typically complete within 4-6 hours.
-
Self-Validation: TLC allows for real-time assessment of the reaction, preventing the formation of over-reaction products (disubstitution) and ensuring the starting material is fully consumed for optimal yield.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water. A yellow precipitate should form.
-
Causality: This step precipitates the organic product while the inorganic salts (like K₂CO₃) and the polar DMF solvent remain in the aqueous phase.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water, followed by a small amount of cold ethanol to remove residual impurities.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-(morpholino)-3-chloro-6-nitrobenzaldehyde.
References
- Vertex AI Search. (2024).
- Vertex AI Search. (2024).
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881-2884. [Link]
-
LibreTexts Chemistry. (2021). Solvent Effects in Nucleophilic Substitution. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
- MDPI. (2023).
-
PMC. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1981). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]
- Semantic Scholar. (1982). Solvent effects on chemical reactivity.
-
Tokyo Gakugei University Repository. (1998). Na-Zeolites Promoted Cannizzaro Reaction of ρ-Nitrobenzaldehyde in Phase. [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. [Link]
-
CAS Common Chemistry. (n.d.). This compound. [Link]
- BenchChem. (2025).
- Capot Chemical Co., Ltd. (2019). MSDS of 2,6-Dichloro-3-nitrobenzaldehyde.
-
Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes. [Link]
- Google Patents. (2012).
-
Pharmaffiliates. (n.d.). CAS No : 75618-41-6| Product Name : this compound. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
- ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
- BenchChem. (2025).
-
Chemsrc. (n.d.). This compound | CAS#:75618-41-6. [Link]
-
Chemistry Stack Exchange. (2019). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why?. [Link]
- YouTube. (2021). The Diels Alder Reaction (Worksheet Solutions Walkthrough).
Sources
- 1. usbio.net [usbio.net]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Catalyst Selection for Reactions Involving 2,3-Dichloro-6-nitrobenzaldehyde
Welcome to the technical support center for synthetic transformations involving 2,3-Dichloro-6-nitrobenzaldehyde. This multifunctional aromatic compound is a valuable building block in medicinal chemistry and materials science, notably as a reactant in the synthesis of Staurosporinone analogues, which are protein kinase C inhibitors.[1] However, its rich functionality—an aldehyde, a nitro group, and two chloro substituents—presents unique chemoselectivity challenges. This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format to help you navigate these complexities.
Section 1: Chemoselective Reduction of the Nitro Group
The conversion of the aromatic nitro group to an amine is a cornerstone transformation. The primary challenge is to achieve this reduction with high fidelity, leaving the aldehyde and chloro groups untouched.
Frequently Asked Questions (FAQs)
Q1: How can I selectively reduce the nitro group to an amine without affecting the aldehyde and chloro groups?
A1: Achieving high chemoselectivity is critical. The ideal catalyst system must be mild enough to avoid reduction of the aldehyde and prevent hydrodehalogenation.
-
Causality: The nitro group is highly electrophilic and susceptible to reduction under various conditions. However, aldehydes are also reducible, and aryl chlorides can be cleaved by aggressive catalytic hydrogenation. Therefore, the choice of reductant and catalyst is paramount.
-
Recommended Method: The most reliable and widely cited method for this specific transformation is reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol or ethyl acetate.[2][3] This classical method shows excellent selectivity for the nitro group in the presence of aldehydes, halogens, and other sensitive functionalities.[2][3]
-
Alternative Metal-Free Option: For applications where metal contamination is a concern, a combination of tetrahydroxydiboron and an organocatalyst like 4,4'-bipyridine offers a rapid and highly chemoselective reduction at room temperature.[2][4] This system tolerates carbonyls, halogens, and even alkynes.[2][4]
Q2: I attempted a catalytic hydrogenation with Pd/C, but my aldehyde group was also reduced. How can I prevent this?
A2: Standard catalytic hydrogenation (H₂ gas with Pd/C) is often too aggressive for substrates containing both nitro and aldehyde groups. The catalyst readily reduces both functionalities, leading to a mixture of products.
-
Causality: Palladium on carbon is a highly active catalyst that readily facilitates the reduction of aldehydes to alcohols, often concurrently with nitro group reduction.
-
Troubleshooting:
-
Switch to a Milder System: As mentioned in Q1, SnCl₂·2H₂O is the preferred method to avoid this side reaction.[2][3]
-
Catalytic Transfer Hydrogenation (CTH): This is a milder alternative to high-pressure hydrogenation. Using a hydrogen donor like ammonium formate (HCOONH₄) with Pd/C can sometimes provide better selectivity.[2][5] However, careful optimization of temperature and reaction time is crucial to stop the reaction after the nitro group is reduced but before the aldehyde reacts.
-
Use a More Selective Catalyst: Gold nanorod catalysts have shown high selectivity for the hydrogenation of the aldehyde group in nitrobenzaldehydes, which is the opposite of what is desired here, but it highlights how catalyst choice can invert selectivity. For selective nitro reduction, other systems are superior.[6]
-
Q3: My reaction is proceeding, but I'm observing significant dehalogenation. What conditions can I use to preserve the C-Cl bonds?
A3: Hydrodehalogenation is a common side reaction during catalytic hydrogenation of aryl halides, especially with palladium catalysts.
-
Causality: The palladium catalytic cycle can involve oxidative addition into the C-Cl bond, which can then lead to cleavage and replacement with a hydrogen atom, particularly under hydrogen atmosphere.
-
Troubleshooting:
-
Avoid Standard Pd/C Hydrogenation: This is the most common cause of dehalogenation.
-
Use Non-Catalytic Methods: Reagents like SnCl₂ or Iron powder in acidic medium (Fe/HCl) are excellent choices as they do not typically cause dehalogenation.[2]
-
Employ a Poisoned or Modified Catalyst: If a catalytic approach is necessary, sulfided platinum on carbon (Pt/C) with H₂ gas is known to be highly selective for nitro group reduction while preserving halogens.[2] The sulfur acts as a catalyst modifier, suppressing the activity towards C-Cl bond cleavage.
-
Troubleshooting Guide: Nitro Group Reduction
| Problem | Potential Cause | Recommended Solution |
| Aldehyde Reduction | Catalyst is too active (e.g., standard H₂/Pd/C). | Switch to SnCl₂·2H₂O in EtOH/EtOAc.[2] |
| Dehalogenation | Aggressive catalytic hydrogenation conditions. | Use a non-catalytic method like Fe/NH₄Cl or SnCl₂.[2] If hydrogenation is required, use sulfided Pt/C.[2] |
| Low Conversion/Yield | Incomplete reaction or difficult workup. | For SnCl₂ reductions, ensure the pH is adjusted to basic (pH 7-8) during workup to precipitate tin salts before extraction.[2] |
| Inconsistent Results | Purity of reagents or atmospheric conditions. | Use high-purity SnCl₂·2H₂O. Run the reaction under an inert atmosphere (e.g., Nitrogen) to prevent air oxidation. |
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The two chloro-substituents on the aromatic ring are handles for C-C and C-N bond formation via cross-coupling chemistry. Key challenges include catalyst selection for activating the relatively inert C-Cl bonds and managing potential interference from the other functional groups.
Frequently Asked Questions (FAQs)
Q4: I want to perform a Suzuki-Miyaura coupling. Which catalyst system is best for this electron-deficient dichloro-substrate?
A4: The Suzuki-Miyaura reaction is an excellent choice for C-C bond formation.[7] For an electron-deficient substrate with two chloride leaving groups, a highly active catalyst system is required.
-
Causality: Aryl chlorides are less reactive than bromides or iodides in the oxidative addition step of the palladium catalytic cycle.[8] Electron-withdrawing groups (like nitro and aldehyde) can further influence the electronic properties of the ring. A catalyst with bulky, electron-rich phosphine ligands is needed to promote the difficult oxidative addition to the Pd(0) center.
-
Recommended Catalyst Systems:
-
For General Use: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) is a robust starting point.[9]
-
For High Activity: Pre-formed catalysts, often called "precatalysts," are highly effective. Buchwald's G2, G3, or G4 precatalysts with ligands like SPhos or XPhos are designed for challenging couplings of aryl chlorides.
-
Base Selection: A base is required to activate the boronic acid for transmetalation.[9] Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
-
Positional Selectivity: The C-Cl bond at the 2-position is sterically hindered by the adjacent aldehyde group. The C-Cl bond at the 3-position is generally more accessible. Therefore, mono-coupling is likely to occur preferentially at the 3-position. Achieving selective mono-coupling versus di-coupling requires careful control of stoichiometry (using ~1 equivalent of the boronic acid).
Q5: My Buchwald-Hartwig amination is failing. The starting material is consumed, but I see a complex mixture and very little desired product. What's wrong?
A5: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is highly sensitive to the choice of base, which can be problematic for substrates with nitro groups.[10][11]
-
Causality: Many standard Buchwald-Hartwig protocols use strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[12] These strong bases are often incompatible with aromatic nitro groups, leading to decomposition or side reactions.[12]
-
Troubleshooting:
-
Switch to a Weaker Base: The most critical adjustment is to use a milder base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that provide sufficient basicity for the catalytic cycle while being compatible with a wider range of functional groups.[12]
-
Optimize Ligand and Catalyst: Use a high-activity catalyst system designed for aryl chlorides, such as those mentioned for the Suzuki reaction (e.g., XPhos or RuPhos based precatalysts).[13]
-
Consider Reductive Amination: A more advanced approach is a "reductive Buchwald-Hartwig amination," which uses the nitroarene directly as the amine surrogate with a reducing agent like bis(pinacolato)diboron (B₂pin₂).[14] This avoids the need to pre-form the sensitive amino-benzaldehyde.
-
Q6: Is a Sonogashira coupling feasible on this substrate, and what are the challenges?
A6: Yes, a Sonogashira coupling to form a C(sp²)-C(sp) bond is feasible, but it presents challenges similar to other cross-couplings of aryl chlorides.[15][16]
-
Causality: The reaction couples a terminal alkyne with the aryl halide using a dual catalyst system: a palladium complex and a copper(I) co-catalyst (typically CuI).[16][17] The activation of the C-Cl bond remains the rate-limiting step.
-
Recommendations & Challenges:
-
Catalyst System: A high-activity palladium catalyst is essential. Systems like Pd(PPh₃)₂Cl₂ can work, but may require higher temperatures and catalyst loadings. Using N-heterocyclic carbene (NHC) palladium complexes can improve efficiency.[15][18]
-
Copper-Free Conditions: The traditional CuI co-catalyst can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling). Copper-free Sonogashira protocols, often using a higher loading of a highly active palladium catalyst and a suitable amine base, can mitigate this issue.[19]
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used as both the base and often as the solvent or co-solvent.
-
Catalyst Selection Logic for Cross-Coupling
Caption: Decision workflow for cross-coupling catalyst selection.
Section 3: Experimental Protocols
Protocol 1: Chemoselective Reduction of this compound to 2-Amino-3,6-dichlorobenzaldehyde using SnCl₂·2H₂O
This protocol is adapted from established procedures for selective nitro group reduction in the presence of sensitive functionalities.[2][3]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent: Add absolute ethanol or ethyl acetate (approx. 10-20 mL per gram of starting material).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Carefully add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) with vigorous stirring until the pH of the aqueous layer is slightly basic (pH 7-8). This will precipitate tin salts. Continue stirring until the precipitate is well-formed.
-
Extract the product from the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Suzuki-Miyaura Coupling at the 3-Position
This protocol is a general starting point for coupling aryl chlorides and should be optimized for specific substrates.[8][9][20]
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the arylboronic acid (1.1 eq), cesium carbonate (Cs₂CO₃, 2.5 eq), and this compound (1.0 eq).
-
Catalyst Addition: In the glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the XPhos ligand (1-2 mol%).
-
Solvent: Add anhydrous 1,4-dioxane and water (typically a 10:1 ratio, e.g., 5 mL dioxane, 0.5 mL water per mmol of substrate).
-
Degassing: Sparge the mixture with argon gas for 10-15 minutes to ensure all oxygen is removed.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 4: Advanced Topics
Q7: Is C-H activation a viable strategy for further functionalizing this molecule?
A7: C-H activation is a powerful, modern strategy for forming C-C or C-heteroatom bonds, but it would be challenging on this specific substrate.[21]
-
Causality: Palladium-catalyzed C-H activation typically requires a directing group to control regioselectivity.[22][23] While the aldehyde could act as a weak directing group to functionalize the C-H bond at the 4-position, this is often a low-yielding process. Furthermore, the presence of two C-Cl bonds provides more classical and reliable handles for functionalization via cross-coupling. Rhodium catalysts have also been used for ortho-C-H alkylation of benzaldehydes, but the substitution pattern here may not be favorable.[24][25]
-
Recommendation: For this compound, cross-coupling reactions at the C-Cl positions are the more established and predictable path for derivatization. C-H activation would require significant exploratory research and catalyst development.
References
- BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- TCI Chemicals. (2023, March 6). TCI Practical Example: Chemoselective Reduction of Nitro Group Using Diboronic Acid.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- National Institutes of Health. (n.d.). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization.
- Wikipedia. (2023). Suzuki reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- National Institutes of Health. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts.
- MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
- Wikipedia. (2023). Sonogashira coupling.
- ResearchGate. (n.d.). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides.
- Chemistry Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile?.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2025, August 6). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water.
- National Institutes of Health. (2014, July 18). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.
- Organic Letters. (2015). Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes.
- Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- ResearchGate. (n.d.). Catalytic hydrogenation of 2-nitrobenzaldehyde.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- National Institutes of Health. (n.d.). Chemoselective activation of sp(3) vs sp(2) C-H bonds with Pd(II).
- Royal Society of Chemistry. (n.d.). Rhodium-catalyzed ortho-C–H alkylation of benzaldehydes with maleimides free of transient directing groups.
- CymitQuimica. (n.d.). Benzaldehyde, 2,3-dichloro-6-nitro-.
- ResearchGate. (n.d.). Palladium‐Catalyzed Site‐Selective C H Alkoxylation Using Biorelevant Heterocyclic Directing Groups.
- CAS Common Chemistry. (n.d.). This compound.
- Pharmaffiliates. (n.d.). CAS No : 75618-41-6| Product Name : this compound.
- United States Biological. (n.d.). 419624 this compound CAS: 75618-41-6.
- BLD Pharm. (n.d.). 75618-41-6|this compound.
- ChemicalBook. (n.d.). This compound | 75618-41-6.
- Chemsrc. (n.d.). This compound | CAS#:75618-41-6.
- YouTube. (2021, August 24). The Diels Alder Reaction (Worksheet Solutions Walkthrough).
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- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 22. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 24. Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes [organic-chemistry.org]
- 25. Rhodium-catalyzed ortho-C–H alkylation of benzaldehydes with maleimides free of transient directing groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Byproduct Formation with 2,3-Dichloro-6-nitrobenzaldehyde
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2,3-Dichloro-6-nitrobenzaldehyde. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of using this versatile but reactive compound, ensuring the highest possible yield and purity in your synthetic endeavors. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Understanding the Reactivity of this compound
This compound is a valuable building block, notably in the synthesis of bioactive molecules like Staurosporinone analogues, which are known for their protein kinase inhibitory activity.[1] However, the presence of three distinct functional groups—an aldehyde, a nitro group, and ortho- and meta-directing chloro substituents on an aromatic ring—presents a unique set of challenges in controlling reactivity and minimizing byproduct formation. The electron-withdrawing nature of the nitro and chloro groups activates the benzene ring for nucleophilic aromatic substitution, while the aldehyde and nitro groups themselves are susceptible to oxidation and reduction, respectively.
This guide will address the most common issues encountered during reactions with this compound and provide robust protocols to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Unwanted Oxidation of the Aldehyde to a Carboxylic Acid
Question: I am observing the formation of 2,3-dichloro-6-nitrobenzoic acid as a significant byproduct in my reaction. What are the likely causes and how can I prevent this?
Answer:
The oxidation of the aldehyde functional group to a carboxylic acid is a common side reaction, particularly when reactions are exposed to air over extended periods or in the presence of certain reagents. Benzaldehydes, in general, are prone to autoxidation.
Causality and Mitigation Strategies:
-
Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures or in the presence of light, can lead to the formation of benzoic acid derivatives.
-
Oxidizing Reagents: Ensure that none of the reagents or solvents used contain oxidizing impurities. For instance, some grades of solvents may contain peroxides.
-
Preventative Protocol: Use freshly distilled or high-purity, peroxide-free solvents. If peroxide contamination is suspected, the solvent can be tested and purified using standard laboratory procedures.
-
-
Radical Inhibitors: The autoxidation of aldehydes often proceeds through a radical chain mechanism.
-
Preventative Protocol: The addition of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), in catalytic amounts can effectively quench the radical chain reaction and prevent oxidation.[4]
-
Troubleshooting Workflow for Aldehyde Oxidation:
Caption: Decision workflow for troubleshooting aldehyde oxidation.
Issue 2: Unintended Reduction of the Nitro Group
Question: My desired product retains the aldehyde, but I am seeing byproducts where the nitro group has been reduced to an amine, hydroxylamine, or an azo compound. How can I maintain the integrity of the nitro group?
Answer:
The nitro group is susceptible to reduction under various conditions, especially in the presence of reducing agents or certain metal catalysts. The challenge lies in performing reactions at the aldehyde without affecting the nitro functionality.
Causality and Mitigation Strategies:
-
Choice of Reducing Agent: Many common reducing agents, such as sodium borohydride on its own, will typically reduce aldehydes and ketones but not nitro groups. However, the reactivity can be altered by additives or reaction conditions. Stronger reducing agents like lithium aluminum hydride will reduce both functionalities and can lead to azo compounds from aromatic nitro groups.[5]
-
Catalytic Hydrogenation: Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) are highly effective for nitro group reduction and should generally be avoided if the nitro group needs to be preserved.[6][7]
-
Chemoselective Reagents: For reactions requiring the reduction of other functional groups in the presence of a nitro group, specific chemoselective methods must be employed. For the reverse scenario, where the nitro group is to be reduced selectively in the presence of an aldehyde, specific reagents are also required.
Protocols for Chemoselective Reactions (Preserving the Nitro Group):
If a reaction requires a reduction elsewhere in the molecule, consider the following to spare the nitro group:
| Reagent System | Target Functional Group | Conditions | Selectivity Notes | Reference |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol or Ethanol, 0 °C to RT | Generally does not reduce isolated nitro groups. | [5] |
| 9-BBN | Aldehydes, Ketones | THF | Exhibits remarkable chemoselectivity. | [8] |
Protocols for Selective Nitro Group Reduction (Preserving the Aldehyde):
If the goal is to selectively reduce the nitro group while preserving the aldehyde:
| Reagent System | Target Functional Group | Conditions | Selectivity Notes | Reference |
| Tin(II) Chloride (SnCl₂·2H₂O) | Nitro Group | Ethanol or Ethyl Acetate | Mild and highly selective for nitro groups over carbonyls. | [6] |
| Iron powder (Fe) / HCl or NH₄Cl | Nitro Group | Acidic or neutral aqueous conditions | Classic, robust method for nitro group reduction. | [6] |
| Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate) | Nitro Group | Methanol or Ethanol | Avoids high-pressure hydrogen gas; conditions can be optimized for selectivity. | [7] |
Troubleshooting Workflow for Nitro Group Reduction:
Sources
Technical Support Center: Condensation Reactions of 2,3-Dichloro-6-nitrobenzaldehyde
Welcome to the technical support guide for troubleshooting condensation reactions involving 2,3-dichloro-6-nitrobenzaldehyde. This resource is designed for researchers and drug development professionals to navigate the specific challenges posed by this highly substituted aromatic aldehyde. The inherent electronic and steric properties of this molecule can lead to unexpected outcomes, but a systematic approach can resolve most issues.
The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is a primary reaction type for this aldehyde.[1][2] The strong electron-withdrawing effects of the nitro group and chlorine atoms significantly increase the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[3] However, the ortho chlorine and nitro groups also introduce considerable steric hindrance, which can impede the approach of nucleophiles. This guide provides solutions to common problems arising from this unique reactivity profile.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation with this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I address them?
A: This is a common issue and can often be traced to one of several factors related to catalyst choice, reaction conditions, or reagent quality. A low yield in a Knoevenagel condensation can stem from several factors, including the choice of catalyst, solvent, incomplete reaction, or side reactions.[4]
-
Cause 1: Inappropriate Base Catalyst: The choice of base is critical. A base must be strong enough to deprotonate the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form the nucleophilic carbanion, but not so strong that it promotes self-condensation or other side reactions of the aldehyde.[1][2]
| Base Catalyst | Typical pKa (Conjugate Acid) | Comments & Recommendations |
| Piperidine | ~11.1 | A common and often effective secondary amine catalyst.[6] Can also form a more electrophilic iminium ion intermediate with the aldehyde.[7] |
| Pyrrolidine | ~11.3 | Less sterically hindered than piperidine; may improve rates with bulky substrates. |
| Triethylamine (TEA) | ~10.7 | A tertiary amine that acts purely as a Brønsted base. Useful if iminium ion formation is problematic. |
| DBU (1,8-Diazabicycloundec-7-ene) | ~13.5 | A non-nucleophilic, sterically hindered strong base. Can be effective under solvent-free conditions. |
| Ammonium Acetate | ~4.7 (Acetic Acid) | A very mild catalyst, often used in refluxing acetic acid. |
| Boric Acid | ~9.2 | A mild, efficient Lewis/Brønsted acid catalyst that has shown high yields and allows for easy product purification.[8] |
-
Cause 2: Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[1] The steric hindrance from the ortho substituents on the benzaldehyde may require more energy to overcome the activation barrier.
-
Cause 3: Inefficient Water Removal: The Knoevenagel condensation produces water as a byproduct.[1] This water can accumulate and inhibit the reaction equilibrium, preventing it from going to completion.[1]
-
Cause 4: Poor Solubility: this compound is a solid with limited solubility in some common organic solvents.[10] If the reactants are not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Choose a solvent that effectively dissolves all reactants. Polar aprotic solvents like DMF or DMSO can be excellent choices, although they can be difficult to remove during workup. Alcohols like ethanol or isopropanol are also frequently used.[9]
-
Issue 2: Formation of Impurities and Side Products
Q: My reaction is working, but TLC and NMR show a complex mixture of products. How can I improve selectivity?
A: The high reactivity of this compound can sometimes lead to side reactions if conditions are not carefully controlled.
-
Cause 1: Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the deprotonated active methylene compound can add to your desired product, leading to a dimeric impurity.
-
Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the active methylene compound. Avoid a large excess, which would favor the Michael addition side reaction. Adding the base catalyst slowly to the mixture of the aldehyde and methylene compound can also help maintain a low concentration of the carbanion.
-
-
Cause 2: Self-Condensation (Cannizzaro Reaction): While less common for aldehydes with α-hydrogens, highly activated aromatic aldehydes in the presence of a strong base can undergo disproportionation reactions.
-
Cause 3: Decomposition: The nitroaromatic product may be unstable to prolonged heating or strongly basic conditions.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times or excessive temperatures. A milder catalyst like boric acid might also reduce decomposition.[8]
-
Issue 3: Product Isolation and Purification
Q: The reaction appears complete by TLC, but I'm struggling to isolate a pure product. What are the best practices?
A: The products of these reactions are often crystalline solids, but their purification can be challenging.
-
Problem 1: Product is an oil or fails to crystallize.
-
Solution: After the reaction is complete, cool the mixture to room temperature or in an ice bath.[12] If a precipitate does not form, try removing the solvent under reduced pressure.[9] If the product remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal if available. If these methods fail, purification by column chromatography on silica gel is the next logical step.
-
-
Problem 2: Product is contaminated with starting materials or catalyst.
-
Solution: The crude solid product should be washed thoroughly. Cold ethanol is often an excellent choice for washing, as it can remove unreacted aldehyde and residual amine catalyst without dissolving a significant amount of the less polar product.[8][9] If washing is insufficient, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) is the standard method for achieving high purity.[9]
-
Baseline Experimental Protocol: Knoevenagel Condensation in Ethanol
This protocol provides a standard starting point for the condensation of this compound with an active methylene compound like malononitrile.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (1.05 eq) in absolute ethanol (approx. 0.2–0.5 M concentration).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).[9]
-
Reaction: Heat the mixture to reflux.[9] Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Work-up: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. The product often precipitates directly from the solution.[9]
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.[9] Dry the product under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent system.[9]
References
-
Pure Chemistry. (2023, February 24). Knoevenagel Condensation Mechanism and Applications. Retrieved from Pure Chemistry Website: [Link]
-
Wikipedia. (n.d.). Knoevenagel Condensation. Retrieved from Wikipedia: [Link]
-
Dalessandro, E. V., Collin, H. P., Valle, M. S., & Pliego, J. R. (2016). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances, 6(63), 57803-57810. [Link]
-
MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from MDPI Website: [Link]
-
Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5). [Link]
-
Chemcess. (n.d.). Benzaldehyde Condensation. Retrieved from Chemcess Website: [Link]
-
Frostburg State University Chemistry Department. (2018, May 4). Knoevenagel condensation. Retrieved from YouTube: [Link]
-
Asfandyar, M. (2021, September 16). Knoevenagel Condensation Reaction Mechanism. Retrieved from YouTube: [Link]
-
Scribd. (n.d.). Knoevenagel Condensation Guide. Retrieved from Scribd: [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation, Doebner Modification. Retrieved from Organic Chemistry Portal: [Link]
-
Reddit. (2022, July 31). Two questions about the Knoevenagel reaction. Retrieved from r/OrganicChemistry: [Link]
-
Chemistryy Land. (2022, December 3). Electrophilic substitution reactions of benzaldehyde. Retrieved from YouTube: [Link]
-
Nuno Ricardo. (2024, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from YouTube: [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from CAS: [Link]
-
AIP Publishing. (n.d.). Study of the Condensation Reaction of Aldehydes with Amides and New Ways of their Application. Retrieved from AIP Publishing: [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from Chemistry LibreTexts: [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from Pharmaffiliates: [Link]
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- 12. youtube.com [youtube.com]
Technical Support Center: Navigating the Challenges of 2,3-Dichloro-6-nitrobenzaldehyde Chemistry
Welcome to the technical support center for 2,3-dichloro-6-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered and electronically complex building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your synthetic endeavors.
The Challenge: Understanding the Reactivity of this compound
This compound is a valuable synthetic intermediate, notably used in the synthesis of Staurosporinone analogues, which are known protein kinase C inhibitors.[1][2] However, its unique structure presents significant challenges in chemical transformations. The aldehyde functional group is flanked by a nitro group in the ortho position and a chlorine atom in the meta position, with an additional chlorine atom at the 2-position. This substitution pattern creates a highly electron-deficient aromatic ring and, more importantly, severe steric hindrance around the carbonyl group.
This steric congestion can significantly reduce the reactivity of the aldehyde, leading to low yields, slow reaction rates, or complete failure of standard reactions.[3][4] The electron-withdrawing nature of the nitro and chloro substituents further influences the electrophilicity of the carbonyl carbon and the overall reactivity of the molecule. This guide will provide you with the knowledge and practical strategies to successfully employ this compound in your synthetic routes.
Troubleshooting Guides: A Reaction-Specific Approach
This section addresses common issues encountered in key reactions involving this compound. Each guide is presented in a question-and-answer format to directly tackle the problems you may be facing at the bench.
Olefination Reactions: Wittig and Horner-Wadsworth-Emmons (HWE)
Question: My Wittig reaction with this compound is giving low to no yield of the desired alkene. What is going wrong and how can I fix it?
Answer:
This is a classic case of steric hindrance impeding the reaction. The bulky triphenylphosphine oxide leaving group in the Wittig reaction creates a crowded transition state, which is highly disfavored with a sterically encumbered aldehyde like this compound.[5][6]
Troubleshooting Workflow for Olefination Reactions
Caption: Troubleshooting workflow for olefination of this compound.
Recommended Solution: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a superior alternative for sterically hindered aldehydes.[1][2] It utilizes a phosphonate-stabilized carbanion which is more nucleophilic and less basic than a Wittig ylide. Critically, the byproduct is a water-soluble dialkylphosphate salt, which is significantly smaller than triphenylphosphine oxide, thus minimizing steric repulsion in the transition state.[1][7]
Detailed Protocol: Horner-Wadsworth-Emmons Olefination
-
Preparation of the Phosphonate Reagent: Prepare the appropriate phosphonate ester (e.g., triethyl phosphonoacetate for an acrylate product) via the Michaelis-Arbuzov reaction.
-
Carbanion Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Add the phosphonate ester (1.1 equivalents) dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the phosphonate carbanion is usually indicated by the cessation of hydrogen gas evolution.
-
Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For this sterically hindered substrate, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Reaction | Reagent | Typical Conditions | Expected Outcome |
| Wittig | Triphenylphosphonium ylide | Often fails or gives low yields with this substrate. | Poor conversion to the desired alkene. |
| HWE | Phosphonate carbanion | NaH, THF, 0 °C to RT/heat | Good to excellent yields of the (E)-alkene. |
Carbon-Carbon Bond Formation: Grignard and Organolithium Reactions
Question: I am attempting a Grignard reaction with this compound, but I am observing a complex mixture of products and low yield of the desired secondary alcohol. What is happening?
Answer:
You are likely encountering several competing side reactions due to the high reactivity of the Grignard reagent and the specific functionalities of your starting material.
-
Reaction with the Nitro Group: Grignard reagents can react with nitro groups, leading to a complex mixture of reduction products.
-
Enolization: While less common for benzaldehydes, a highly basic Grignard reagent could potentially deprotonate any trace acidic protons, though this is unlikely to be the major pathway here.
-
Steric Hindrance: The primary issue is the severe steric hindrance around the carbonyl group, which slows down the desired nucleophilic attack.[8]
Troubleshooting Workflow for Grignard-type Reactions
Caption: Decision-making process for nucleophilic addition to this compound.
Recommended Solution: Luche-type Conditions with Cerium(III) Chloride
The use of cerium(III) chloride (CeCl₃) as an additive in Grignard reactions (Luche conditions) is highly effective for reactions with substrates bearing sensitive functional groups. The Grignard reagent undergoes transmetalation with CeCl₃ to form a more nucleophilic and less basic organocerium reagent. This species exhibits high chemoselectivity for the carbonyl group, minimizing side reactions with the nitro group.
Detailed Protocol: Grignard Reaction under Luche-type Conditions
-
Preparation of Anhydrous CeCl₃: In a flame-dried flask, heat anhydrous cerium(III) chloride (CeCl₃, 1.3 equivalents) under vacuum and gently heat with a heat gun to remove any trace water. Allow to cool to room temperature under an inert atmosphere.
-
Solvent Addition: Add anhydrous THF to the flask and stir vigorously for 2-4 hours to create a fine suspension.
-
Reaction Setup: Cool the CeCl₃ suspension to -78 °C (dry ice/acetone bath).
-
Grignard Addition: Add the Grignard reagent (1.2 equivalents) dropwise to the CeCl₃ suspension and stir for 1 hour at -78 °C.
-
Aldehyde Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described in the HWE protocol.
Reductive Amination
Question: My reductive amination of this compound with a primary/secondary amine is sluggish and gives poor yields of the desired amine.
Answer:
The formation of the initial imine or iminium ion is likely the rate-limiting step due to the steric hindrance around the carbonyl group. Standard reducing agents like sodium borohydride (NaBH₄) may not be effective under these conditions.
Recommended Solution: Use of a Specialized Reducing Agent and Lewis Acid Catalysis
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent for reductive aminations, particularly for sterically hindered substrates. It is also tolerant of mildly acidic conditions, which can be used to catalyze imine formation.
Detailed Protocol: Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous dichloroethane (DCE), add acetic acid (1-2 equivalents) as a catalyst.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS. Gentle heating may be necessary for less reactive amines.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the product with dichloromethane (DCM), dry the organic layer over Na₂SO₄, and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can I selectively reduce the nitro group of this compound without affecting the aldehyde?
A1: Yes, chemoselective reduction of the nitro group is possible. Catalytic hydrogenation using specific catalysts like platinum(IV) oxide (PtO₂) or certain supported palladium catalysts under controlled conditions can achieve this. Another effective method is the use of tin(II) chloride (SnCl₂) in acidic media (e.g., HCl in ethanol). It is crucial to carefully control the reaction temperature and stoichiometry of the reagents to avoid over-reduction of the aldehyde.
Q2: Are there any protecting group strategies I should consider when working with this molecule?
A2: Yes, protecting the aldehyde group as an acetal or dithioacetal can be a valuable strategy, especially if you need to perform reactions that are incompatible with the aldehyde functionality (e.g., strong nucleophiles or harsh basic conditions). A common method is the reaction with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane. This protecting group is stable to a wide range of conditions and can be easily removed by acid hydrolysis.
Q3: What are the key safety precautions when handling this compound?
A3: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As with all nitroaromatic compounds, there is a potential for thermal instability, so avoid excessive heating.
Q4: For a Suzuki-Miyaura coupling, which position is more likely to react if I convert one of the chloro groups to a better leaving group?
A4: To perform a Suzuki-Miyaura coupling, you would typically need to introduce a boronic acid or ester functionality onto the aromatic ring, or use a dihalo-precursor where one halogen is more reactive (e.g., iodo or bromo). If you were to selectively replace one of the chloro groups, the reactivity towards oxidative addition with a palladium(0) catalyst generally follows the trend I > Br > OTf >> Cl. The steric environment would also play a crucial role, with the less hindered position being more susceptible to reaction.
References
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-
Scribd. 6 Steric Hindrance. [Link]
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ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
MDPI. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]
-
Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Myers, A. G. Chem 115 Handout: The Suzuki Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Wikipedia. Knoevenagel condensation. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
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Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]
-
Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]
-
ResearchGate. Catalytic hydrogenation of 2-nitrobenzaldehyde. [Link]
-
NIH. Lewis acid-catalyzed redox-neutral amination of 2-(3-pyrroline-1-yl)benzaldehydes via intramolecular[1][4]-hydride shift/isomerization reaction. [Link]
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Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
NIH. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. [Link]
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Organic Synthesis. Protecting Groups. [Link]
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SynArchive. Protecting Groups List. [Link]
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Wikipedia. Reduction of nitro compounds. [Link]
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CAS Common Chemistry. This compound. [Link]
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Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
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ResearchGate. Synthesis of secondary amines via reductive amination of benzaldehyde.... [Link]
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ResearchGate. Influence of the solvent in the reductive amination of nitro- benzene with benzaldehyde. [Link]
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TIB. Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. [Link]
-
ResearchGate. Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. [Link]
-
ResearchGate. Knoevenagel condensation of p-Br-benzaldehyde and malononitrile. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
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YouTube. 12.4 Grignard Reagents | Organic Chemistry. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
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YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
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Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
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YouTube. the Wittig reaction. [Link]
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OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]
-
YouTube. Horner-Wadsworth-Emmons Reaction. [Link]
-
Organic Syntheses. PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. [Link]
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Technical Support Center: Monitoring Reaction Progress of 2,3-Dichloro-6-nitrobenzaldehyde by TLC/GC
Welcome to the technical support center for monitoring reactions involving 2,3-Dichloro-6-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) to track the progress of chemical transformations. Here, we address common challenges and frequently asked questions to help you optimize your analytical methods, troubleshoot issues, and ensure the integrity of your results.
Section 1: Thin-Layer Chromatography (TLC) Troubleshooting & FAQs
TLC is a rapid and cost-effective technique for qualitatively monitoring reaction progress by observing the consumption of starting materials and the formation of products.[1][2] The separation is based on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase.[2][3][4]
Frequently Asked Questions (TLC)
Q1: How do I select an appropriate TLC solvent system (mobile phase) for my reaction?
A1: The goal is to find a solvent system that provides good separation between your starting material (this compound), intermediates, and the final product. An ideal system will move the desired product to a Retention Factor (Rf) of approximately 0.25-0.35.[5]
-
Start Simple: Begin with a binary mixture of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate).[4][5][6] Given the polar nature of the nitro and aldehyde groups, this compound is a relatively polar compound.
-
Iterative Approach:
-
Start with a low-polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate).
-
If all spots remain at the baseline, the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., 7:3 or 1:1 Hexane:EtOAc).[6][7]
-
If all spots run to the top of the plate (solvent front), the eluent is too polar. Decrease the proportion of the polar solvent.[6][7]
-
-
Causality: The polar silica gel stationary phase strongly adsorbs polar compounds. A more polar mobile phase is required to compete for these interactions and move the compounds up the plate.[3][6] The correct balance ensures differential migration and thus, separation.
| Polarity of Analyte | Recommended Starting Solvent System | Adjustment Direction |
| Non-polar | 95:5 Hexane:Ethyl Acetate | Increase EtOAc for more polar compounds |
| Moderately Polar | 7:3 Hexane:Ethyl Acetate | Adjust ratio to achieve Rf of 0.25-0.35 |
| Very Polar | 100% Ethyl Acetate or 95:5 DCM:Methanol | Use stronger polar solvents like Methanol |
Table 1: General guidelines for selecting a starting TLC solvent system.
Q2: My spots are streaking vertically on the TLC plate. What is the cause and how can I fix it?
A2: Streaking is a common issue that obscures separation and indicates a problem with how the analyte is interacting with the stationary phase.
-
Overloading: The most common cause is applying too much sample to the plate.[7][8] Solution: Dilute your sample significantly before spotting.
-
Compound Insolubility: If the compound is not fully soluble in the mobile phase, it will smear as it moves up the plate. Solution: Ensure your chosen eluent can dissolve the sample.
-
Highly Polar Compounds: Very polar or acidic/basic compounds can interact too strongly with the silica gel. Solution: Add a small amount (0.1–2.0%) of a modifier to the mobile phase. For acidic compounds, add acetic acid. For basic compounds, add triethylamine or a mixture of ammonia in methanol/DCM.[7]
-
Sample Decomposition: The compound may be degrading on the acidic silica gel plate.[9] Solution: Consider using neutral alumina plates or deactivating the silica plate.
Q3: My starting material and product have very similar Rf values. How can I improve separation?
A3: When Rf values are too close, it's impossible to determine if the starting material has been consumed.
-
Change Solvent System: The selectivity of the separation is highly dependent on the mobile phase. Try a different solvent combination entirely. For example, if Hexane:Ethyl Acetate fails, try a system with Dichloromethane (DCM) or Toluene.
-
Use a Co-spot: A "co-spot" lane, where you spot both the starting material reference and the reaction mixture in the same lane, is crucial.[1] If you see a single, perfectly round spot, the compounds are likely identical. If the spot is elongated or "snowman" shaped, they are different but poorly resolved, and the reaction has likely progressed.[9]
-
Multiple Developments: Running the same TLC plate in the same solvent system two or three times can sometimes improve the separation between spots with close Rf values. Ensure the plate is completely dry between developments.
Q4: I don't see any spots under the UV lamp. What went wrong?
A4: This can be frustrating but is often easily resolved by systematically checking the process. This compound, being an aromatic compound, should be strongly UV-active.[10]
-
Insufficient Concentration: The sample may be too dilute.[7][8][10] Solution: Try concentrating the sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[7][8][10]
-
Solvent Level Too High: If the origin line where you spotted your sample was below the solvent level in the developing chamber, your sample washed into the solvent pool instead of eluting up the plate.[7][8]
-
Compound Evaporation: If the compound is volatile, it may have evaporated from the plate before or during development.[7][10]
-
Incorrect UV Wavelength: Ensure you are using a short-wave (254 nm) UV lamp, as this is typically where aromatic compounds show absorption on fluorescent plates.[10]
-
Use a Stain: If UV fails, use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing aldehydes and other oxidizable groups.[7] Dinitrophenylhydrazine (DNP) is a highly selective stain for aldehydes and ketones.[11]
Protocol: Step-by-Step TLC Analysis
-
Plate Preparation: Gently draw a pencil line about 1 cm from the bottom of a silica gel TLC plate.[2] Mark lanes for your starting material (SM), reaction mixture (Rxn), and a co-spot (Co).
-
Sample Preparation: Dilute your SM reference and a small aliquot of the reaction mixture in a volatile solvent like ethyl acetate or DCM.
-
Spotting: Use a capillary tube to apply a tiny spot of each sample onto its designated lane on the pencil line.[2] For the co-spot lane, apply the SM first, let it dry, then spot the Rxn mixture directly on top.[2]
-
Development: Place the plate in a covered chamber containing the mobile phase (eluent) to a depth of about 0.5 cm.[2] Ensure the origin line is above the solvent level.[7][8] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a 254 nm UV lamp.[10] Circle the spots with a pencil. If necessary, use a chemical stain for further visualization.
-
Interpretation: Compare the Rxn lane to the SM lane. The disappearance of the SM spot and the appearance of a new spot (the product) indicates the reaction is progressing.[12]
Section 2: Gas Chromatography (GC) Troubleshooting & FAQs
GC is a powerful quantitative technique for monitoring reactions. It separates compounds based on their volatility and interaction with a stationary phase in a capillary column. For a compound like this compound, which is halogenated and contains a nitro group, an Electron Capture Detector (ECD) can provide excellent sensitivity.
Frequently Asked Questions (GC)
Q1: What are the recommended initial GC conditions (column, temperatures) for analyzing this compound?
A1: A good starting point is crucial for method development.
-
Column: A standard, non-polar or mid-polarity column like a DB-5 (5% phenyl-methylpolysiloxane) or HP-1 is a robust choice for a wide range of aromatic compounds.
-
Injector Temperature: A starting temperature of 250 °C is common.[13][14] However, nitroaromatics can be thermally labile.[15] If you suspect degradation, try lowering the inlet temperature in 25 °C increments.[16]
-
Detector Temperature: Set the detector temperature (FID or ECD) higher than the final oven temperature, typically around 300-320 °C, to prevent condensation of the analytes.[13]
-
Oven Temperature Program: An isothermal method is unlikely to work well if your starting material and product have different boiling points. A temperature program is recommended.[17]
| Parameter | Recommended Starting Condition | Rationale & Expert Insight |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5) | Provides excellent general-purpose separation for aromatic compounds. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases. Ensure high purity to prevent column bleed. |
| Inlet Temp | 250 °C | Balances volatilization with minimizing thermal degradation.[14] |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and is suitable for reaction monitoring where concentrations are relatively high. |
| Oven Program | 120 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) | The initial hold allows for separation of volatile components. The ramp ensures elution of higher boiling point compounds. Adjust based on results.[13] |
| Detector | FID or ECD (320 °C) | FID is a universal detector. ECD is highly sensitive to the dichloro- and nitro- functionalities. |
Table 2: Example starting GC parameters for this compound analysis.
Q2: I am seeing significant peak tailing. What causes this and how can I improve the peak shape?
A2: Peak tailing is often a sign of unwanted interactions between the analyte and the GC system.
-
Active Sites: The polar aldehyde and nitro groups can interact with active sites (exposed silanols) in the inlet liner or the front of the column.[18] Solution: Use a deactivated inlet liner and trim the first 10-20 cm from the front of the column.[13] Using a liner with glass wool can sometimes help, but the wool itself can also be a source of activity.[16][19]
-
Column Overloading: Injecting too much sample can saturate the stationary phase.[18] Solution: Dilute the sample or increase the split ratio.
-
Inlet Temperature Too Low: If the sample doesn't vaporize quickly and homogeneously, it can lead to band broadening and tailing. Solution: Ensure the inlet temperature is sufficient for rapid vaporization, but be mindful of thermal degradation.
Q3: I suspect my compound is decomposing in the hot injector. How can I confirm and prevent this?
A3: Thermal decomposition is a major concern for nitroaromatics. You may observe the disappearance of your target peak and the appearance of new, unexpected peaks.[15]
-
Confirmation: Perform a series of injections where you incrementally decrease the inlet temperature (e.g., from 280 °C down to 200 °C).[16] If the peak area of your target analyte increases and degradation peaks decrease at lower temperatures, you have confirmed thermal breakdown.
-
Prevention:
-
Lower Inlet Temperature: Use the lowest possible temperature that still allows for efficient volatilization.[16]
-
Use an Inert Liner: Ensure the liner is highly deactivated to minimize catalytic degradation on its surface.[19]
-
Increase Carrier Gas Flow/Use Pressure Pulse: This reduces the residence time of the analyte in the hot inlet, minimizing the opportunity for decomposition.[16]
-
Q4: My chromatogram has "ghost peaks" appearing in blank runs. Where are they coming from?
A4: Ghost peaks are peaks that appear in blank runs (injecting only solvent) and are typically caused by contamination from previous injections (carryover) or system components.
-
Septum Bleed: Over-tightening the septum nut or using an old, cored septum can cause small particles to fall into the hot liner, which then outgas and create peaks.[19] Solution: Replace the septum regularly and do not over-tighten the nut.
-
Carryover: High-boiling or "sticky" components from a previous, concentrated sample can remain in the syringe, inlet, or front of the column and elute slowly in subsequent runs. Solution: Implement a robust syringe washing protocol. Bake out the column at its maximum allowed temperature.[20] If carryover is severe, the inlet liner may need to be replaced.
-
Contaminated Carrier Gas: Impurities in the carrier gas line can sometimes condense at the head of the column when the oven is cool and then elute as the oven temperature ramps.[20]
Protocol: Step-by-Step GC Analysis
-
Sample Preparation: Take a small aliquot (e.g., 50 µL) from the reaction vessel. Dilute it significantly with a high-purity solvent (e.g., 1 mL of ethyl acetate). The final concentration should be in the low µg/mL to ng/mL range, especially if using an ECD.
-
System Setup: Set up the GC with the appropriate column and method parameters as outlined in Table 2.
-
Injection: Use an autosampler for best reproducibility. Inject 1 µL of the prepared sample.
-
Data Acquisition: Acquire the chromatogram. Identify peaks based on retention time by first injecting a standard of the starting material, this compound.
-
Interpretation: Monitor the reaction by observing the decrease in the peak area of the starting material and the increase in the peak area of the product(s) over time. The percentage conversion can be calculated from the relative peak areas (assuming similar response factors, or by creating a calibration curve if high accuracy is needed).
Section 3: General FAQs
Q1: When should I choose TLC over GC for monitoring my reaction?
A1: The choice depends on the information you need.
-
TLC is ideal for: Quick, frequent, and qualitative checks of reaction progress. It's excellent for determining if the starting material is consumed and for optimizing reaction conditions in real-time at the bench.[1][2]
-
GC is ideal for: Quantitative analysis. When you need to know the precise percentage of starting material remaining or the yield of the product, GC is superior. It can also resolve complex mixtures of byproducts that may be indistinguishable by TLC.[12]
Q2: How should I prepare a reaction sample that is in a high-boiling solvent like DMF or DMSO for TLC/GC?
A2: High-boiling solvents can interfere with both techniques.
-
For TLC: These solvents will not evaporate easily and can cause severe streaking.[9] Solution: Perform a mini workup. Take a larger aliquot of the reaction mixture, dilute it with an immiscible solvent (like ethyl acetate), and wash with water or brine to extract your compounds of interest, leaving the DMF/DMSO in the aqueous layer. Dry the organic layer and use that for spotting.
-
For GC: Injecting high-boiling solvents is generally not recommended as they can contaminate the system and require very long run times to elute. The same mini workup procedure described for TLC is the best practice before GC analysis.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
ALWSCI. How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]
-
University of Wisconsin-Madison, Department of Chemistry. CHEM 344 Thin Layer Chromatography. [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. 5. Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Restek. GC Troubleshooting Guide. [Link]
-
U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]
-
Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
Crawford Scientific. Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). [Link]
-
Element Lab Solutions. GC Inlet Maintenance. [Link]
-
Separation Science. Activity and Decomposition. [Link]
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MaChemGuy. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]
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Agilent. GC Troubleshooting Guide Poster. [Link]
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CAS Common Chemistry. This compound. [Link]
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Pharmaffiliates. CAS No : 75618-41-6| Product Name : this compound. [Link]
-
Phenomenex. Temperature Programming for Better GC Results. [Link]
-
Restek. Optimizing Splitless Injections: Inlet Temperature. [Link]
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challenges in the regioselective synthesis of 2,3-Dichloro-6-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of 2,3-Dichloro-6-nitrobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and achieve a successful, high-purity synthesis.
Introduction to the Synthetic Challenges
The regioselective synthesis of this compound (C₇H₃Cl₂NO₃, CAS No: 75618-41-6) presents a significant synthetic puzzle due to the competing directing effects of the substituents on the aromatic ring.[1][2][3][4][5] The two chloro groups are ortho, para-directing, while the aldehyde group is a meta-directing deactivator. The desired product requires the introduction of a nitro group at the C6 position, which is ortho to one chloro group and meta to the aldehyde. This intricate electronic landscape often leads to the formation of undesired isomers, making regiocontrol the primary challenge.
This guide will explore the two most common synthetic pathways and address the specific issues that can arise in each.
Part 1: Synthetic Strategies and Key Bottlenecks
There are two primary retrosynthetic approaches to this compound:
-
Route A: Nitration of 2,3-Dichlorobenzaldehyde. This is the most direct approach, but it is fraught with regioselectivity issues.
-
Route B: Oxidation of 2,3-Dichloro-6-nitrotoluene. This route establishes the nitro group's position early, but the subsequent oxidation of the methyl group can be challenging and may require specific reagents to avoid over-oxidation or side reactions.
Below is a workflow diagram illustrating these two synthetic routes.
Sources
Technical Support Center: Removal of Unreacted 2,3-Dichloro-6-nitrobenzaldehyde
Welcome to the technical support center for handling 2,3-Dichloro-6-nitrobenzaldehyde in your synthetic workflows. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the effective removal of this unreacted starting material from your reaction mixtures. The following question-and-answer format directly addresses common challenges and offers detailed, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: After my reaction, TLC analysis indicates a significant amount of unreacted this compound. What is the most reliable method for its removal?
A1: The most robust and widely applicable method for the selective removal of unreacted aldehydes, including this compound, is through the formation of a bisulfite adduct.[1][2][3][4][5] This technique leverages the reversible reaction between the aldehyde's carbonyl group and sodium bisulfite to form a water-soluble ionic adduct.[2][4][5] This adduct can then be easily separated from your desired product, which presumably lacks an aldehyde functionality, via liquid-liquid extraction. The key advantage of this method is its high selectivity for aldehydes and some reactive ketones.[2][4]
Q2: My desired product is sensitive to aqueous basic conditions. Can I still use the bisulfite method?
A2: Yes, the initial formation of the bisulfite adduct occurs under neutral to slightly acidic conditions, which should be tolerated by most compounds. The basic conditions are only required if you wish to regenerate the aldehyde from the aqueous layer for recovery.[2][4] For simple removal, you will be extracting your product into an organic layer, leaving the bisulfite adduct in the aqueous phase. Subsequent washes of the organic layer can be performed with neutral or slightly acidic water or brine to remove any residual water-soluble impurities.
Q3: I've noticed the formation of an acidic impurity in my reaction mixture. How can I address this alongside the unreacted aldehyde?
A3: A common side reaction for aldehydes is oxidation to the corresponding carboxylic acid. You can address both the acidic impurity and the unreacted aldehyde in a sequential extraction workflow. First, wash your organic solution with a mild base like saturated sodium bicarbonate (NaHCO3) solution.[1] This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Afterward, you can proceed with the sodium bisulfite wash to remove the unreacted aldehyde.
Q4: Are there alternative methods to bisulfite extraction for removing this compound?
A4: While bisulfite extraction is highly recommended, other techniques can be employed depending on the nature of your desired product and the scale of your reaction:
-
Column Chromatography: This is a standard purification method in organic synthesis and can be effective for separating the aldehyde from your product, provided there is a sufficient difference in their polarity.
-
Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent system can be an excellent method for purification, leaving the aldehyde impurity in the mother liquor.
-
Distillation: If your product has a significantly different boiling point from this compound and is thermally stable, vacuum distillation could be a viable option.[1]
-
Scavenger Resins: While not explicitly detailed in the provided search results for this specific aldehyde, the use of scavenger resins or reagents that selectively react with aldehydes (e.g., forming Schiff bases with aromatic amines) is a known technique for purification.[6]
Troubleshooting Guides
Challenge 1: Incomplete Aldehyde Removal with Bisulfite Wash
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Mixing/Reaction Time | Increase the shaking time during the extraction to at least 5-10 minutes. The use of a water-miscible co-solvent like THF or methanol in the initial dissolution can also improve reaction rates.[4][5] | The formation of the bisulfite adduct is a chemical reaction that requires sufficient time and interfacial contact between the aqueous and organic phases to proceed to completion. |
| Concentration of Bisulfite Solution | Use a freshly prepared, saturated solution of sodium bisulfite. | The concentration of the bisulfite solution directly impacts the equilibrium of the adduct formation. An older, less concentrated solution will be less effective. |
| Steric Hindrance | While this compound is not exceptionally hindered, very bulky desired products might physically impede the aldehyde's access to the aqueous phase. Consider diluting the reaction mixture further before extraction. | Increased solvent volume can reduce intermolecular interactions and improve the partitioning of the aldehyde to the interface for reaction. |
Challenge 2: Emulsion Formation During Extraction
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| High Concentration of Reactants/Products | Dilute the reaction mixture with more of the organic solvent before performing the extraction. | High concentrations can increase the viscosity of the organic layer and stabilize emulsions. |
| Presence of Amphiphilic Impurities | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. | The increased ionic strength of the aqueous phase helps to break up emulsions by decreasing the solubility of organic components in the aqueous layer. |
| Vigorous Shaking | Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. | Gentle mixing minimizes the formation of fine droplets that lead to stable emulsions. |
Experimental Protocols
Protocol 1: Removal of this compound via Bisulfite Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). If the aldehyde is particularly non-polar, consider adding a small amount of a water-miscible co-solvent like THF to facilitate the reaction.[4]
-
Initial Wash (Optional): If acidic impurities are suspected, wash the organic solution with a saturated aqueous solution of sodium bicarbonate. Separate the layers.
-
Bisulfite Wash: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the separatory funnel containing the organic layer. The volume of the bisulfite solution should be approximately one-third to one-half the volume of the organic layer.
-
Extraction: Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate completely. The aqueous layer at the bottom will contain the aldehyde-bisulfite adduct, while the upper organic layer will contain the purified desired compound.[2]
-
Work-up: Drain the lower aqueous layer. Wash the organic layer with deionized water, followed by brine, to remove any residual water-soluble impurities.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Monitoring Purification by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture and the purified product in a suitable volatile solvent.
-
Spotting: Spot the crude mixture, the purified product, and a reference standard of this compound on a TLC plate.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The ideal solvent system will give a good separation between the aldehyde and the desired product.
-
Visualization: Visualize the spots under UV light. The disappearance of the spot corresponding to this compound in the lane of the purified product indicates successful removal.
Visualizations
Caption: Workflow for the removal of unreacted aldehyde and acidic impurities.
References
-
Reddit. (2015). Purifying aldehydes? [Online Forum Post]. Available at: [Link]
-
Sawada, H., Hara, A., Kato, A., & Nakayama, T. (1980). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 87(5), 1433-1443. Available at: [Link]
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Online Forum Discussion]. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
- Google Patents. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
- Google Patents. (2002). Process for removing a ketone and/or aldehyde impurity.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. Available at: [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available at: [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
-
Journal of the Japan Petroleum Institute. (2000). Na-Zeolites Promoted Cannizzaro Reaction of ρ-Nitrobenzaldehyde in Phase. Retrieved from [Link]
-
Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved from [Link]
-
van der Pijl, F., van der Vlugt, J. I., & de Vries, J. G. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4088–4092. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Organic Letters. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
-
ResearchGate. (2018). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. Available at: [Link]
Sources
Technical Support Center: Stability and Handling of 2,3-Dichloro-6-nitrobenzaldehyde
Welcome to the technical support center for 2,3-Dichloro-6-nitrobenzaldehyde (CAS RN: 75618-41-6).[1][2] This guide is designed for researchers, chemists, and drug development professionals who utilize this highly functionalized intermediate in their synthetic workflows. Given its unique electronic and steric properties, this reagent exhibits specific stability challenges that, if not properly managed, can lead to failed reactions, low yields, and the formation of complex impurities.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring successful and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The principal stability issues stem from the compound's high electrophilicity. The benzaldehyde ring is substituted with three potent electron-withdrawing groups: two chlorine atoms and an ortho-nitro group. This electronic arrangement creates two main points of vulnerability:
-
Highly Reactive Aldehyde Group: The carbonyl carbon is extremely electron-deficient, making it a prime target for nucleophilic attack. This heightened reactivity can lead to unintended side reactions, especially in the presence of strong nucleophiles or bases.[3][4][5]
-
Activated Aromatic Ring: The electron-withdrawing substituents activate the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), although this is generally less favorable than attack at the aldehyde.
-
Potential for Disproportionation: Under basic conditions and in the absence of a suitable reaction partner, the aldehyde can undergo a Cannizzaro-type reaction.
-
Thermal Instability: Like many nitroaromatic compounds, this compound can be sensitive to high temperatures, which may lead to decomposition.[6][7]
Q2: How do the electronic properties of the substituents specifically influence the compound's reactivity?
A2: The reactivity is a synergistic effect of its substituents. The nitro group (-NO2) is a powerful electron-withdrawing group, acting through both inductive and resonance effects.[3][4] This effect significantly increases the partial positive charge on the carbonyl carbon, making it much more reactive toward nucleophiles than benzaldehyde itself.[5][8][9] The two chlorine atoms further enhance this electron deficiency through their inductive-withdrawing nature. This electronic profile dictates that reactions should be conducted under carefully controlled, mild conditions to prevent unwanted side reactions.
Q3: What are the recommended storage and handling conditions for this reagent?
A3: To ensure the long-term integrity of this compound, it should be stored under controlled conditions. The recommended storage is in an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C. It should also be protected from moisture and light. For handling, always use personal protective equipment, including gloves and safety glasses, and operate in a well-ventilated fume hood.[10]
Q4: Is the compound susceptible to degradation under acidic or basic conditions?
A4: The compound is generally more stable under acidic to neutral conditions. It is particularly sensitive to basic conditions. Strong bases can catalyze self-condensation or disproportionation (Cannizzaro) reactions. Furthermore, strong nucleophiles in basic media can lead to a complex mixture of products. Therefore, if a base is required for a reaction, it is crucial to select a mild, non-nucleophilic base and maintain a low temperature.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on the compound's chemical properties.
Issue 1: Low Yield or Complete Consumption of Starting Material with No Desired Product
You've set up a reaction involving a nucleophile (e.g., for a Wittig, Knoevenagel, or aldol reaction) and find that while your starting aldehyde is consumed (as per TLC/LC-MS), the expected product yield is minimal or zero.
-
Possible Cause: Degradation of the aldehyde under basic reaction conditions. Many standard condensation reactions employ strong bases (e.g., NaOH, NaOMe, LDA) which are too harsh for this substrate. The base may be catalyzing a Cannizzaro reaction or other decomposition pathways faster than the desired nucleophilic addition.
-
Troubleshooting Protocol: Condition Screening
-
Select Milder Bases: Replace strong inorganic bases with weaker organic bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) or mild inorganic bases (e.g., K₂CO₃, Cs₂CO₃).
-
Control Temperature: Perform the reaction at 0°C or below. Add the base and/or nucleophile slowly to the cooled solution of the aldehyde to dissipate any exotherm.
-
Monitor Reaction Closely: Use TLC or LC-MS to monitor the reaction at short intervals (e.g., every 15-30 minutes). Aim to quench the reaction as soon as the starting material is consumed to prevent product degradation.
-
Pre-form the Nucleophile: If possible, pre-form the nucleophile (e.g., deprotonate a malonate ester) with a strong base at low temperature, then add the aldehyde solution slowly to this mixture. This avoids exposing the sensitive aldehyde to a high concentration of strong base.
-
Issue 2: Observation of Multiple Unidentified Byproducts, Especially a Carboxylic Acid and an Alcohol
Your reaction yields a complex mixture, and mass spectrometry or NMR analysis suggests the presence of 2,3-Dichloro-6-nitrobenzoic acid and (2,3-Dichloro-6-nitrophenyl)methanol.
-
Possible Cause: A Cannizzaro or Cannizzaro-type disproportionation reaction has occurred. In this redox reaction, two molecules of the aldehyde react in the presence of a base; one is oxidized to a carboxylic acid, and the other is reduced to a primary alcohol. This is a classic side reaction for aldehydes that lack an alpha-proton, especially when they are highly electrophilic.
-
Causality and Prevention: This pathway becomes significant when the desired nucleophilic reaction is slow or when the concentration of base is too high.
-
Solution: The primary solution is to ensure your desired reaction pathway is faster than the disproportionation. This can be achieved by:
-
Using a highly reactive nucleophile.
-
Strictly adhering to the troubleshooting steps in Issue 1 to minimize exposure to harsh basic conditions.
-
Ensuring anhydrous conditions, as water can participate in and facilitate this side reaction.
-
-
Troubleshooting Workflow: Diagnosing Reaction Failure
The following diagram outlines a logical workflow for diagnosing the root cause of a failed reaction with this compound.
Caption: A decision tree for troubleshooting common issues.
Section 3: Recommended Protocols & Methodologies
To illustrate the principles of handling this sensitive substrate, a general protocol for a Knoevenagel condensation is provided below. This protocol has been designed to minimize degradation.
Protocol 3.1: Mild Knoevenagel Condensation with Diethyl Malonate
This procedure uses piperidine, a mild organic base, as a catalyst.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), diethyl malonate (1.1 eq), and anhydrous toluene (approx. 0.2 M concentration relative to the aldehyde).
-
Catalyst Addition: Add piperidine (0.1 eq) to the solution via syringe.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction should be complete within 2-6 hours.
-
Work-up: Once the starting aldehyde is consumed, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove piperidine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Section 4: Key Stability Parameters and Degradation Pathways
Table 1: Summary of Recommended vs. Incompatible Reaction Conditions
| Parameter | Recommended Conditions | Conditions to Avoid (High Risk of Degradation) |
| Base | Organic bases (TEA, DIPEA), mild inorganic bases (K₂CO₃, Cs₂CO₃), piperidine, pyridine. | Strong inorganic bases (NaOH, KOH, LiOH), alkoxides (NaOMe, NaOEt, t-BuOK), organometallics (n-BuLi, LDA). |
| Temperature | -20°C to Room Temperature. | Elevated temperatures (> 40°C), prolonged heating. |
| Nucleophiles | Soft nucleophiles, stabilized carbanions (e.g., malonates, Wittig ylides). | Hard, highly basic nucleophiles. |
| Solvents | Aprotic solvents (THF, Dichloromethane, Toluene, Acetonitrile). | Protic solvents like methanol or ethanol in the presence of strong bases (risk of alkoxide formation). |
| Atmosphere | Inert (Nitrogen or Argon). | Air (risk of oxidative side reactions, especially under basic conditions). |
Diagram 2: Major Degradation Pathways
This diagram illustrates the primary chemical vulnerabilities of this compound under basic conditions.
Caption: Competing reaction pathways for the aldehyde in basic media.
Section 5: References
-
Brainly.com. (2024). p-Nitrobenzaldehyde is more reactive towards nucleophilic addition reactions than p-tolualdehyde because... [Online] Available at: [Link]
-
Study.com. p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. [Online] Available at: [Link]
-
Filo. (2023). p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. [Online] Available at: [Link]
-
Sarthaks eConnect. (2019). Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why? [Online] Available at: [Link]
-
Brainly.in. (2023). Out of p-tolualdehyde and p-nitrobenzaldehyde, which one is more reactive towards nucleophilic addition reactions, why? [Online] Available at: [Link]
-
WIPO Patentscope. Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. [Online] Available at: [Link]
-
PrepChem.com. Preparation of 2,6-dichlorobenzaldehyde. [Online] Available at: [Link]
-
Google Patents. CN103396301B - One prepares the method for 2,6-dichlorobenzaldehyde. [Online] Available at:
-
Google Patents. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde. [Online] Available at:
-
CAS Common Chemistry. this compound. [Online] Available at: [Link]
-
DTIC. Thermal Stability Characteristics of Nitroaromatic Compounds. [Online] Available at: [Link]
-
CISCE. CHEMISTRY (862). [Online] Available at: [Link]
-
Google Patents. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique. [Online] Available at:
-
gsrs. this compound. [Online] Available at: [Link]
-
ResearchGate. investigation of thermal stability of some nitroaromatic derivatives by dsc. [Online] Available at: [Link]
-
ResearchGate. Degradation pathways of nitrobenzene. [Online] Available at: [Link]
-
Organic Syntheses. o-NITROBENZALDEHYDE. [Online] Available at: [Link]
-
Sciencemadness. synthesis of p-nitro-benzaldehyde. [Online] Available at: [Link]
-
ChemSrc. this compound [75618-41-6]. [Online] Available at: [Link]
-
National Library of Medicine. Temperature Dependence of Halogen Radical Reactivity with Dissolved Organic Matter. [Online] Available at: [Link]
-
ResearchGate. Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane... [Online] Available at: [Link]
-
Pharmaffiliates. CAS No : 75618-41-6| Product Name : this compound. [Online] Available at: [Link]
-
National Library of Medicine. Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum... [Online] Available at: [Link]
-
ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Online] Available at: [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 75618-41-6 this compound [king-pharm.com]
- 3. brainly.com [brainly.com]
- 4. sarthaks.com [sarthaks.com]
- 5. brainly.in [brainly.in]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. homework.study.com [homework.study.com]
- 9. p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p.. [askfilo.com]
- 10. capotchem.cn [capotchem.cn]
Navigating the Reactivity of 2,3-Dichloro-6-nitrobenzaldehyde: A Technical Guide for Researchers
Technical Support Center
Welcome to the technical support center for 2,3-Dichloro-6-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile and reactive compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the nuances of its reactivity, particularly concerning the pivotal role of bases in its various transformations.
I. Understanding the Core Reactivity
This compound is a highly functionalized aromatic compound. Its reactivity is primarily dictated by three key features:
-
The Aldehyde Group: Susceptible to nucleophilic attack and, under strongly basic conditions, can undergo reactions like the Cannizzaro disproportionation.
-
The Dichloro-Substituted Aromatic Ring: The two chlorine atoms are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions.
-
The Nitro Group: As a potent electron-withdrawing group, it strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.
The interplay of these functional groups, especially under basic conditions, can lead to a range of products. The choice of base is therefore a critical parameter that can determine the outcome and efficiency of your reaction.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that arise when working with this compound and bases.
Q1: I am trying to perform a nucleophilic aromatic substitution on this compound. Which of the two chlorine atoms is more likely to be displaced?
A1: The chlorine atom at the C2 position is generally more susceptible to nucleophilic attack. This is due to the strong activating effect of the nitro group at the C6 position, which is ortho to the C2 chlorine. This proximity allows for effective stabilization of the negatively charged Meisenheimer intermediate formed during the SNAr reaction.
Q2: I am observing a significant amount of a carboxylic acid and an alcohol by-product in my reaction, especially when using a strong base like NaOH. What is happening?
A2: You are likely observing the Cannizzaro reaction.[1] Since this compound lacks α-hydrogens, it is prone to this base-induced disproportionation, where two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid.[1] To minimize this side reaction, consider using a weaker base if your desired reaction allows, or protect the aldehyde group before proceeding with reactions requiring strong bases.
Q3: Can I selectively substitute only one of the chlorine atoms?
A3: Yes, selective mono-substitution is achievable. The higher reactivity of the C2 chlorine atom allows for its preferential displacement under carefully controlled conditions. Using a stoichiometric amount of the nucleophile and a suitable base at a moderate temperature can favor mono-substitution.
Q4: What is the role of the base in a nucleophilic aromatic substitution reaction if the nucleophile itself is not basic?
A4: In such cases, the base typically acts as a proton scavenger. Many nucleophiles (e.g., amines, thiols) are used as their hydrochloride or free base forms. The added base neutralizes any acid generated during the reaction, preventing the protonation and deactivation of the nucleophile. Common non-nucleophilic bases for this purpose include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
Q5: I am attempting a reaction with an amine nucleophile and getting low yields. What could be the issue?
A5: Several factors could be at play. The amine might be protonated by any acidic species in the reaction mixture, rendering it non-nucleophilic. Ensure your reaction is sufficiently basic. Also, consider the steric hindrance of your amine. Bulky amines may react slower. The choice of solvent is also crucial; polar aprotic solvents like DMF or DMSO often facilitate SNAr reactions.
III. Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during reactions of this compound in the presence of a base.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently activated nucleophile.2. Base is too weak to deprotonate the nucleophile or scavenge protons effectively.3. Reaction temperature is too low. | 1. If using a nucleophile that requires deprotonation (e.g., an alcohol or thiol), use a stronger base (e.g., NaH, NaOMe).2. Switch to a stronger base or increase the stoichiometry of the current base.3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of multiple products | 1. Di-substitution of both chlorine atoms.2. Competing Cannizzaro reaction.3. Side reactions involving the nitro group. | 1. Use a stoichiometric amount of the nucleophile and monitor the reaction closely by TLC or LC-MS to stop it after mono-substitution.2. Use a weaker, non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃). Protect the aldehyde group as an acetal if a strong base is necessary.3. Ensure the reaction conditions are not overly harsh (e.g., very high temperatures) which could lead to reduction or other transformations of the nitro group. |
| Poor regioselectivity (substitution at C3) | 1. Steric hindrance from a bulky nucleophile may favor attack at the less hindered C3 position.2. Under certain conditions, thermodynamic control might favor the C3-substituted product. | 1. Use a less sterically demanding nucleophile if possible.2. Optimize reaction time and temperature; shorter reaction times and lower temperatures generally favor the kinetically preferred C2 substitution. |
| Product degradation | 1. The product may be unstable under the reaction conditions (e.g., prolonged exposure to strong base or high temperature). | 1. Monitor the reaction progress and work it up as soon as the starting material is consumed.2. Consider a milder base or lower reaction temperature. |
IV. Experimental Protocols
Here we provide detailed, step-by-step methodologies for key transformations of this compound.
Protocol 1: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate
This two-step protocol illustrates the reaction of a glycine derivative with the benzaldehyde after its reduction to a benzyl alcohol, using a carbonate base.
Step A: Reduction of this compound to (2,3-Dichloro-6-nitrophenyl)methanol
-
Materials: this compound, Sodium borohydride, Methanol.
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding dilute HCl until the pH is acidic.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2,3-dichloro-6-nitrophenyl)methanol.
-
Step B: Alkylation of Glycine Ethyl Ester
-
Materials: (2,3-Dichloro-6-nitrophenyl)methanol, Methanesulfonyl chloride, Triethylamine, Acetonitrile, Anhydrous Potassium carbonate, Glycine ethyl ester, Dimethylaminopyridine (DMAP).
-
Procedure:
-
The crude (2,3-dichloro-6-nitrophenyl)methanol is first converted to its mesylate by reacting with methanesulfonyl chloride in the presence of triethylamine.
-
Dissolve the resulting 2,3-dichloro-6-nitrobenzyl methanesulfonate in acetonitrile.[1]
-
To this solution, add anhydrous potassium carbonate (e.g., 480 g per mole of mesylate), a catalytic amount of DMAP (e.g., 480 mg per mole), and glycine ethyl ester (e.g., 240 g per mole) at room temperature.[1]
-
Stir the mixture at 37-40 °C for approximately 24 hours.[1]
-
Monitor the reaction by TLC. Upon completion, filter off the inorganic solids and wash with acetonitrile.[1]
-
Concentrate the filtrate under reduced pressure. The residue can then be worked up and purified, for example, by conversion to its hydrochloride salt.[1]
-
Protocol 2: Reductive Amination with Glycine
This protocol demonstrates a one-pot reaction of a nitrobenzaldehyde with an amino acid in the presence of a base and a reducing agent.
-
Materials: this compound, Glycine, Sodium hydroxide solution (2 M), Ethanol, Sodium borohydride.
-
Procedure:
-
In a two-neck flask, dissolve glycine (1.2 equivalents) in a 2 M sodium hydroxide solution.
-
Add a solution of this compound (1 equivalent) in ethanol and stir the mixture at room temperature for 30 minutes to form the Schiff base.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (in portions) to the reaction, ensuring the temperature remains below 5 °C.
-
After the addition, allow the reaction to stir at room temperature for an additional 90 minutes.
-
The product, N-((2,3-dichloro-6-nitrophenyl)methyl)glycine, can be isolated by acidic workup and extraction.
-
V. Visualizing Reaction Pathways
The following diagrams illustrate the key reaction mechanisms discussed.
Caption: The Cannizzaro Reaction Pathway.
VI. References
-
Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride. US8133996B2. Google Patents.
-
Cannizzaro reaction. Wikipedia.
-
Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry, Vol. 62B, May 2023, pp. 425-429.
Sources
Validation & Comparative
A Strategic Guide to Dichloronitrobenzaldehyde Isomers in Synthesis: A Comparative Analysis of 2,3-Dichloro-6-nitrobenzaldehyde and 2,6-dichloro-3-nitrobenzaldehyde
For the discerning researcher in synthetic and medicinal chemistry, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Substituted benzaldehydes are foundational building blocks, and among them, dichloronitrobenzaldehyde isomers present a fascinating case study in how subtle changes in substituent placement can profoundly influence chemical reactivity. This guide provides an in-depth comparison of two such isomers: 2,3-Dichloro-6-nitrobenzaldehyde and 2,6-dichloro-3-nitrobenzaldehyde. We will dissect their electronic and steric profiles, compare their reactivity in key synthetic transformations with supporting (where available) or illustrative experimental data, and provide detailed protocols to empower chemists in their synthetic design.
Structural and Physicochemical Properties: A Tale of Two Isomers
At first glance, this compound (Isomer 1 ) and 2,6-dichloro-3-nitrobenzaldehyde (Isomer 2 ) are structurally similar. However, the spatial arrangement of the electron-withdrawing nitro group and chlorine atoms relative to the electrophilic aldehyde functionality creates distinct electronic and steric environments, which are the primary determinants of their differential reactivity.
| Property | This compound (1 ) | 2,6-dichloro-3-nitrobenzaldehyde (2 ) |
| CAS Number | 75618-41-6[1][2][3] | 5866-97-7[4][5] |
| Molecular Formula | C₇H₃Cl₂NO₃[1][2][3] | C₇H₃Cl₂NO₃[4][5] |
| Molecular Weight | 220.01 g/mol [2] | 220.01 g/mol [4] |
| Appearance | Off-white to pale beige solid | White to light yellow crystalline powder[5] |
| Melting Point | 86.5 °C[1] | 73.0-77.0 °C[5] |
| ¹H NMR (Predicted) | Aromatic protons expected in the range of 7.5-8.5 ppm, with the aldehyde proton >10 ppm. | Aromatic protons expected in the range of 7.6-8.6 ppm, with the aldehyde proton >10 ppm. |
| ¹³C NMR (Predicted) | Carbonyl carbon ~185-190 ppm. Aromatic carbons ~120-150 ppm. | Carbonyl carbon ~185-190 ppm. Aromatic carbons ~125-155 ppm. |
Note: Specific experimental NMR data for both isomers is not consistently available in the surveyed literature. The predicted values are based on the analysis of similar substituted benzaldehydes.
Unraveling Reactivity: An Analysis of Electronic and Steric Effects
The divergent reactivity of Isomer 1 and Isomer 2 can be rationalized by considering the interplay of inductive and resonance effects of the substituents, as well as the steric hindrance around the key functional groups.
Electrophilicity of the Aldehyde Carbonyl
Both isomers possess a highly electrophilic aldehyde group due to the electron-withdrawing nature of the two chlorine atoms and the nitro group. However, the degree of activation differs.
-
Isomer 1 (this compound): The nitro group is ortho to the aldehyde. This proximity allows for a strong electron-withdrawing inductive effect and, more importantly, resonance stabilization of a negative charge that develops on the carbonyl oxygen during nucleophilic attack. The two chlorine atoms also contribute to the inductive electron withdrawal.
-
Isomer 2 (2,6-dichloro-3-nitrobenzaldehyde): The nitro group is meta to the aldehyde. While it still exerts an inductive electron-withdrawing effect, it cannot participate in resonance stabilization of the transition state during nucleophilic attack on the aldehyde. The two ortho chlorine atoms, however, provide significant steric hindrance around the aldehyde, potentially slowing down the approach of bulky nucleophiles.
Susceptibility to Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic rings of both isomers are primed for nucleophilic aromatic substitution, a reaction of paramount importance in the synthesis of complex molecules. The rate of SNAr reactions is highly dependent on the ability of the aromatic ring to stabilize the intermediate Meisenheimer complex.
-
Isomer 1 (this compound): The nitro group is ortho to the chlorine atom at C2 and para to the chlorine atom at C3. Both positions are activated towards nucleophilic attack, as the negative charge in the Meisenheimer complex can be delocalized onto the nitro group through resonance. The chlorine at C2 is likely more susceptible to substitution due to the strong activation by the ortho nitro group.
-
Isomer 2 (2,6-dichloro-3-nitrobenzaldehyde): The nitro group is meta to both chlorine atoms. Therefore, it cannot stabilize the Meisenheimer complex through resonance. This significantly deactivates the ring towards SNAr compared to Isomer 1 .
Figure 1. Comparative reactivity summary of the two isomers.
Performance in Key Synthetic Transformations: A Comparative Overview
While direct side-by-side comparative studies are scarce, we can predict the relative performance of the two isomers in common synthetic transformations based on the principles discussed above.
Knoevenagel Condensation
The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde or ketone and an active methylene compound. The rate-determining step is often the nucleophilic attack of the enolate on the carbonyl carbon.
-
Isomer 1: Expected to react faster and give higher yields due to the more electrophilic and less sterically hindered aldehyde.
-
Isomer 2: The reaction is expected to be slower due to the increased steric hindrance from the two ortho chlorine atoms.
Illustrative Experimental Data for Knoevenagel Condensation with Malononitrile:
| Isomer | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Piperidine | Ethanol | 2 | >90 (Est.) |
| 2,6-dichloro-3-nitrobenzaldehyde | Piperidine | Ethanol | 4 | 80-85 (Est.) |
Note: The data above is estimated based on typical yields for similar reactions and our theoretical analysis, as direct comparative experimental data was not found in the surveyed literature.
Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide
This reaction involves the displacement of a chloride ion by a methoxide ion.
-
Isomer 1: The chlorine at C2 is highly activated by the ortho nitro group and is expected to be readily displaced.
-
Isomer 2: The reaction is expected to be significantly slower or require much harsher conditions due to the lack of resonance stabilization of the Meisenheimer intermediate.
Illustrative Experimental Data for SNAr with Sodium Methoxide:
| Isomer | Reagent | Solvent | Conditions | Yield (%) |
| This compound | Sodium Methoxide | Methanol | Reflux, 4h | >95 (Est.) |
| 2,6-dichloro-3-nitrobenzaldehyde | Sodium Methoxide | Methanol | High Temp/Pressure | Low (Est.) |
Note: The data above is estimated based on established principles of SNAr reactivity, as direct comparative experimental data was not found in the surveyed literature.
Reduction of the Aldehyde Group
The reduction of the aldehyde to a primary alcohol can be achieved with reducing agents like sodium borohydride (NaBH₄).
-
Isomer 1 & 2: Both isomers are expected to undergo this reduction smoothly. The steric hindrance in Isomer 2 might slightly slow down the reaction rate compared to Isomer 1 .
Figure 2. Decision workflow for selecting the appropriate isomer.
Experimental Protocols
The following are representative protocols for the synthesis of the two isomers and a key transformation. These are based on established methods for similar compounds and should be optimized for specific laboratory conditions.
Synthesis of this compound (Isomer 1)
This synthesis can be envisioned via the nitration of 2,3-dichlorotoluene followed by oxidation of the methyl group.
Step 1: Nitration of 2,3-Dichlorotoluene
-
To a stirred mixture of 2,3-dichlorotoluene (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which may require purification by chromatography to isolate the desired 2,3-dichloro-6-nitrotoluene isomer.
Step 2: Oxidation to this compound
-
Reflux a mixture of 2,3-dichloro-6-nitrotoluene (1.0 eq), manganese dioxide (5-10 eq) in a suitable solvent like dioxane or toluene for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford this compound.
Synthesis of 2,6-dichloro-3-nitrobenzaldehyde (Isomer 2)
This isomer can be prepared by the nitration of 2,6-dichlorobenzaldehyde.
-
To a stirred solution of 2,6-dichlorobenzaldehyde (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2,6-dichloro-3-nitrobenzaldehyde.
Conclusion and Future Outlook
The choice between this compound and 2,6-dichloro-3-nitrobenzaldehyde is a strategic one, dictated by the intended synthetic transformation. Isomer 1 is the superior choice for nucleophilic aromatic substitution reactions due to the activating effect of the ortho/para nitro group. It is also likely the more reactive partner in aldehyde-based transformations such as condensations, owing to its less sterically encumbered and more electrophilic carbonyl group. Isomer 2 , while less reactive in SNAr, offers a different substitution pattern that may be crucial for accessing specific target molecules. Its utility in the synthesis of certain agrochemicals and pharmaceuticals has been noted.
This guide provides a framework for understanding the differential reactivity of these two important building blocks. It is our hope that this analysis will empower researchers to make more informed decisions in their synthetic endeavors. Further experimental studies directly comparing the reactivity of these isomers in a range of reactions would be a valuable contribution to the field and would allow for a more quantitative understanding of their synthetic utility.
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A Researcher's Guide to the Spectroscopic Differentiation of Dichloronitrobenzaldehyde Isomers
In the fields of synthetic chemistry and drug development, the unambiguous identification of constitutional isomers is a critical step that underpins the reliability of research outcomes. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of common dichloronitrobenzaldehyde isomers, offering a robust analytical framework for researchers. By leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), one can confidently distinguish between these closely related compounds.
This guide will focus on a comparative analysis of two representative isomers: 2,4-dichloro-5-nitrobenzaldehyde and 4,5-dichloro-2-nitrobenzaldehyde . The principles discussed are broadly applicable to other isomers in this family.
The Challenge of Isomerism
The core analytical challenge lies in how the spatial arrangement of the two chloro (−Cl), one nitro (−NO₂), and one aldehyde (−CHO) groups on the benzaldehyde ring influences their interaction and, consequently, their spectroscopic signatures. Each technique probes different aspects of the molecular structure, and an integrated approach is essential for definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment of each ¹H and ¹³C nucleus.[1][2][3] The electronic effects (both inductive and resonance) of the substituents create unique chemical shifts and coupling patterns for the aromatic protons and carbons.
¹H NMR Spectroscopy
The key to distinguishing isomers with ¹H NMR lies in the chemical shifts (δ) and spin-spin coupling constants (J) of the remaining aromatic protons.
-
2,4-dichloro-5-nitrobenzaldehyde: This isomer has two aromatic protons. The proton at C6 is ortho to the aldehyde and meta to the nitro group, while the proton at C3 is ortho to two chloro groups. This results in two distinct singlets or very finely split doublets in the aromatic region. The aldehyde proton will appear as a sharp singlet far downfield.
-
4,5-dichloro-2-nitrobenzaldehyde: This isomer also has two aromatic protons. The proton at C3 is ortho to the nitro group, while the proton at C6 is ortho to the aldehyde group. Their positions relative to the electron-withdrawing groups will result in different chemical shifts compared to the other isomer. The coupling constant between these two protons (typically a meta coupling, J ≈ 2-3 Hz) can be a key identifier.
Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Isomer | Aldehyde H (δ, ppm) | Aromatic H (δ, ppm) | Key Differentiator |
| 2,4-dichloro-5-nitrobenzaldehyde | ~10.4 | ~7.9 (s), ~7.7 (s) | Two singlets in the aromatic region.[4] |
| 4,5-dichloro-2-nitrobenzaldehyde | ~10.5 | ~8.1 (d), ~7.9 (d) | Two doublets with observable meta-coupling (J ≈ 2.4 Hz).[5] |
Note: Actual chemical shifts can vary based on solvent and concentration. The pattern is the most reliable feature.
¹³C NMR Spectroscopy
¹³C NMR complements ¹H NMR by providing a direct look at the carbon skeleton. The chemical shifts of the carbonyl carbon and the substituted aromatic carbons are highly sensitive to the electronic environment.
-
The aldehyde carbon typically resonates around 185-195 ppm.[6]
-
The carbons directly attached to the electron-withdrawing nitro group (C-NO₂) are significantly deshielded (shifted downfield).[7]
-
Carbons attached to chlorine (C-Cl) also experience a downfield shift.
-
The precise shifts of the six aromatic carbons will create a unique fingerprint for each isomer.
Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)
| Isomer | Aldehyde C (δ, ppm) | Aromatic C Range (δ, ppm) | Key Differentiator |
| 2,4-dichloro-5-nitrobenzaldehyde | ~188 | 125 - 150 | Unique pattern of 6 aromatic signals. |
| 4,5-dichloro-2-nitrobenzaldehyde | ~187 | 126 - 152 | Distinct pattern of 6 aromatic signals, differing from the alternative isomer.[8] |
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[9] While many absorptions are common to both isomers, subtle shifts in the key stretching frequencies and the unique "fingerprint region" can aid in identification.
The most informative regions in the IR spectrum for these isomers are:
-
C=O Stretch (Aldehyde): A strong, sharp absorption typically found around 1700-1720 cm⁻¹.[10] The electronic nature of the substituents on the ring can slightly shift this frequency. Conjugation and electron-withdrawing groups can lower the frequency.[9][11]
-
C-H Stretch (Aldehyde): Two weak bands are characteristic of the aldehyde C-H stretch, appearing around 2720 cm⁻¹ and 2820 cm⁻¹.[9][10]
-
N-O Stretch (Nitro Group): Two strong absorptions are expected for the asymmetric and symmetric stretching of the NO₂ group, typically near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-Cl Stretch: Absorptions for the C-Cl bonds appear in the lower frequency region of the spectrum (typically 600-800 cm⁻¹).
-
Aromatic C-H Bending: The out-of-plane C-H bending patterns in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.
Table 3: Key Comparative IR Frequencies (cm⁻¹)
| Vibrational Mode | Expected Range (cm⁻¹) | Comments |
| Aldehyde C=O Stretch | 1690 - 1715 | Subtle shifts may be observed due to the differing electronic environment around the aldehyde. |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands are expected. |
| Asymmetric NO₂ Stretch | 1520 - 1560 | The position can be influenced by adjacent groups. |
| Symmetric NO₂ Stretch | 1340 - 1370 | A strong and reliable absorption. |
| Fingerprint Region | 600 - 900 | The unique combination of C-Cl and C-H bending vibrations provides a distinct fingerprint for each isomer. |
While IR alone may not be sufficient for unambiguous identification, it serves as a rapid and valuable confirmation tool when used in conjunction with NMR.
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[12][13] For dichloronitrobenzaldehyde isomers, both will have the same molecular weight. However, the key to differentiation lies in the characteristic isotopic pattern of chlorine and the relative abundances of fragment ions.
Key Features in the Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak will be observed at the same m/z value for both isomers.
-
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[14] For a molecule containing two chlorine atoms, a characteristic pattern of peaks will be observed for the molecular ion and any chlorine-containing fragments. The M⁺ peak will be accompanied by an [M+2]⁺ peak (one ³⁷Cl) and an [M+4]⁺ peak (two ³⁷Cls) with a predictable intensity ratio (approximately 100:65:10). This confirms the presence of two chlorine atoms.
-
Fragmentation: Electron Ionization (EI) will cause the molecule to fragment in predictable ways. Common losses include:
-
Loss of -H: An [M-1]⁺ peak from the aldehyde proton.
-
Loss of -CHO: An [M-29]⁺ peak.
-
Loss of -NO₂: An [M-46]⁺ peak.
-
Loss of -Cl: An [M-35]⁺ peak.
-
The relative stability of the resulting fragment ions can differ between isomers, leading to variations in the fragmentation pattern that serve as a diagnostic tool. For example, the proximity of the nitro group to the aldehyde in the 4,5-dichloro-2-nitrobenzaldehyde isomer might influence the fragmentation pathways involving these groups.
Integrated Analytical Workflow
For the highest confidence in isomer identification, a logical workflow combining these techniques is recommended. The following diagram illustrates a typical process.
Caption: Integrated workflow for isomer identification.
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are generalized protocols for the spectroscopic analyses described.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the dichloronitrobenzaldehyde isomer. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2][15]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).[1][16]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[17]
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse program. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals for ¹H NMR.
Protocol 2: FTIR Sample Preparation (KBr Pellet Method)
-
Sample Preparation: Place approximately 1-2 mg of the solid sample into an agate mortar.[18] Add about 100-150 mg of dry, spectroscopy-grade potassium bromide (KBr).[18]
-
Grinding: Gently grind the mixture with an agate pestle until a fine, homogeneous powder is obtained.[19][20] Work quickly to minimize moisture absorption by the KBr.[18][19]
-
Pellet Formation: Transfer a portion of the powder into a pellet press die. Apply pressure (typically 8-10 metric tons) using a hydraulic press for 1-2 minutes to form a thin, transparent pellet.[19]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve data quality.[15]
-
Background Correction: Record a background spectrum using an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.
Protocol 3: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with a suitable capillary column (e.g., a non-polar HP-5ms column).[21][22][23]
-
GC Method: Inject 1 µL of the sample into the GC inlet. Use a temperature program that effectively separates the analyte from any impurities. A typical program might start at 50°C and ramp to 300°C at 10°C/min.[23] Helium is commonly used as the carrier gas.[23]
-
MS Method: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.[23] Scan a mass range appropriate for the compound (e.g., m/z 40-400) to detect the molecular ion and key fragments.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time. Examine the mass spectrum of the corresponding peak to identify the molecular ion, the chlorine isotopic pattern, and the major fragment ions.
Conclusion
The differentiation of dichloronitrobenzaldehyde isomers is a task readily accomplished through the systematic application of modern spectroscopic techniques. While Mass Spectrometry confirms the molecular formula and IR spectroscopy identifies the necessary functional groups, NMR spectroscopy provides the definitive evidence of substituent placement. The unique patterns of chemical shifts and coupling constants in ¹H NMR, supported by the carbon skeleton map from ¹³C NMR, allow for the confident and unambiguous structural elucidation of each isomer, a critical requirement for advancing research and development in the chemical sciences.
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A Comparative Guide to the Synthetic Validation of 2,3-Dichloro-6-nitrobenzaldehyde
Introduction
2,3-Dichloro-6-nitrobenzaldehyde is a pivotal intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and materials for molecular electronics. Its utility is pronounced in the construction of complex heterocyclic scaffolds. For instance, it serves as a key reactant in the synthesis of Staurosporinone analogues, which are recognized for their activity as protein kinase C inhibitors.[1] The precise arrangement of its substituents—two chlorine atoms, a nitro group, and an aldehyde function—presents a unique synthetic challenge, necessitating a careful evaluation of potential manufacturing routes to ensure efficiency, scalability, and cost-effectiveness.
This in-depth technical guide provides a comparative analysis of validated synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations. This guide is intended for researchers, synthetic chemists, and process development professionals seeking to make informed decisions in the synthesis of this important chemical building block.
Comparative Analysis of Synthetic Routes
Three primary synthetic strategies for the preparation of this compound have been identified and are evaluated herein:
-
Route 1: Direct Nitration of 2,3-Dichlorobenzaldehyde
-
Route 2: Multi-step Synthesis via Nitration of 1,2-Dichlorobenzene and Subsequent Formylation
-
Route 3: Multi-step Synthesis from 2,3,4-Trichloronitrobenzene via a Nitrile Intermediate
The following table provides a high-level comparison of these routes:
| Parameter | Route 1: Direct Nitration | Route 2: Nitration then Formylation | Route 3: From Trichloronitrobenzene |
| Starting Material | 2,3-Dichlorobenzaldehyde | 1,2-Dichlorobenzene | 2,3,4-Trichloronitrobenzene |
| Number of Steps | 1 | 2 | 2 |
| Key Transformations | Electrophilic Aromatic Substitution (Nitration) | Electrophilic Aromatic Substitution (Nitration), Formylation | Nucleophilic Aromatic Substitution, Nitrile Reduction |
| Potential Yield | Moderate to High | Low | Moderate to High |
| Scalability | Good | Poor | Good |
| Key Challenges | Isomer separation | Low reactivity in formylation step | Handling of toxic cyanide reagents |
Route 1: Direct Nitration of 2,3-Dichlorobenzaldehyde
This is arguably the most direct approach to the target molecule. The strategy relies on the electrophilic aromatic substitution of 2,3-dichlorobenzaldehyde with a nitrating agent.
Causality of Experimental Choices
The aldehyde group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, the presence of two chlorine atoms at positions 2 and 3, and the desire to introduce the nitro group at position 6 (ortho to the aldehyde and para to the chlorine at position 3), makes this a kinetically controlled reaction where the regiochemical outcome is influenced by the combination of directing effects and steric hindrance. The use of a strong nitrating mixture, such as a combination of concentrated nitric and sulfuric acids, is necessary to overcome the deactivating nature of the substituents. Temperature control is critical to minimize the formation of unwanted isomers and byproducts.
Experimental Protocol
Step 1: Synthesis of 2,3-Dichlorobenzaldehyde (Starting Material)
A common method for the preparation of 2,3-dichlorobenzaldehyde is the oxidation of 2,3-dichlorotoluene. A robust procedure involves a two-step process of bromination followed by hydrolysis.
-
Bromination of 2,3-Dichlorotoluene: In a suitable reactor, 2,3-dichlorotoluene is dissolved in 1,2-dichloroethane. A radical initiator, such as azobisisobutyronitrile (AIBN), is added. The mixture is heated to reflux, and bromine is added dropwise. The reaction is monitored until the bromine color disappears. The resulting 2,3-dichlorobenzal bromide is then hydrolyzed.
-
Hydrolysis of 2,3-Dichlorobenzal Bromide: The crude 2,3-dichlorobenzal bromide is treated with an aqueous solution of sodium carbonate and heated under reflux to yield 2,3-dichlorobenzaldehyde. The product can be purified by recrystallization from ethanol. A typical yield for this process is around 72% with a purity of over 99%.
Step 2: Nitration of 2,3-Dichlorobenzaldehyde
The nitration is carried out by adding concentrated nitric acid to a solution of 2,3-dichlorobenzaldehyde in sulfuric acid, with careful temperature control using an ice bath to maintain the reaction temperature between -10 to 40°C, preferably 20-25°C.[2] After stirring for at least one hour, the reaction mixture is quenched by pouring it into water, leading to the precipitation of the product. The resulting solid is a mixture of this compound and its 5-nitro isomer, which can be separated by techniques such as fractional crystallization.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Advantages and Limitations
-
Advantages: This is the most straightforward route with the fewest synthetic steps. It is potentially cost-effective if the starting 2,3-dichlorobenzaldehyde is readily available.
-
Limitations: The primary challenge is the regioselectivity of the nitration step, which can lead to the formation of a mixture of isomers, necessitating a potentially difficult and costly purification process.
Route 2: Nitration of 1,2-Dichlorobenzene and Subsequent Formylation
This route involves the initial nitration of a simpler starting material, 1,2-dichlorobenzene, followed by the introduction of the aldehyde group.
Causality of Experimental Choices
The nitration of 1,2-dichlorobenzene is a well-established reaction. However, the subsequent formylation of the resulting 1,2-dichloro-3-nitrobenzene is challenging. The aromatic ring is heavily deactivated by the presence of two electron-withdrawing chlorine atoms and a strongly deactivating nitro group. Standard electrophilic formylation reactions, such as the Vilsmeier-Haack or Gattermann-Koch reactions, are generally ineffective on such electron-poor substrates.[3][4][5] These reactions rely on the nucleophilic character of the aromatic ring to attack a weak electrophile.
Experimental Protocol
Step 1: Nitration of 1,2-Dichlorobenzene
A process for the preparation of 2,3-dichloro-nitrobenzene (which is the same as 1,2-dichloro-3-nitrobenzene) involves the nitration of 1,2-dichlorobenzene using an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid. This method has been shown to favor the formation of the 2,3-dichloro isomer over the 3,4-dichloro isomer.
Step 2: Formylation of 1,2-Dichloro-3-nitrobenzene (Theoretical)
While theoretically possible, the formylation of 1,2-dichloro-3-nitrobenzene is not a practical or high-yielding reaction using standard methods. The severe deactivation of the aromatic ring makes it a poor nucleophile for electrophilic aromatic substitution. Alternative, more specialized, and likely lower-yielding methods would need to be explored, making this route less attractive for large-scale synthesis.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Advantages and Limitations
-
Advantages: This route starts from a simple and readily available material.
-
Limitations: The key drawback is the extremely low reactivity of the 1,2-dichloro-3-nitrobenzene intermediate towards formylation, making this a low-yielding and impractical route for most applications.
Route 3: From 2,3,4-Trichloronitrobenzene via a Nitrile Intermediate
This two-step approach involves the conversion of a trichloronitrobenzene derivative to a nitrile, which is then reduced to the aldehyde.
Causality of Experimental Choices
This route leverages a nucleophilic aromatic substitution reaction to introduce a cyano group, which is then transformed into the desired aldehyde. The conversion of an aromatic nitrile to an aldehyde is a well-established and high-yielding reaction, typically employing a reducing agent like diisobutylaluminum hydride (DIBAL-H). DIBAL-H is a powerful yet selective reducing agent that can reduce nitriles to imines, which are then hydrolyzed to aldehydes upon workup.[1][6][7] The low reaction temperature (-78 °C) is crucial to prevent over-reduction to the corresponding amine.
Experimental Protocol
Step 1: Synthesis of 2,3-Dichloro-6-nitrobenzonitrile
Under a nitrogen atmosphere, a mixture of 2,3,4-trichloronitrobenzene and cuprous cyanide (CuCN) in pyridine is heated. The reaction proceeds via a nucleophilic aromatic substitution where the cyanide ion displaces the chlorine atom at the 4-position. The product, 2,3-dichloro-6-nitrobenzonitrile, can be isolated with a yield of around 85% and can be further purified by recrystallization from methanol to achieve high purity.
Step 2: Reduction of 2,3-Dichloro-6-nitrobenzonitrile to this compound
A solution of 2,3-dichloro-6-nitrobenzonitrile in an anhydrous solvent such as dichloromethane (DCM) or toluene is cooled to -78 °C under a nitrogen atmosphere. A solution of DIBAL-H (typically 1 M in a hydrocarbon solvent) is added dropwise, and the reaction is stirred at this temperature for several hours. The reaction is then quenched with methanol, followed by the addition of an aqueous solution of Rochelle's salt to facilitate the workup. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield this compound.
Workflow Diagram
Caption: Synthetic workflow for Route 3.
Advantages and Limitations
-
Advantages: This route offers good yields and high purity of the final product. The reduction of the nitrile to the aldehyde is a reliable and well-documented transformation.
-
Limitations: The use of a copper cyanide reagent in the first step requires careful handling due to its toxicity. The starting material, 2,3,4-trichloronitrobenzene, may be less readily available or more expensive than the starting materials for the other routes.
Conclusion and Recommendations
Based on the comparative analysis, Route 1 (Direct Nitration of 2,3-Dichlorobenzaldehyde) and Route 3 (From 2,3,4-Trichloronitrobenzene via a Nitrile Intermediate) represent the most viable and practical approaches for the synthesis of this compound.
-
Route 1 is the most direct and atom-economical approach. However, its success is highly dependent on the ability to efficiently separate the desired 6-nitro isomer from the 5-nitro byproduct. For large-scale production, the development of an effective purification protocol is paramount.
-
Route 3 offers a more controlled and potentially higher-purity synthesis. While it involves an additional step and the use of a toxic cyanide reagent, the individual transformations are generally high-yielding and reliable. This route may be preferable when very high purity is required and the cost and availability of the starting material are not prohibitive.
Route 2 is not recommended for practical synthesis due to the inherent difficulty of formylating a highly deactivated aromatic ring.
The ultimate choice of synthetic route will depend on a variety of factors, including the desired scale of production, purity requirements, cost of starting materials, and the available expertise and equipment for handling specific reagents and performing the necessary purifications. It is recommended that both Route 1 and Route 3 be evaluated at a laboratory scale to determine the most optimal process for a given application.
References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- United States Patent 5,475,163.
-
PrepChem. Synthesis of 2,3-Dichloro-6-nitrobenzonitrile. [Link]
-
Wikipedia. Gattermann reaction. [Link]
-
Chemistry Steps. DIBAL Reducing Agent. [Link]
-
AdiChemistry. DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. [Link]
-
Byju's. Gattermann Koch Reaction Mechanism. [Link]
- European Patent Office.
Sources
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- 3. Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. sarchemlabs.com [sarchemlabs.com]
A Comparative Guide to Catalysts for Reactions of 2,3-Dichloro-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and fine chemical production, the strategic manipulation of functional groups on aromatic scaffolds is paramount. The compound 2,3-Dichloro-6-nitrobenzaldehyde, with its unique substitution pattern of two chlorine atoms, a nitro group, and an aldehyde, presents both a challenge and an opportunity for synthetic chemists. The reactivity of each functional group can be selectively targeted or influenced by the choice of an appropriate catalytic system. This guide provides a comparative analysis of various catalysts for key transformations of this compound, including palladium-catalyzed cross-coupling, chemoselective reduction of the nitro group, and oxidation of the aldehyde. The discussion is grounded in experimental data to provide actionable insights for researchers in the field.
The Strategic Importance of this compound
This compound serves as a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and chloro substituents activates the aromatic ring for nucleophilic substitution, while the aldehyde and nitro groups themselves are amenable to a wide range of transformations. The presence of multiple reactive sites necessitates a careful selection of catalysts to achieve desired selectivity and high yields, which is critical in multi-step syntheses of complex molecules such as pharmaceuticals and agrochemicals.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The carbon-carbon bond-forming Suzuki-Miyaura cross-coupling reaction is a powerful tool for the elaboration of the 2,3-dichloro-6-nitrophenyl scaffold. The choice of palladium catalyst and associated ligands is crucial for achieving high efficiency, particularly with di-halogenated and electronically demanding substrates.
Comparative Performance of Palladium Catalysts
While specific comparative data for this compound is limited in readily available literature, we can infer performance from studies on analogous sterically hindered and di-halogenated aryl compounds. The primary challenge in the Suzuki-Miyaura coupling of this substrate lies in the selective activation of one C-Cl bond over the other and in overcoming the steric hindrance and electronic effects of the substituents.
| Catalyst System | Ligand | Typical Substrate | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages |
| Pd(PPh₃)₄ | PPh₃ | Aryl Bromides | Moderate-High | 12-24 | 80-100 | Readily available, well-established. |
| Pd(dppf)Cl₂ | dppf | Heteroaryl Chlorides | High | 8-16 | 80-110 | Robust, good for challenging substrates. |
| Pd(OAc)₂ / SPhos | SPhos | Sterically Hindered Aryl Chlorides | High-Excellent | 4-12 | 60-100 | High activity, broad substrate scope. |
| PEPPSI™-IPr | IPr (NHC) | Sterically Hindered Aryl Chlorides | High-Excellent | 2-8 | 80-100 | Highly active, stable NHC ligand. |
Causality Behind Catalyst Selection:
-
Palladium(0) Source: Catalysts like Pd(PPh₃)₄ are pre-catalysts that provide the active Pd(0) species in solution.
-
Ligand Choice: The ligand plays a critical role in the catalytic cycle. Bulky, electron-rich phosphine ligands like SPhos (a biarylphosphine) and N-Heterocyclic Carbenes (NHCs) like IPr facilitate the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step, especially for less reactive aryl chlorides. These ligands also promote the reductive elimination step, leading to the formation of the desired biaryl product. For a substrate like this compound, the chlorine atom at the 2-position, being ortho to the activating nitro group, is expected to be more susceptible to oxidative addition.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This generalized protocol can be adapted for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PEPPSI™-IPr, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a flame-dried reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the mixture.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Chemoselective Reduction of the Nitro Group: A Gateway to Anilines
The reduction of the nitro group in this compound to an amine is a key transformation, providing access to substituted anilines that are valuable intermediates in drug discovery. The primary challenge is to selectively reduce the nitro group without affecting the aldehyde or the chloro substituents.
Comparison of Catalytic Systems for Nitro Group Reduction
| Catalytic System | Reductant | Solvent | Temperature (°C) | Key Features | Potential Drawbacks |
| Heterogeneous Catalysis | |||||
| Pd/C, PtO₂ | H₂ (gas) | Ethanol, Ethyl Acetate | 25-50 | High yields, clean reaction. | May require pressure, potential for over-reduction of the aldehyde. |
| Homogeneous Catalysis | |||||
| Wilkinson's Catalyst (Rh(PPh₃)₃Cl) | H₂ (gas) or Transfer Hydrogenation | Toluene, THF | 25-80 | High selectivity for nitro group. | Cost of catalyst, removal of metal residues. |
| Metal-Free Organocatalysis | |||||
| 4,4'-Bipyridine | Tetrahydroxydiboron | DMF | Room Temperature | Excellent chemoselectivity, rapid reaction. | Stoichiometric reductant required. |
Causality Behind Selectivity:
-
Catalytic Hydrogenation: Traditional methods using catalysts like Pd/C with H₂ gas are effective but can sometimes lead to the reduction of the aldehyde to an alcohol, especially under harsh conditions (high pressure or temperature). The selectivity depends on the catalyst, solvent, and reaction conditions.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate in the presence of a catalyst can offer milder reaction conditions and improved selectivity.
-
Organocatalysis: A metal-free approach using 4,4'-bipyridine as an organocatalyst and tetrahydroxydiboron as the reductant has shown remarkable chemoselectivity for the reduction of aromatic nitro compounds at room temperature. This system tolerates sensitive functional groups like aldehydes, making it a highly attractive option for the selective reduction of this compound. The proposed mechanism involves the activation of the diboron reagent by the bipyridine catalyst, facilitating the selective transfer of hydride to the nitro group.
Experimental Protocol: Chemoselective Nitro Group Reduction
This protocol is based on the metal-free organocatalytic method.
Materials:
-
This compound (1.0 equiv)
-
Tetrahydroxydiboron (3.0 equiv)
-
4,4'-Bipyridine (0.5-1.0 mol%)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound and tetrahydroxydiboron in DMF, add the 4,4'-bipyridine catalyst at room temperature.
-
Stir the mixture at room temperature. The reaction is typically rapid.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with an aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to yield 2,3-dichloro-6-aminobenzaldehyde.
Selective Oxidation of the Aldehyde: Accessing Benzoic Acids
The oxidation of the aldehyde group in this compound to a carboxylic acid provides another important synthetic handle. The challenge here is to achieve this transformation without affecting the other functional groups, particularly the electron-withdrawing nitro group which can be sensitive to some oxidizing agents.
Comparison of Catalytic Systems for Aldehyde Oxidation
| Catalytic System | Oxidant | Solvent | Temperature (°C) | Key Features | Potential Drawbacks |
| Phase-Transfer Catalysis | |||||
| Quaternary Ammonium Salt (e.g., TBAB) | K₂Cr₂O₇ / H₂SO₄ | Toluene, Ethyl Acetate | Room Temperature | High yields, mild conditions. | Use of stoichiometric heavy metal oxidant. |
| Heterogeneous Catalysis | |||||
| Supported Gold Nanoparticles (e.g., Au/TiO₂) | O₂ or Air | Water or Organic Solvent | 60-100 | Green oxidant (O₂), high selectivity. | Catalyst preparation can be complex. |
| Homogeneous Catalysis | |||||
| Ruthenium Complexes | O₂ or H₂O₂ | Acetonitrile, Dichloromethane | 25-80 | High catalytic activity. | Cost and toxicity of ruthenium. |
Causality Behind Oxidant and Catalyst Choice:
-
Phase-Transfer Catalysis (PTC): This method allows the reaction between an organic-soluble substrate and a water-soluble oxidant (like dichromate) by transferring the oxidant into the organic phase. Quaternary ammonium salts act as the phase-transfer agent. This technique enables the use of mild conditions and can lead to high yields.
-
Gold Nanoparticles: Supported gold nanoparticles have emerged as highly effective and selective catalysts for the aerobic oxidation of aldehydes. The catalytic activity is highly dependent on the size of the gold nanoparticles and the nature of the support material.
-
Ruthenium Catalysts: Ruthenium complexes are known to be powerful oxidation catalysts. However, their cost and potential toxicity are important considerations for large-scale applications.
Experimental Protocol: Phase-Transfer Catalyzed Aldehyde Oxidation
This protocol is a general procedure for the oxidation of substituted benzaldehydes.
Materials:
-
This compound (1.0 equiv)
-
Potassium dichromate (K₂Cr₂O₇) (excess)
-
Sulfuric acid (catalytic)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 5-10 mol%)
-
Organic solvent (e.g., Toluene)
-
Water
Procedure:
-
In a reaction vessel, dissolve this compound and the phase-transfer catalyst in the organic solvent.
-
Separately, prepare an aqueous solution of potassium dichromate and a catalytic amount of sulfuric acid.
-
Combine the organic and aqueous phases and stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
After completion, separate the two phases.
-
Extract the aqueous phase with an organic solvent.
-
Combine the organic layers and extract the carboxylic acid product with an aqueous base (e.g., NaHCO₃).
-
Acidify the aqueous extract to precipitate the carboxylic acid.
-
Filter, wash, and dry the product to obtain 2,3-dichloro-6-nitrobenzoic acid.
Decision Tree for Catalyst Selection
A Senior Application Scientist's Guide to the Purity Assessment of 2,3-Dichloro-6-nitrobenzaldehyde by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the integrity of a starting material is non-negotiable. The purity of a synthetic intermediate like 2,3-Dichloro-6-nitrobenzaldehyde, a key reactant in the synthesis of kinase inhibitors such as Staurosporinone analogues, directly influences reaction yields, impurity profiles, and the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the stringent purity assessment of this critical compound.
The Analytical Imperative: Why Purity Assessment of this compound is Crucial
This compound is a molecule characterized by an electron-deficient aromatic ring, substituted with two chloro groups, a nitro group, and an aldehyde functional group. The synthesis of such a molecule can often lead to a variety of structurally similar impurities. These can include regioisomers (e.g., other dichloronitrobenzaldehyde isomers), precursors from incomplete reactions, or by-products from undesired side reactions like oxidation of the aldehyde to a carboxylic acid.
The presence of these impurities can have significant downstream consequences:
-
Reduced Reaction Yield: Impurities may compete in subsequent synthetic steps, leading to lower yields of the desired product.
-
Formation of Novel Impurities: Reactant impurities can lead to the formation of new, difficult-to-remove impurities in the final product.
-
Compromised Biological Activity: In a drug development context, impurities can alter the pharmacological or toxicological profile of the API.
Given these risks, a high-resolution, quantitative analytical technique is not just recommended; it is essential.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
For non-volatile and thermally labile compounds like this compound, HPLC is the undisputed method of choice.[2][3][4] Its high resolving power allows for the separation of the main component from closely related impurities, providing a detailed and quantifiable purity profile.[2][5]
The following workflow outlines the logical progression for developing and executing a robust HPLC purity assessment method.
Caption: Workflow for HPLC Purity Assessment.
Causality in Method Development: A Scientist's Perspective
Developing a reliable HPLC method is a process of informed decisions. Here, we dissect the rationale behind each critical parameter choice for analyzing this compound.
-
Column Selection (The Stationary Phase): The heart of the separation lies in the column. Given the aromatic and moderately polar nature of the analyte, a Reversed-Phase C18 column is the logical starting point. The nonpolar C18 stationary phase will interact with the aromatic ring, providing retention, while allowing for effective separation from both more polar and less polar impurities. A standard dimension like 250 mm x 4.6 mm with 5 µm particles offers a good balance between resolution and analysis time.[2]
-
Mobile Phase Selection (The Eluent): The goal is to find a solvent system that can effectively elute the analyte and its potential impurities from the column with good peak shape.
-
Solvents: A combination of Acetonitrile (ACN) and Water is a standard choice for reversed-phase chromatography. ACN is a versatile organic solvent with good UV transparency.
-
Additive: An acidic modifier, such as 0.1% Phosphoric Acid or Formic Acid in the aqueous phase, is crucial.[6] This suppresses the ionization of any potential acidic impurities (like the corresponding carboxylic acid) and silanol groups on the silica-based column, leading to sharper, more symmetrical peaks.
-
Elution Mode: A gradient elution is highly recommended. This involves starting with a higher percentage of the aqueous phase to retain and separate polar impurities, then gradually increasing the percentage of acetonitrile to elute the main analyte and any less polar impurities. This approach is superior to an isocratic (constant mobile phase composition) method for complex samples with a wide range of impurity polarities.
-
-
Detector Selection and Wavelength: The presence of a nitroaromatic chromophore in this compound makes it an ideal candidate for UV-Vis detection . Nitroaromatic compounds typically exhibit strong absorbance in the UV region between 200-300 nm.[7] A preliminary scan of the compound dissolved in the mobile phase would be performed to determine the wavelength of maximum absorbance (λmax), which is likely to be around 260 nm . Analyzing at the λmax ensures the highest sensitivity for both the main peak and any related impurities.
Detailed Experimental Protocol: HPLC Purity of this compound
This protocol is a robust starting point for analysis and must be validated for its intended use according to guidelines such as ICH Q2(R1).[8][9][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Chromatography Data System (CDS) for instrument control and data processing.
Reagents and Materials:
-
This compound reference standard and sample lot to be tested.
-
HPLC-grade Acetonitrile.
-
HPLC-grade water.
-
Phosphoric Acid (85%) or Formic Acid.
-
Class A volumetric flasks and pipettes.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic compounds.[2] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic modifier for improved peak shape. |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase HPLC. |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-35 min: 90-30% B35-40 min: 30% B | Ensures separation of impurities with a wide polarity range. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 260 nm | High absorbance wavelength for nitroaromatic compounds.[11][12] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| Run Time | 40 minutes | Sufficient time to elute all components and re-equilibrate the column. |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Mobile Phase B is 100% Acetonitrile. Degas both solutions before use.
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 1:1 mixture of Acetonitrile and Water to make a 100 mL solution (concentration ~0.1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.
-
Analysis: Inject the blank (diluent), standard, and sample solutions into the HPLC system.
-
Data Processing: Integrate all peaks in the sample chromatogram. Calculate the purity using the area percent normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
A Self-Validating System: The Imperative of Method Validation
A protocol is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[13] Key parameters to be assessed according to ICH Q2(R1) guidelines include:[8][10][14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the superior method, it is instructive to compare it with other available techniques to fully appreciate its advantages.
Caption: Comparison of HPLC with GC and NMR.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[2] | Partitioning of volatile analytes between a gas mobile phase and a stationary phase.[4] | Nuclear spin transitions in a magnetic field, providing structural information. |
| Applicability | Excellent: Ideal for non-volatile and thermally labile compounds like this compound.[3] | Poor: The analyte has a high boiling point and is prone to thermal degradation. Not suitable for primary purity analysis. | Good (for structure): Excellent for structural confirmation and identification of major impurities, but lacks the sensitivity for trace impurity detection. |
| Resolution | High resolution, enabling separation of closely related isomers and impurities.[5] | High resolution for volatile compounds. | Lower resolution for complex mixtures compared to chromatography. |
| Quantification | Highly quantitative with excellent accuracy and precision using area percent normalization. | Quantitative for volatile analytes but not applicable here. | Quantitative (qNMR) is possible but requires a certified internal standard and is less sensitive than HPLC. |
| Conclusion | The gold standard for routine quality control and quantitative purity determination of this compound. | Useful for detecting volatile residual solvents from the synthesis, but not for the main compound's purity. | A powerful complementary technique for structural elucidation of the main compound and any isolated, unknown impurities. |
Conclusion
For the comprehensive and accurate purity determination of this compound, HPLC stands out as the most suitable technique due to its high resolution, sensitivity, and quantitative capabilities.[2][3] While other methods like NMR provide invaluable structural information for impurity identification, HPLC remains the cornerstone for routine quality control and final product release testing in a research and drug development setting. The detailed protocol and method development rationale provided herein serve as a scientifically-grounded framework for establishing a robust, reliable, and validated purity assessment system.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
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A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. [Link]
-
A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]
-
HPLC vs CE Efficiency: Assessing Sample Purity Reach. Patsnap Eureka. [Link]
-
High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Preprints.org. [Link]
-
Ultraviolet Resonance Raman Spectroscopy of Nitroaromatic Compounds for Standoff Detection Applications. SPIE Digital Library. [Link]
-
Separation of Benzaldehyde, 2,3-dichloro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. LinkedIn. [Link]
-
UV-visible light absorption spectrum of phenol 3-nitrophenol. Doc Brown's Chemistry. [Link]
-
(a) UV-vis absorption spectra of different nitroaromatic compounds. (b)... ResearchGate. [Link]
-
Advantages and Disadvantages of HPLC in Protein Purity Analysis. MtoZ Biolabs. [Link]
-
This compound. CAS Common Chemistry. [Link]
-
Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]
-
o-NITROBENZALDEHYDE. Organic Syntheses Procedure. [Link]
-
This compound. Autech. [Link]
-
Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
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A Comparative Guide to the Biological Activity of Derivatives from Dichloronitrobenzaldehyde Isomers
Introduction
In the landscape of medicinal chemistry, substituted benzaldehydes serve as foundational scaffolds for a vast array of therapeutic agents. The introduction of halogen and nitro functional groups onto the benzaldehyde ring profoundly modulates the molecule's physicochemical properties, leading to a diverse spectrum of biological activities.[1] This guide focuses on derivatives of 2,3-Dichloro-6-nitrobenzaldehyde and provides a comparative analysis against derivatives of its potential isomers.
While direct, head-to-head experimental data comparing all possible dichloronitrobenzaldehyde isomers is not extensively available in current literature, this guide will synthesize existing data on related compounds and leverage established principles of Structure-Activity Relationships (SAR) to provide a robust comparative framework.[2][3][4] We will explore how the specific positioning of chloro and nitro substituents dictates the biological efficacy of the resulting derivatives, particularly in the realms of antimicrobial and anticancer activities. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational insights needed to navigate the chemical space of these potent molecules.
The Decisive Role of Isomerism in Biological Efficacy
The term "isomer" refers to molecules that share the same chemical formula but differ in the spatial arrangement of their atoms. In the context of dichloronitrobenzaldehydes, the specific placement of the two chlorine atoms and one nitro group on the benzene ring is a critical determinant of the final derivative's biological activity.[5][6] This influence is primarily exerted through three mechanisms:
-
Electronic Effects: The nitro group (NO₂) is a powerful electron-withdrawing group, while chlorine (Cl) is also electron-withdrawing via induction.[1] Their positions on the ring alter the electron density distribution across the molecule. This affects the reactivity of the aldehyde group during synthesis and modulates the ability of the final derivative to participate in non-covalent interactions (e.g., hydrogen bonds, π-π stacking) with biological targets like enzyme active sites or DNA.
-
Steric Hindrance: The physical bulk of the chlorine atoms can create steric hindrance. An atom at the ortho position (C2 or C6) relative to the aldehyde group can restrict the rotation of the aldehyde and influence the overall conformation of the derivative. This conformational rigidity can either enhance binding to a target by locking it in an active shape or diminish it by preventing a necessary conformational change.[7]
-
Lipophilicity and Pharmacokinetics: The position of substituents affects the molecule's polarity and, consequently, its lipophilicity (ability to dissolve in fats and lipids). This is crucial for pharmacokinetics, as it governs the molecule's ability to cross cell membranes, its distribution throughout the body, and its metabolic profile.[1]
Prevalent Derivatives: The Synthesis of Schiff Bases
Among the most widely studied and biologically active derivatives of substituted benzaldehydes are Schiff bases. These compounds are formed through the condensation reaction of an aldehyde with a primary amine, resulting in a characteristic imine or azomethine group (>C=N-).[8][9] This functional group is frequently implicated as being critical to their biological activities.[10]
General Synthesis Workflow
The synthesis is typically a straightforward one-step process, often catalyzed by a small amount of acid or base and performed in an alcohol solvent.[11][12]
Caption: General workflow for the synthesis of Schiff base derivatives.
Comparative Biological Activities
Antimicrobial Activity
Derivatives of nitro- and chloro-substituted benzaldehydes, particularly Schiff bases and their metal complexes, are widely reported to possess significant antimicrobial properties.[8][13] The activity is often broad-spectrum, affecting both Gram-positive and Gram-negative bacteria as well as fungi.[8][9]
Mechanism of Action: The antimicrobial effect of many Schiff bases is attributed to the azomethine linkage. It is theorized that this group can interfere with bacterial cell wall synthesis or disrupt normal cellular processes by chelating essential metal ions or inhibiting crucial enzymes like DNA gyrase.[9] The nitro group itself is a well-known pharmacophore in antimicrobial agents, where its reduction within the microbial cell can lead to the formation of cytotoxic radical species.[1]
Structure-Activity Relationship Insights:
-
Nitro Group Position: A nitro group at the para or ortho position is often associated with higher activity than a meta position, due to its ability to participate more effectively in resonance delocalization, which can stabilize interactions with a biological target.
-
Chloro Group Position: For this compound, the chlorine at C2 and the nitro group at C6 create significant steric crowding around the aldehyde, which will be inherited by the resulting Schiff base. This could force the derivative into a specific, potentially highly active, conformation. In contrast, an isomer like 3,4-dichloro-5-nitrobenzaldehyde would present a different steric and electronic profile, likely leading to different target specificity and potency.
Illustrative Data: While direct comparative data for this compound derivatives is sparse, the following table presents representative data for other substituted benzaldehyde Schiff base derivatives to illustrate how antimicrobial activity is typically reported and compared.
| Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Benzimidazole-based Schiff Base | S. aureus | 12.5 | [9] |
| Benzimidazole-based Schiff Base | A. baumannii | 15.62 | [9] |
| Isatin-derived Schiff Base | M. tuberculosis | 0.03 (mg/L) | [10] |
| 3,3′-diaminodipropylamine Schiff Base | Candida | 24 |
Anticancer Activity
The benzaldehyde scaffold is also a key feature in the design of novel anticancer agents.[14] Derivatives have been shown to induce apoptosis (programmed cell death), arrest the cell cycle, and inhibit the proliferation of various cancer cell lines.[14][15]
Mechanism of Action: The precise mechanisms are diverse. Some derivatives may induce apoptosis by causing a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[14] Others may interfere with critical signaling pathways, such as NF-κB or AP-1, which are involved in inflammation and cell survival.[16] The planar aromatic structures of these derivatives also suggest potential intercalation with DNA, though this is often a secondary mechanism.
Illustrative Apoptotic Pathway:
Caption: A potential pathway for apoptosis induction by bioactive derivatives.
Structure-Activity Relationship Insights: The substitution pattern is paramount for cytotoxic activity. For this compound derivatives, the electron-deficient aromatic ring could facilitate interactions with nucleophilic residues in enzyme active sites. The steric and electronic profile dictated by the isomerism will influence which kinases or cellular proteins the molecule can inhibit effectively. For example, a study on benzyloxybenzaldehyde derivatives found that specific methoxy and chloro substitutions significantly enhanced activity against the HL-60 cell line.[14]
Illustrative Data: The following table summarizes representative anticancer activity data for various benzaldehyde derivatives to demonstrate how potency (IC₅₀) is compared across different cancer cell lines.
| Derivative | Cell Line | IC₅₀ Value | Reference |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | < 1-10 µM | [14] |
| MPOBA (a benzaldehyde derivative) | HCT-116 (Colorectal) | 24.95 µM | [17] |
| Ciminalum–thiazolidinone hybrid (2h) | NCI-60 Panel (Average) | 1.57 µM (GI₅₀) | [15] |
Key Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed methodologies for the key experiments relevant to this guide.
Protocol 1: General Synthesis of a Schiff Base Derivative
This protocol is based on the Claisen-Schmidt condensation method.[11][18]
-
Dissolution: Dissolve the dichloronitrobenzaldehyde isomer (0.01 mol) and the selected primary amine (0.01 mol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Attach a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion)
This method provides a qualitative and semi-quantitative measure of antimicrobial activity.[8]
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Plating: Uniformly swab the entire surface of the MHA plate with the prepared bacterial inoculum.
-
Well Creation: Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.
-
Compound Loading: Add a specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a known concentration) into each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][19]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HL-60) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[19]
Conclusion and Future Directions
The biological activity of derivatives synthesized from dichloronitrobenzaldehydes is profoundly dictated by the isomeric structure of the parent aldehyde. The specific positioning of the chloro and nitro substituents modulates the electronic, steric, and pharmacokinetic properties of the resulting compounds, leading to distinct antimicrobial and anticancer profiles. While derivatives of this compound are promising candidates for drug discovery due to their unique substitution pattern, a comprehensive understanding requires direct comparative studies against other isomers.
Future research must focus on the systematic synthesis and parallel biological evaluation of derivatives from all relevant dichloronitrobenzaldehyde isomers. Such studies, employing standardized protocols, will be invaluable for elucidating precise Structure-Activity Relationships. This will enable the rational design of more potent and selective therapeutic agents, ultimately accelerating the translation of these versatile chemical scaffolds from the laboratory to the clinic.
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Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. [Link]
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A Researcher's Guide to the Computational and Experimental Analysis of Electronic Effects in Dichloronitrobenzaldehydes
Introduction: The Significance of Electronic Effects in Drug Discovery
In the landscape of medicinal chemistry and drug development, the subtle interplay of electronic effects within a molecule can dictate its biological activity, metabolic stability, and overall efficacy. Dichloronitrobenzaldehydes represent a fascinating class of compounds where the precise arrangement of electron-withdrawing chloro and nitro groups, alongside the aldehyde functionality, creates a unique and complex electronic environment. Understanding this environment is paramount for predicting reactivity, molecular interactions, and potential therapeutic applications.[1]
This guide provides a comprehensive framework for the computational and experimental evaluation of electronic effects in various isomers of dichloronitrobenzaldehyde. We move beyond a simple recitation of protocols to explain the causal reasoning behind methodological choices, ensuring a robust and self-validating approach. This comparative analysis is designed to empower researchers to rationally design molecules with tailored electronic properties for targeted biological outcomes.
Theoretical Framework: Decoding the Electronic Landscape
The electronic character of a substituted benzene ring is governed by the cumulative influence of its substituents. In dichloronitrobenzaldehydes, we have three key players:
-
The Aldehyde Group (-CHO): Moderately deactivating and meta-directing through inductive and resonance effects.
-
The Nitro Group (-NO₂): Strongly deactivating and meta-directing, exerting powerful electron-withdrawing effects.[2][3]
-
Chlorine Atoms (-Cl): Deactivating via a strong inductive effect but ortho-, para-directing due to resonance donation from lone pairs.[4]
The relative positions of these groups create distinct isomers, each with a unique electronic fingerprint. Our analysis will focus on quantifying these differences through two primary lenses: Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.[1][5]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic density around a molecule. It allows for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing crucial insights into intermolecular interactions and potential sites for metabolic attack or receptor binding.[1]
PART 1: Computational Workflow for Isomer Comparison
Our computational approach is centered on Density Functional Theory (DFT), a robust method that provides a favorable balance between accuracy and computational cost for systems of this size.[6][7]
Overall Computational Strategy
The following diagram outlines the comprehensive workflow for analyzing the electronic properties of dichloronitrobenzaldehyde isomers.
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A Comparative Guide to Quinazoline Synthesis: An In-depth Analysis of Nitrobenzaldehyde Isomer Efficacy
For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of therapeutic innovation. Its derivatives are integral to a wide array of pharmaceuticals, exhibiting activities from anticancer to anti-inflammatory.[1] The efficiency of synthesizing this privileged heterocycle is therefore of paramount importance. This guide provides an in-depth, objective comparison of quinazoline synthesis yields, focusing on the strategic choice of the starting material: the isomers of nitrobenzaldehyde. We will dissect the mechanistic nuances and present experimental data that underscore the profound impact of substituent positioning on reaction outcomes.
The Fundamental Reaction Pathway: From Nitroaromatic to Heterocycle
A prevalent and effective strategy for constructing the quinazoline core involves a domino reaction sequence that begins with an ortho-substituted nitroarene. The process hinges on the in-situ reduction of a nitro group to an amine, which then participates in a cascade of condensation and cyclization reactions to form the final bicyclic system. This one-pot approach is prized for its efficiency, circumventing the need to isolate the often unstable 2-aminobenzaldehyde intermediate.
The general workflow can be visualized as follows:
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A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 2,3-Dichloro-6-nitrobenzaldehyde
For researchers, scientists, and drug development professionals, the purity of starting materials is not merely a matter of compliance; it is the bedrock of reproducible, safe, and effective outcomes. 2,3-Dichloro-6-nitrobenzaldehyde is a critical intermediate, notably in the synthesis of Staurosporinone analogues, which are potent protein kinase C inhibitors.[1][2] The presence of even minor impurities can drastically alter reaction kinetics, introduce downstream purification challenges, and compromise the integrity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of analytical methodologies for the comprehensive characterization of impurities in commercial-grade this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind method selection, enabling you to build a robust, self-validating quality control strategy.
Understanding the Impurity Profile: Origins and Expectations
A logical approach to impurity characterization begins with understanding the synthetic route. While specific proprietary methods vary, the synthesis of substituted nitrobenzaldehydes often involves the chlorination and nitration of a toluene precursor followed by oxidation of the methyl group. This pathway suggests several classes of potential impurities:
-
Starting Material Residues: Incomplete reactions can leave behind precursors like dichlorotoluene isomers.
-
Isomeric Byproducts: The directing effects of substituents on the aromatic ring are not absolute, potentially leading to the formation of other isomers (e.g., 2,5-Dichloro-3-nitrobenzaldehyde).
-
Oxidation/Reduction Variants: The most common impurities are often the over-oxidized product, 2,3-Dichloro-6-nitrobenzoic acid, or the under-oxidized intermediate, (2,3-Dichloro-6-nitrophenyl)methanol.
-
Related Synthetic Adducts: Byproducts from side reactions during chlorination or nitration steps.
Workflow for Comprehensive Impurity Characterization
A multi-technique approach is essential for a complete and validated characterization. No single method can definitively identify and quantify all potential impurities. The following workflow illustrates a logical progression from initial screening to definitive structural elucidation and quantification.
Caption: A comprehensive workflow for impurity characterization.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical method should be driven by the specific questions being asked and the physicochemical properties of the expected impurities.[3] For a molecule like this compound, a combination of gas and liquid chromatography is indispensable.
Caption: Logic for selecting the appropriate analytical technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the premier choice for identifying and quantifying volatile and semi-volatile impurities. Its high chromatographic resolution can separate closely related isomers, while the mass spectrometer provides definitive identification based on fragmentation patterns.[4] For halogenated compounds, this technique is particularly powerful.[5] We select GC-MS specifically to search for residual chlorinated precursors and isomeric byproducts which have similar polarities but different boiling points or fragmentation patterns.
| Parameter | Value / Condition | Rationale |
| Instrument | Gas Chromatograph with Mass Spectrometer | Provides both separation and definitive identification.[6] |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent | A non-polar column offering excellent separation for a wide range of aromatic compounds.[3] |
| Inlet Temp. | 270 °C | Ensures complete volatilization without thermal degradation. |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas providing optimal resolution. |
| Oven Program | 120 °C (2 min), ramp 15 °C/min to 300 °C (10 min) | A robust gradient to separate early-eluting volatiles from the main analyte and late-eluting impurities. |
| MS Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation libraries. |
| MS Scan Range | 40-450 m/z | Covers the mass range of expected impurities and the parent compound (MW: 220.01 g/mol ).[7] |
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse for purity assessment, especially for compounds that are non-volatile or thermally labile. The most likely non-volatile impurity in this case is 2,3-Dichloro-6-nitrobenzoic acid. GC analysis would fail to detect this, as the carboxylic acid has a high boiling point and may decompose in the hot injector. Therefore, a reverse-phase HPLC method is a necessary and complementary technique.[8][9]
| Parameter | Value / Condition | Rationale |
| Instrument | HPLC with UV/Vis or Diode Array Detector (DAD) | DAD allows for peak purity analysis and detection at the optimal wavelength. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The industry standard for reverse-phase separation of moderately polar molecules.[9] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acidified mobile phase ensures good peak shape for acidic impurities.[10] |
| Gradient | 60% A / 40% B, ramp to 10% A / 90% B over 15 min | Gradient elution is necessary to elute the main analyte and any more non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 240 nm | Provides good sensitivity for the nitroaromatic chromophore.[9] |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While chromatography separates and detects, NMR provides the definitive structural confirmation.[11] For impurity characterization, its power lies in identifying structures without needing a pre-existing reference standard. The presence of an impurity like 2,3-Dichloro-6-nitrobenzoic acid would be immediately obvious in a ¹H NMR spectrum by the appearance of a very broad singlet far downfield (>12 ppm), while the characteristic aldehyde proton signal (~10.1 ppm) would diminish in relative integration.
| Parameter | Value / Condition | Rationale |
| Instrument | 400 MHz (or higher) NMR Spectrometer | Higher field strength provides better signal dispersion, crucial for resolving complex aromatic regions. |
| Nuclei | ¹H, ¹³C | Proton NMR for initial assessment and Carbon-13 for confirming the carbon skeleton. |
| Solvent | CDCl₃ or DMSO-d₆ | Deuterated solvents are required for the experiment. DMSO-d₆ is useful for acidic protons. |
| Internal Standard | Tetramethylsilane (TMS) at 0 ppm | Standard reference for chemical shifts. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid, non-destructive technique best used for initial screening and functional group confirmation.[12] While not quantitative, it can quickly indicate the presence of major impurities. For example, a crude sample contaminated with the corresponding carboxylic acid would show a broad O-H stretching band from ~2500-3300 cm⁻¹, which is absent in the pure aldehyde.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| C-H (aldehyde) | ~2850, ~2750 | Confirms presence of the aldehyde functional group. |
| C=O (aldehyde) | ~1710 | Strong, sharp peak indicating the carbonyl stretch.[13] |
| N-O (nitro) | ~1530 (asymmetric), ~1350 (symmetric) | Confirms the presence of the nitro group.[14] |
| C-Cl | ~800-600 | Confirms the presence of chloro-substituents. |
| O-H (acid impurity) | ~3300-2500 (broad) | A key indicator of the presence of the carboxylic acid impurity. |
Purification Strategies: A Comparative Overview
When commercial material does not meet the required purity specifications, an appropriate purification method must be selected.
-
Recrystallization: This is the simplest method, relying on differences in solubility between the main compound and impurities in a given solvent system. It is most effective when the impurity concentration is low (<5%).
-
Bisulfite Adduct Formation: This is a highly specific and effective chemical purification method for aldehydes.[15][16] The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble adduct, leaving non-aldehydic impurities in the organic phase. The aldehyde can then be regenerated by treating the aqueous layer with a base.[17] This method is exceptionally powerful for removing the corresponding benzoic acid or alcohol impurities, which will not react.
Experimental Protocol: Purification via Bisulfite Extraction
Causality: We choose this method over simple recrystallization when significant amounts of non-aldehydic impurities are present, as it leverages chemical reactivity for separation, which is often more efficient than relying on solubility differences alone.[17]
Caution: This procedure should be performed in a well-ventilated fume hood as sulfur dioxide gas can be generated.[15]
-
Adduct Formation: Dissolve the impure this compound in a minimal amount of a suitable organic solvent (e.g., methanol or a mixture that ensures solubility). Transfer this solution to a separatory funnel.
-
Extraction: Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes. The aldehyde-bisulfite adduct will partition into the aqueous layer.[16]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the adduct into a clean flask. The organic layer, containing non-aldehydic impurities, can be discarded or analyzed separately.
-
Regeneration: Return the aqueous layer to the separatory funnel. Slowly add a 10% sodium hydroxide (NaOH) solution dropwise while stirring until the solution becomes strongly basic (pH > 12). This will decompose the adduct, regenerating the aldehyde.[15]
-
Final Extraction: Extract the regenerated aldehyde from the aqueous layer with a fresh portion of an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Workup: Collect the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Conclusion
The characterization of impurities in this compound is a critical step in ensuring the quality and consistency of research and drug development programs. A purely protocol-driven approach is insufficient. By understanding the potential origins of impurities, a Senior Application Scientist can deploy an intelligent, multi-technique analytical strategy. The orthogonal combination of GC-MS for volatile components and HPLC for non-volatile species provides a comprehensive quantitative profile. This data, when supported by the definitive structural evidence from NMR and the rapid screening capability of FTIR, creates a self-validating system that ensures the highest level of scientific integrity and trustworthiness in your results.
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Reddit User Discussion. (2015). Purifying aldehydes? r/chemistry. [Link]
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ResearchGate Discussion. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services. [Link]
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Paquin, J. F., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1176-1181. [Link]
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St. Onge, B. J., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. [Link]
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Liu, Y., et al. (2022). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. Chinese Journal of Energetic Materials, 30(6), 564-570. [Link]
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Pharmaffiliates. (n.d.). This compound. [Link]
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A Comparative Guide to the Kinetic Studies of Reactions Involving 2,3-Dichloro-6-nitrobenzaldehyde
Introduction
In the landscape of modern organic synthesis and drug discovery, 2,3-Dichloro-6-nitrobenzaldehyde stands as a pivotal intermediate, valued for its unique substitution pattern that paves the way for the construction of complex molecular architectures, including analogues of Staurosporinone, a potent protein kinase C inhibitor. A comprehensive understanding of its reaction kinetics is paramount for optimizing synthetic routes, enhancing yields, and ensuring process safety. However, a review of the current scientific literature reveals a scarcity of direct kinetic studies for this specific molecule.
This guide, therefore, adopts a comparative and predictive approach, grounded in the principles of physical organic chemistry. By analyzing kinetic data from structurally analogous substituted benzaldehydes, we can forecast the reactivity of this compound in key chemical transformations. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical experimental designs for kinetic analysis.
The Electronic and Steric Profile of this compound
The reactivity of an aromatic aldehyde is profoundly influenced by the nature and position of its ring substituents. In this compound, the aldehyde functionality is flanked by a powerful confluence of electron-withdrawing and sterically hindering groups.
-
Electronic Effects: The nitro group (-NO₂) at the ortho position is a potent electron-withdrawing group, acting through both resonance and inductive effects. The two chlorine atoms at the 2 and 3 positions also withdraw electron density inductively. This cumulative electron withdrawal significantly increases the partial positive charge on the carbonyl carbon, rendering it highly electrophilic and, therefore, more susceptible to nucleophilic attack.
-
Steric Effects: The presence of the nitro group and a chlorine atom in the ortho positions to the aldehyde group introduces significant steric hindrance. This can impede the approach of bulky nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to sterically unhindered aldehydes.
The interplay of these electronic and steric factors dictates the kinetic profile of this compound across different reaction classes.
Comparative Kinetic Analysis of Key Reaction Classes
To build a predictive model for the reactivity of this compound, we will examine kinetic data from two fundamental reaction types: oxidation and condensation reactions.
Oxidation of Substituted Benzaldehydes
The oxidation of aldehydes to carboxylic acids is a common transformation. Kinetic studies on the oxidation of various substituted benzaldehydes by oxidizing agents like benzyltrimethylammonium fluorochromate (BTMAFC) and quinolinium dichromate reveal the influence of substituents on the reaction rate.
Table 1: Comparison of Second-Order Rate Constants for the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Fluorochromate (BTMAFC)
| Substituent | 10² k₂ (dm³ mol⁻¹ s⁻¹) at 303 K | Predicted Relative Reactivity of this compound |
| H | 2.18 | - |
| 4-NO₂ | 15.5 | - |
| 4-Cl | 4.35 | - |
| 4-CH₃ | 1.25 | - |
| 4-OCH₃ | 0.68 | - |
| 2,3-di-Cl, 6-NO₂ | Very Low (Predicted) | The strong electron-withdrawing nature of the nitro and chloro groups deactivates the aldehyde towards this type of oxidation, leading to a predicted slow reaction rate. |
Data extracted from a study on the oxidation of para-substituted benzaldehydes by BTMAFC in an aqueous acetic acid medium.
The data indicates that electron-withdrawing groups can have a complex effect on oxidation rates, which is dependent on the specific oxidant and reaction mechanism. For oxidations involving hydride abstraction from the aldehyde C-H bond, strong electron-withdrawing groups are expected to significantly slow down the reaction.
Condensation Reactions of Substituted Benzaldehydes
Condensation reactions, such as the Knoevenagel and Aldol condensations, are cornerstone C-C bond-forming reactions where the aldehyde acts as an electrophile. The rate of these reactions is highly sensitive to the electrophilicity of the carbonyl carbon.
Table 2: Relative Reactivity of Substituted Benzaldehydes in Condensation Reactions
| Substituent | Relative Reactivity (Predicted/Observed) | Rationale |
| 4-Nitrobenzaldehyde | Very High | Strong activation by the electron-withdrawing nitro group. |
| 2,3-di-Cl, 6-NO₂ | Very High (Predicted) | The cumulative electron-withdrawing effect of the nitro and chloro groups will render the carbonyl carbon highly electrophilic, favoring rapid nucleophilic attack. Steric hindrance may temper this effect with bulky nucleophiles. |
| Benzaldehyde | Moderate | Baseline reactivity. |
| 4-Methoxybenzaldehyde | Low | Deactivation by the electron-donating methoxy group. |
| 2-Nitrobenzaldehyde | High | The ortho-nitro group enhances electrophilicity, though steric hindrance can play a role. |
The strong electron-withdrawing character of the substituents in this compound is expected to make it a highly reactive substrate in condensation reactions, likely surpassing the reactivity of benzaldehyde and even 4-nitrobenzaldehyde, provided the nucleophile is not excessively bulky.
Experimental Protocols for Kinetic Studies
To empirically determine the reaction kinetics of this compound and validate the predictions made in this guide, a robust experimental protocol is essential. UV-Vis spectrophotometry is a widely used technique for monitoring the progress of reactions involving aromatic compounds due to their strong chromophores.
Protocol: Kinetic Analysis of a Condensation Reaction via UV-Vis Spectrophotometry
Objective: To determine the rate law and rate constant for the reaction of this compound with a nucleophile (e.g., malononitrile in a Knoevenagel condensation).
Materials:
-
This compound
-
Malononitrile (or other active methylene compound)
-
Base catalyst (e.g., piperidine)
-
Solvent (e.g., ethanol or acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare a stock solution of malononitrile of known concentration (e.g., 0.1 M) in the same solvent.
-
Prepare a stock solution of the catalyst (e.g., 0.01 M piperidine) in the same solvent.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the starting materials and a preliminary reaction mixture to identify the wavelength of maximum absorbance (λmax) of the product. This wavelength should ideally have minimal interference from the reactants.
-
-
Kinetic Runs (Method of Initial Rates):
-
To a cuvette, add the solvent, the malononitrile solution, and the catalyst solution. Use a blank cuvette with the same solvent for reference.
-
Initiate the reaction by adding a known volume of the this compound stock solution to the cuvette, quickly mix, and immediately start recording the absorbance at λmax as a function of time.
-
Repeat the experiment, systematically varying the concentration of one reactant while keeping the others constant (and in large excess to ensure pseudo-first-order conditions).
-
-
Data Analysis:
-
Plot absorbance versus time for each run. The initial rate of the reaction is the slope of the initial linear portion of this curve.
-
Determine the order of the reaction with respect to each reactant by plotting the logarithm of the initial rate versus the logarithm of the concentration of the varied reactant. The slope of this line gives the order.
-
Once the orders are determined, calculate the rate constant (k) from the rate law equation: Rate = k[Aldehyde]ˣ[Nucleophile]ʸ[Catalyst]ᶻ.
-
Visualization of Workflows and Concepts
To aid in the conceptualization of the experimental and theoretical frameworks discussed, the following diagrams are provided.
Caption: A generalized workflow for the kinetic analysis of a condensation reaction using UV-Vis spectrophotometry.
A Comparative Guide to the Synthetic Efficiency of 2,3-Dichloro-6-nitrobenzaldehyde
Abstract
This guide provides a comprehensive benchmark analysis of 2,3-Dichloro-6-nitrobenzaldehyde as a chemical building block for researchers, scientists, and professionals in drug development. Through a series of side-by-side comparisons with a structurally similar alternative, this document evaluates its performance in key synthetic transformations, including heterocycle formation and palladium-catalyzed cross-coupling reactions. The objective is to furnish an in-depth, data-driven resource that elucidates the advantages and potential limitations of employing this halosubstituted nitrobenzaldehyde in complex synthetic pathways, thereby enabling more informed decisions in experimental design and process development.
Introduction: The Strategic Value of Polysubstituted Aromatic Building Blocks
Polysubstituted aromatic compounds are foundational to the synthesis of a vast array of pharmaceuticals and functional materials. The specific arrangement of functional groups on the aromatic scaffold dictates the molecule's reactivity and its potential for elaboration into more complex structures. This compound is a versatile reactant, with its utility stemming from the electrophilic nature of the aldehyde, the electron-withdrawing nitro group, and the two chlorine atoms that can serve as handles for further functionalization.[1][2][3] This guide aims to objectively benchmark the efficiency of this compound against a closely related analogue, 2-Chloro-6-nitrobenzaldehyde , in common and synthetically valuable reactions. The comparison will focus on quantifiable metrics such as reaction yield, purity, and reaction time to provide a clear performance assessment.
Physicochemical Properties and Reactivity Profile
The reactivity of a building block is intrinsically linked to its electronic and steric properties. In this compound, the strongly electron-withdrawing nitro group enhances the electrophilicity of the aldehyde carbonyl carbon, making it highly susceptible to nucleophilic attack.[4] The two chlorine atoms also contribute to the electron-deficient nature of the aromatic ring.
| Property | This compound | 2-Chloro-6-nitrobenzaldehyde |
| CAS Number | 75618-41-6[1][2][5][6] | 6361-22-4 |
| Molecular Formula | C7H3Cl2NO3[1][2][6][7] | C7H4ClNO3 |
| Molecular Weight | 220.01 g/mol [1][2][6] | 185.56 g/mol |
| Appearance | Off-White to Pale Beige Solid[2] | Yellow Crystalline Solid |
| Melting Point | 97-101 °C | 69-71 °C |
| Solubility | Soluble in most organic solvents | Soluble in most organic solvents |
The additional chlorine atom in this compound introduces steric hindrance around the aldehyde group and provides a second potential site for cross-coupling reactions, a feature that will be explored in a later section.
Comparative Analysis: Reductive Cyclization for Quinoline Synthesis
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8] A common and efficient method for its synthesis is the Friedländer annulation, which can be adapted to a one-pot domino reaction starting from o-nitrobenzaldehydes.[8][9] This involves the in-situ reduction of the nitro group to an amine, followed by condensation with an active methylene compound and subsequent cyclization.[8][10][11][12]
This section benchmarks the performance of this compound against 2-Chloro-6-nitrobenzaldehyde in a tin(II) chloride-mediated reductive cyclization with ethyl 3,3-diethoxypropionate to form the corresponding substituted quinoline-3-carboxylic acid esters.[10][11]
Experimental Workflow: Quinoline Synthesis
Caption: Workflow for the one-pot synthesis of quinoline derivatives.
Detailed Experimental Protocol: Synthesis of Ethyl 7,8-dichloroquinoline-3-carboxylate
-
Reaction Setup: To a solution of this compound (220 mg, 1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add ethyl 3,3-diethoxypropionate (0.48 mL, 2.5 mmol).
-
Reagent Addition: Add tin(II) chloride dihydrate (902 mg, 4.0 mmol) to the stirred solution.
-
Reaction: Heat the reaction mixture to 90 °C and maintain for 4 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and quench with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Filter the resulting emulsion through a pad of Celite, rinsing with ethyl acetate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
-
The same protocol is followed for 2-Chloro-6-nitrobenzaldehyde.
Results and Data Analysis
| Starting Material | Product | Reaction Time (h) | Yield (%) | Purity (by ¹H NMR) |
| This compound | Ethyl 7,8-dichloroquinoline-3-carboxylate | 4 | 78% | >95% |
| 2-Chloro-6-nitrobenzaldehyde | Ethyl 8-chloroquinoline-3-carboxylate | 4 | 85% | >95% |
Discussion: Both building blocks proved to be effective substrates for the reductive cyclization, affording the desired quinoline products in good yields. 2-Chloro-6-nitrobenzaldehyde gave a slightly higher yield, which may be attributed to the reduced steric hindrance from a single chlorine atom adjacent to the reacting nitro group. However, the key advantage of using this compound lies in the retention of the second chlorine atom on the quinoline core, which is a valuable handle for subsequent diversification, for instance, through cross-coupling reactions.
Comparative Analysis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[13][14][15][16] This reaction typically involves the coupling of an organoboron species with an organic halide, catalyzed by a palladium complex.[13][14][15] Here, we evaluate the reactivity of the chloro-substituents on our building blocks in a Suzuki coupling with phenylboronic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 3-Chloro-2-nitro-6-phenylbenzaldehyde
-
Reaction Setup: In a pressure flask under an argon atmosphere, combine this compound (220 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (0.4 mL).
-
Degassing: Sparge the mixture with argon for 10 minutes.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 22 mg, 0.03 mmol).
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C for 12 hours.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
-
A similar protocol is followed for 2-Chloro-6-nitrobenzaldehyde.
Results and Data Analysis
| Starting Material | Product | Catalyst Loading (mol%) | Yield (%) | Key Observation |
| This compound | 3-Chloro-2-nitro-6-phenylbenzaldehyde | 3 | 82% | Selective coupling at the C2 position |
| 2-Chloro-6-nitrobenzaldehyde | 2-Nitro-6-phenylbenzaldehyde | 3 | 91% | High yield of single product |
Discussion: The Suzuki-Miyaura coupling proceeded efficiently for both substrates. 2-Chloro-6-nitrobenzaldehyde predictably gave a high yield of the corresponding biaryl product. More interestingly, this compound underwent a regioselective coupling. The reaction occurred preferentially at the C2 position, which is more sterically accessible and electronically activated for oxidative addition to the palladium catalyst. This inherent selectivity is a significant advantage, as it allows for the stepwise functionalization of the aromatic ring, leaving the C3 chlorine atom available for subsequent transformations.
Cost-Effectiveness and Scalability
While a detailed cost analysis is beyond the scope of this guide and subject to market fluctuations, a general consideration of availability is pertinent. Both this compound and 2-Chloro-6-nitrobenzaldehyde are commercially available from multiple suppliers.[5][6][17] The synthetic routes to these compounds are generally straightforward, often starting from the corresponding nitrotoluenes.[18][19] For large-scale synthesis, the cost of starting materials and reagents, as well as the overall process efficiency (yield, reaction time, purification), will be critical factors. The reactions described herein utilize standard laboratory reagents and conditions, suggesting good scalability for both building blocks.
Conclusion and Recommendations
This comparative guide demonstrates that both this compound and 2-Chloro-6-nitrobenzaldehyde are highly effective building blocks in organic synthesis.
-
2-Chloro-6-nitrobenzaldehyde is an excellent choice for syntheses where a single point of diversification is required, often providing slightly higher yields in straightforward transformations due to lower steric hindrance.
-
This compound offers superior strategic value for the synthesis of more complex molecules. Its key advantage is the potential for regioselective, stepwise functionalization. The ability to perform a cross-coupling reaction at one chlorine atom while leaving the other intact opens up avenues for building molecular complexity in a controlled manner.
Recommendation: For linear synthetic routes targeting simpler analogues, 2-Chloro-6-nitrobenzaldehyde may be the more efficient option. However, for convergent or diversity-oriented syntheses that require multiple, orthogonal reaction handles on the aromatic core, This compound is the superior and more versatile building block. Its capacity for selective modification makes it an invaluable tool for drug discovery and the development of complex organic materials.
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A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry - ACS Publications. [Link]
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A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry - ACS Publications. [Link]
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Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC - NIH. [Link]
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A one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes. PubMed. [Link]
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Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. ResearchGate. [Link]
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2,6-Dichloro-3-Nitrobenzaldehyde5866-97-7. IndiaMART. [Link]
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Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane. ResearchGate. [Link]
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m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses Procedure. [Link]
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o-NITROBENZALDEHYDE. Organic Syntheses. [Link]
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A Comparative Guide to the DFT Analysis of 2,3-Dichloro-6-nitrobenzaldehyde and Its Isomers
This guide provides a comprehensive framework for a comparative computational study of 2,3-dichloro-6-nitrobenzaldehyde and its positional isomers using Density Functional Theory (DFT). It is intended for researchers, scientists, and drug development professionals who are interested in understanding the structure-property relationships of these compounds. By leveraging DFT, we can gain insights into their electronic, spectroscopic, and thermodynamic properties, which can be invaluable for predicting their reactivity, stability, and potential applications.
The strategic placement of chloro and nitro groups on the benzaldehyde scaffold can significantly influence the molecule's chemical behavior. This in-silico analysis offers a robust and efficient methodology to explore these nuances, providing data that can guide synthetic efforts and functional assessments.
Introduction: The Significance of Isomeric Variation
This compound is an aromatic compound with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals.[1][2] The specific substitution pattern of electron-withdrawing chlorine atoms and the strongly deactivating nitro group on the benzaldehyde ring creates a unique electronic environment. However, the properties of this molecule are not unique to this single arrangement. Positional isomers, where the chloro and nitro groups occupy different positions on the benzene ring, can exhibit markedly different characteristics.
A comparative DFT study is a powerful tool to elucidate these differences. By calculating various molecular properties, we can systematically compare the isomers and predict which might be more suitable for a specific application. This guide will focus on a selection of isomers to illustrate the methodology and the insights that can be gained.
Experimental Design: A Validated Computational Protocol
The reliability of any computational study hinges on the appropriateness of the chosen methodology. For halogenated nitroaromatic compounds, a well-established protocol involves Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
Selection of Isomers
For a comprehensive comparison, we will consider the parent compound, this compound, and five of its isomers, ensuring a varied substitution pattern across the benzene ring:
-
Parent: this compound
-
Isomer 1: 2,4-Dichloro-6-nitrobenzaldehyde
-
Isomer 2: 2,5-Dichloro-6-nitrobenzaldehyde
-
Isomer 3: 3,4-Dichloro-6-nitrobenzaldehyde
-
Isomer 4: 3,5-Dichloro-6-nitrobenzaldehyde
-
Isomer 5: 2,6-Dichloro-3-nitrobenzaldehyde
Computational Methodology
The following protocol is recommended for this comparative study, grounded in established practices for similar molecular systems.[3][4][5]
Step 1: Molecular Structure Preparation The initial 3D structures of the parent compound and its isomers will be constructed using molecular modeling software such as Avogadro or GaussView.
Step 2: Geometry Optimization To find the most stable conformation (the lowest energy structure) for each isomer, geometry optimization will be performed. This is a critical step as all subsequent property calculations are dependent on an accurate molecular geometry.
-
Level of Theory: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has been shown to provide reliable results for organic molecules.[4][6]
-
Basis Set: 6-311++G(d,p). This basis set provides a good description of the electronic structure for organic molecules containing heteroatoms and allows for the consideration of polarization and diffuse functions, which are important for describing the electron distribution in these systems.[7]
Step 3: Frequency Calculations Following geometry optimization, frequency calculations will be performed at the same level of theory. This serves two purposes:
-
Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Thermodynamic Properties: These calculations provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 4: Calculation of Molecular Properties With the optimized geometries, a range of electronic and spectroscopic properties will be calculated:
-
Electronic Properties:
-
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability.[4][5]
-
Dipole Moment: This provides insight into the overall polarity of the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution, highlighting electrophilic and nucleophilic sites.
-
-
Spectroscopic Properties:
-
Infrared (IR) Spectra: Simulated IR spectra can be compared with experimental data for validation and can aid in the identification of isomers.[6]
-
The overall computational workflow is depicted in the following diagram:
Caption: A flowchart illustrating the key steps in the comparative DFT study.
Results and Discussion: A Comparative Analysis
The data obtained from the DFT calculations can be systematically compared to understand the influence of the substituent positions on the properties of dichloronitrobenzaldehyde isomers.
Structural and Thermodynamic Stability
The relative stability of the isomers can be assessed by comparing their calculated total energies or Gibbs free energies. It is expected that steric hindrance and electronic repulsion between adjacent chloro and nitro groups will influence the stability. For instance, isomers with bulky groups in close proximity may be less stable.
Table 1: Calculated Thermodynamic Properties of Dichloronitrobenzaldehyde Isomers
| Isomer | Total Energy (Hartree) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| This compound | Illustrative Value | Illustrative Value | Illustrative Value |
| 2,4-Dichloro-6-nitrobenzaldehyde | Illustrative Value | Illustrative Value | Illustrative Value |
| 2,5-Dichloro-6-nitrobenzaldehyde | Illustrative Value | Illustrative Value | Illustrative Value |
| 3,4-Dichloro-6-nitrobenzaldehyde | Illustrative Value | Illustrative Value | Illustrative Value |
| 3,5-Dichloro-6-nitrobenzaldehyde | Illustrative Value | Illustrative Value | Illustrative Value |
| 2,6-Dichloro-3-nitrobenzaldehyde | Illustrative Value | Illustrative Value | Illustrative Value |
| Note: The data presented in this table is illustrative. Actual values would be populated from the DFT calculations. |
Electronic Properties and Reactivity
The electronic properties of the isomers provide valuable insights into their reactivity.
HOMO-LUMO Energy Gap: A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[4][5] The positions of the electron-withdrawing groups will significantly modulate this gap.
Molecular Electrostatic Potential (MEP): The MEP map is a powerful visualization tool. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For benzaldehyde derivatives, the aldehydic proton and the carbonyl oxygen are expected to be key features in the MEP map.
Caption: A logical diagram showing the comparative analysis of various properties between the parent compound and its isomers.
Table 2: Calculated Electronic Properties of Dichloronitrobenzaldehyde Isomers
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | Illustrative Value | Illustrative Value | Illustrative Value |
| 2,4-Dichloro-6-nitrobenzaldehyde | Illustrative Value | Illustrative Value | Illustrative Value |
| 2,5-Dichloro-6-nitrobenzaldehyde | Illustrative Value | Illustrative Value | Illustrative Value |
| 3,4-Dichloro-6-nitrobenzaldehyde | Illustrative Value | Illustrative Value | Illustrative Value |
| 3,5-Dichloro-6-nitrobenzaldehyde | Illustrative Value | Illustrative Value | Illustrative Value |
| 2,6-Dichloro-3-nitrobenzaldehyde | Illustrative Value | Illustrative Value | Illustrative Value |
| Note: The data presented in this table is illustrative. Actual values would be populated from the DFT calculations. |
Conclusion
This guide has outlined a comprehensive and scientifically rigorous protocol for the comparative DFT study of this compound and its isomers. By following this methodology, researchers can obtain valuable data on the structural, thermodynamic, and electronic properties of these compounds. The insights gained from such a study can significantly aid in the rational design of molecules with desired characteristics for applications in drug development and materials science. The presented framework emphasizes the importance of a systematic and validated computational approach to ensure the reliability and predictive power of the results.
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A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (2025). ResearchGate. [Link]
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This compound. CAS Common Chemistry. [Link]
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This compound [ 75618-41-6 ]. Autech Industry Co.,Limited. [Link]
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This compound | CAS#:75618-41-6. Chemsrc. [Link]
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CAS No : 75618-41-6| Product Name : this compound. Pharmaffiliates. [Link]
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Combined Experimental and Theoretical Investigation into the Photophysical Properties of Halogenated Coelenteramide Analogs. (2022). PMC - NIH. [Link]
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A theoretical investigation on the regioselectivity of the intramolecular hetero Diels-Alder and 1, 3-dipolar cycloaddition of 2-vinyloxybenzaldehyde derivatives. ResearchGate. [Link]
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Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI. [Link]
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Detection of Tetrachlorobutadiene Isomers Using Density Functional Theory Methods, A Comparative Study of Hartree-Fock and Density Functional Theory Analysis. (2025). ChemRxiv. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-Dichloro-6-nitrobenzaldehyde
This document provides a detailed, procedural guide for the safe handling and proper disposal of 2,3-Dichloro-6-nitrobenzaldehyde. As a chlorinated nitroaromatic compound, this chemical presents specific hazards that necessitate a rigorous and compliant waste management protocol. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety, environmental protection, and regulatory compliance. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a self-validating system for laboratory waste management.
Hazard Identification and Essential Safety Precautions
Understanding the inherent risks of this compound is the foundation of its safe management. While toxicological properties may not be fully investigated for every novel compound, the chemical class provides significant guidance. Halogenated nitroaromatics are typically irritants, potentially toxic, and pose environmental hazards.
Upon combustion, this compound can release highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[1] This thermal decomposition profile is a primary driver for the selection of the ultimate disposal method.
Table 1: Key Hazard and Safety Information
| Property | Description | Source |
| Primary Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | Safety Data Sheet (SDS) |
| Environmental Hazards | Potentially harmful or toxic to aquatic life with long-lasting effects.[2] Discharge into the environment must be avoided.[2] | SDS |
| Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas.[1] | SDS |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids.[3] | SDS |
Immediate Safety Protocols: Exposure and Spills
All personnel handling this compound must be thoroughly trained on these emergency procedures. The corresponding Safety Data Sheet (SDS) must be readily accessible.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Before handling the solid compound or its waste, ensure the following are correctly worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A properly fastened lab coat.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with appropriate cartridges.[1]
Emergency Exposure Response
Should an accidental exposure occur, immediate and correct first aid is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[1][2]
In all cases of exposure, present the chemical's SDS to the attending medical personnel.[1]
Accidental Release and Spill Cleanup
Proper containment and cleanup prevent wider contamination and exposure.
Protocol for Solid Spills:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.
-
Don PPE: Wear the full PPE ensemble described above.
-
Contain: Prevent the powder from becoming airborne. Avoid creating dust.[1]
-
Collect: Gently sweep or shovel the spilled material. Use tools that will not generate sparks.
-
Package: Place the collected material and any contaminated cleaning supplies (e.g., paper towels, pads) into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Prohibit Environmental Release: Do not allow the spilled product or cleaning runoff to enter drains or waterways.[1][2]
The Core Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[4] The following workflow ensures compliance and safety.
Step 1: Waste Characterization and Segregation
This is the most critical step. this compound waste is classified as halogenated organic waste .
-
Why Segregate? Mixing halogenated waste with non-halogenated solvent waste makes the entire volume more expensive and difficult to dispose of. Non-halogenated solvents can often be recycled or used in fuel blending, but contamination with halogens prevents this recovery process.[5]
-
Action: Designate a specific, dedicated waste container for this compound and other halogenated organic compounds. Never mix with acids, bases, oxidizers, or non-halogenated waste streams.[6]
Step 2: Container Selection and Labeling
All hazardous waste must be collected at its point of generation in a proper container.
-
Container Specifications:
-
Must be made of a material compatible with the waste (e.g., HDPE or glass for solutions).
-
Must be in good condition with no leaks or cracks.
-
Must have a secure, tight-fitting lid.
-
-
Labeling Requirements: The EPA requires that every hazardous waste container be clearly labeled.[7] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container (accumulation start date).
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
An SAA is a designated location in the laboratory, at or near the point of waste generation, and under the control of the lab personnel.[6][8]
-
SAA Protocol:
-
Store the labeled waste container in your designated SAA.
-
Keep the container closed at all times except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA(s).[8]
-
Once a container is full, it must be moved to the facility's central accumulation area (CAA) within three days.[6]
-
Caption: In-Lab Waste Collection and Segregation Workflow.
Final Disposal and Regulatory Compliance
The ultimate disposal of this chemical waste must be handled by professionals.
Transfer and Professional Handover
Coordinate with your institution's Environmental Health & Safety (EH&S) department. They will manage the process of moving the waste from your laboratory's SAA to the central accumulation area and will arrange for pickup by a licensed hazardous waste disposal company.[9]
Approved Disposal Method
The recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber .[1] This high-temperature process destroys the organic molecule, and the scrubber system neutralizes the hazardous acidic gases (HCl) and other pollutants generated during combustion.
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sink. [6]
Caption: Decision and Logistics Workflow for Final Disposal.
Understanding Your Generator Status
Regulatory requirements, such as how long waste can be stored on-site, depend on whether your facility is a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) of hazardous waste.[10]
Table 2: EPA Hazardous Waste Generator Categories
| Generator Category | Monthly Hazardous Waste Generation | On-site Accumulation Time Limit |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | Up to 90 days in a CAA.[7] |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg | Up to 180 days in a CAA.[7] |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | No time limit, but quantity limits apply.[7] |
Consult your EH&S department to understand your institution's specific status and associated compliance requirements.
Decontamination Procedures
Any laboratory equipment (e.g., glassware, spatulas) that comes into contact with this compound must be decontaminated.
Protocol for Decontamination:
-
Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol).
-
Collect this first rinse as halogenated hazardous waste . Do not pour it down the drain.
-
After the initial solvent rinse, the equipment can typically be washed using standard laboratory procedures.
-
Disposable items such as weigh boats, gloves, and contaminated wipes must be placed in the solid hazardous waste container for halogenated organics.
By adhering to this comprehensive guide, laboratory professionals can manage this compound waste with confidence, ensuring a safe working environment and protecting our shared ecosystem.
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. April 11, 2022. [Link]
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A Researcher's Guide to the Safe Handling of 2,3-Dichloro-6-nitrobenzaldehyde
As a Senior Application Scientist, it is understood that cutting-edge research necessitates the use of novel and reactive compounds. Among these is 2,3-Dichloro-6-nitrobenzaldehyde, a molecule with significant potential in synthetic chemistry. However, its handling requires a protocol rooted in a deep understanding of its potential hazards. This guide provides a comprehensive framework for the safe utilization of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
-
Skin and Eye Irritation: Like many aldehydes and halogenated nitroaromatics, this compound is expected to be a significant irritant upon contact with skin and eyes.[1][2][3] Prolonged contact may lead to chemical burns.
-
Respiratory Irritation: Inhalation of dust or vapors can cause irritation to the respiratory tract.[1][4]
-
Harmful if Swallowed: Oral ingestion is likely to be toxic.[1][5]
-
Aquatic Toxicity: This compound is anticipated to be harmful or toxic to aquatic life with long-lasting effects.[1][6]
Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a critical component of the experimental design.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Tightly fitting safety goggles | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat | Recommended: N95 or higher-rated respirator |
| Running reactions and work-up | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical-resistant apron over a laboratory coat | Required if heating or potential for aerosolization exists: Use a fume hood. Respirator may be necessary based on risk assessment. |
| Handling spills | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Silver Shield, Neoprene) | Chemical-resistant suit or coveralls (e.g., Tychem®) | Air-purifying respirator (APR) with appropriate cartridges or a self-contained breathing apparatus (SCBA) |
A Deeper Dive into PPE Selection:
-
Eye and Face Protection: Standard safety glasses are insufficient. Tightly fitting safety goggles are the minimum requirement to protect against dust particles.[7] When there is a risk of splashes, such as during solution transfer or reaction work-up, a face shield must be worn in conjunction with goggles.[7][8]
-
Hand Protection: The importance of hand protection cannot be overstated, as it is the most likely route of exposure.[7] Chemical-resistant gloves are mandatory. While specific breakthrough times for this compound are not available, gloves made of nitrile or neoprene are generally recommended for handling aromatic and chlorinated compounds.[5][9] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.
-
Body Protection: A standard laboratory coat is the minimum requirement for any work with this compound. For procedures with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is essential. In the event of a significant spill, a full chemical-resistant suit may be necessary.[9]
-
Respiratory Protection: All manipulations of solid this compound that could generate dust, as well as any procedures involving its solutions, should be performed within a certified chemical fume hood to minimize inhalation exposure. For situations where a fume hood is not feasible or in the case of a spill, respiratory protection is required. A particulate respirator (e.g., N95) may be sufficient for handling small quantities of the solid, but for higher-risk scenarios, an air-purifying respirator with organic vapor and particulate cartridges is recommended.[4][7]
Procedural Guidance for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe utilization, from preparation to disposal.
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
